molecular formula C8H15BrO2 B105882 Ethyl 6-bromohexanoate CAS No. 25542-62-5

Ethyl 6-bromohexanoate

Katalognummer: B105882
CAS-Nummer: 25542-62-5
Molekulargewicht: 223.11 g/mol
InChI-Schlüssel: DXBULVYHTICWKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-bromohexanoate (CAS 25542-62-5) is a high-purity organic compound with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol . This colorless to light yellow liquid is characterized by a boiling point of approximately 130°C at 19 mmHg and a specific gravity of 1.26 . It is a bifunctional molecule that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery. The bromo terminus serves as an excellent electrophile for nucleophilic substitution reactions, such as the formation of carbon-carbon bonds or the introduction of other functional groups, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a versatile handle for further diversification . This makes it particularly useful for the synthesis of longer-chain molecules, the creation of macrocyclic compounds, and the preparation of intermediates for pharmaceuticals and materials science. As a reagent, it is frequently employed in the development of enzyme inhibitors, probes, and other bioactive molecules. Researchers value this compound for its application in constructing complex molecular architectures. Handle with care; this material is a flammable liquid and vapor that causes skin and serious eye irritation . Store in a cool, dark, well-ventilated place in a tightly closed container . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 6-bromohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBULVYHTICWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180236
Record name Ethyl 6-bromohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25542-62-5
Record name Ethyl 6-bromohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25542-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025542625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 6-bromohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-bromohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-Bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromohexanoate (B1238239) is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structure incorporates both an ester and a terminal bromide, allowing for a range of subsequent chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic routes to ethyl 6-bromohexanoate, focusing on the underlying reaction mechanisms, detailed experimental protocols, and relevant quantitative data. The two principal pathways discussed are the Fischer esterification of 6-bromohexanoic acid and the ring-opening of ε-caprolactone followed by esterification. This document is intended to serve as a practical resource for researchers and professionals in the field of organic synthesis and drug development.

Introduction

This compound (C8H15BrO2) is a linear ester with a terminal bromine atom, making it a versatile building block in organic synthesis. The ester functionality can be hydrolyzed or transesterified, while the alkyl bromide is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. These properties have led to its use in the preparation of compounds such as carnitine derivatives and other biologically active molecules. This guide will explore the two most common and practical methods for its laboratory-scale synthesis.

Synthesis via Fischer Esterification of 6-Bromohexanoic Acid

The Fischer esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] In the context of this compound synthesis, this involves the reaction of 6-bromohexanoic acid with ethanol (B145695) in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3]

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The mechanism proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4][5]

  • Nucleophilic Attack by Alcohol: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4]

To drive the equilibrium towards the product side, it is common practice to use an excess of the alcohol (ethanol in this case) and/or to remove water as it is formed, for instance, by azeotropic distillation with a Dean-Stark apparatus.[1][2]

Experimental Protocol (General Procedure)

This protocol is a generalized procedure based on standard Fischer esterification methods.[2][3]

Materials:

  • 6-Bromohexanoic acid

  • Absolute ethanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate (B1210297) (for extraction)

  • Dichloromethane (B109758) (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromohexanoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents, which can also serve as the solvent).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain the reflux for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis from ε-Caprolactone

An alternative and efficient route to this compound starts from the readily available and inexpensive ε-caprolactone. This pathway involves two main steps: the ring-opening of ε-caprolactone to form 6-bromohexanoic acid, followed by its esterification.

Ring-Opening of ε-Caprolactone

The lactone ring of ε-caprolactone can be opened under acidic conditions with a bromide source, typically hydrogen bromide (HBr), to yield 6-bromohexanoic acid.[6]

The acid-catalyzed ring-opening of ε-caprolactone is initiated by the protonation of the carbonyl oxygen, which activates the lactone towards nucleophilic attack. The bromide ion (Br⁻) then attacks the carbon of the C-O bond, leading to the opening of the ring and the formation of the bromo-substituted carboxylic acid.

Esterification of the Intermediate

The resulting 6-bromohexanoic acid can then be esterified with ethanol using the Fischer esterification method as described in the previous section. In some procedures, the ring-opening and esterification can be performed in a one-pot fashion, though a two-step process often allows for better control and purification.

Experimental Protocol (Two-Step Procedure)

Step 1: Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone [6]

Materials:

  • ε-Caprolactone

  • Dry hydrogen bromide gas

  • Anhydrous organic solvent (e.g., n-hexane, cyclohexane, or toluene)

Procedure:

  • In a three-necked flask equipped with a thermometer, a stirrer, and a gas inlet tube, dissolve ε-caprolactone (1.0 mol, 114 g) in an anhydrous organic solvent (e.g., 200 mL of n-hexane).

  • Bubble dry hydrogen bromide gas (1.1 to 1.3 molar equivalents) through the stirred solution. Control the reaction temperature between 20-50 °C.

  • After the addition of HBr is complete, continue stirring the mixture at this temperature for 4-6 hours.

  • Cool the reaction mixture to 0-15 °C and stir for an additional 2-3 hours to allow for the crystallization of the product.

  • Collect the solid 6-bromohexanoic acid by filtration and wash it with a small amount of cold solvent. The product can be used in the next step with or without further purification.

Step 2: Esterification of 6-Bromohexanoic Acid

The 6-bromohexanoic acid obtained from Step 1 can be esterified using the Fischer esterification protocol described in Section 2.2.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and properties of this compound.

ParameterValueSource
Synthesis Yields
From ε-Caprolactone (overall)86-90%Patent Data
Physical Properties
Molecular FormulaC₈H₁₅BrO₂[7][8]
Molecular Weight223.11 g/mol [7][8]
AppearanceColorless to pale yellow liquidCommercial Data
Boiling Point128-130 °C at 16 mmHg[8]
Density1.254 g/mL at 25 °C[8]
Refractive Index (n20/D)1.458[8]
Spectroscopic Data
¹H NMRAvailable[9]
Mass SpectrumAvailable[10]

Visualizations

Signaling Pathways and Experimental Workflows

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products 6-Bromohexanoic_Acid 6-Bromohexanoic Acid Protonated_Acid Protonated Carboxylic Acid 6-Bromohexanoic_Acid->Protonated_Acid Protonation Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate H+ H+ (catalyst) H+->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester Elimination of H2O Water Water Proton_Transfer->Water Ethyl_6-Bromohexanoate This compound Protonated_Ester->Ethyl_6-Bromohexanoate Deprotonation H+_regen H+ (regenerated) Protonated_Ester->H+_regen Epsilon_Caprolactone_Synthesis_Workflow cluster_step1 Step 1: Ring-Opening cluster_step2 Step 2: Esterification cluster_purification Work-up and Purification Epsilon_Caprolactone ε-Caprolactone Ring_Opening Ring-Opening Reaction Epsilon_Caprolactone->Ring_Opening HBr Dry HBr Gas HBr->Ring_Opening 6-Bromohexanoic_Acid 6-Bromohexanoic Acid Ring_Opening->6-Bromohexanoic_Acid Esterification Fischer Esterification 6-Bromohexanoic_Acid->Esterification Ethanol Ethanol Ethanol->Esterification H2SO4 H₂SO₄ (catalyst) H2SO4->Esterification Ethyl_6-Bromohexanoate This compound Esterification->Ethyl_6-Bromohexanoate Workup Aqueous Work-up (Extraction, Washing) Ethyl_6-Bromohexanoate->Workup Purification Vacuum Distillation Workup->Purification Final_Product Pure this compound Purification->Final_Product

References

An In-depth Technical Guide to the Physical Properties of Ethyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 6-bromohexanoate (B1238239), a versatile reagent in organic synthesis. The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes a detailed summary of its physical characteristics, standardized experimental protocols for their determination, and a workflow for physical property analysis.

Core Physical Properties of Ethyl 6-bromohexanoate

This compound is a colorless to light yellow liquid at room temperature.[1] It is an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] A precise understanding of its physical properties is crucial for its effective use in chemical reactions and process development.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnitsNotes
Molecular Formula C₈H₁₅BrO₂
Molecular Weight 223.11 g/mol [2][3]
Boiling Point 128-130°Cat 16 mmHg
249.30°CEstimated at 760.00 mmHg[4]
Melting Point 33.00°Cat 760.00 mm Hg[4]
Density 1.254g/mLat 25 °C
Refractive Index 1.458at 20 °C (n20/D)
Solubility in Water 64.76mg/LEstimated at 25 °C[4]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For small quantities of liquid, a micro-boiling point determination method is suitable.[6]

Micro-Boiling Point Determination (Thiele Tube Method):

  • A small sample of this compound (a few milliliters) is placed into a small test tube.[6]

  • A capillary tube, sealed at one end, is placed open-end down into the test tube containing the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil to ensure uniform heating.[7]

  • The apparatus is heated gently. Initially, a stream of bubbles will be observed as air expands and exits the capillary tube.

  • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7]

Determination of Density

Density is the mass per unit volume of a substance.[9] For a liquid like this compound, this can be determined using a graduated cylinder and a balance.[10]

Procedure:

  • The mass of a clean, dry 100-mL graduated cylinder is measured using an electronic balance.[10]

  • A known volume of this compound (e.g., 20-25 mL) is added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[10]

  • The combined mass of the graduated cylinder and the liquid is measured.[10]

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume.[11]

  • The procedure can be repeated with additional volumes of the liquid to ensure accuracy and precision.[10]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid.[12] It is a characteristic property that can be used for identification and purity assessment.[12]

Using an Abbe Refractometer:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • A few drops of this compound are placed on the surface of the prism.

  • The prism is closed and the light source is positioned to illuminate the sample.

  • While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read from the scale.

  • The temperature should be noted as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard temperature of 20°C.[12]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid organic compound.

G Experimental Workflow for Physical Property Determination cluster_sample Sample Preparation cluster_boiling_point Boiling Point Determination cluster_density Density Determination cluster_refractive_index Refractive Index Determination cluster_analysis Data Analysis and Reporting Sample Obtain Pure Sample of This compound BP_setup Set up Micro-Boiling Point Apparatus Sample->BP_setup D_weigh_empty Weigh Empty Graduated Cylinder Sample->D_weigh_empty RI_setup Calibrate and Prepare Abbe Refractometer Sample->RI_setup BP_heat Heat Sample and Observe Bubbles BP_setup->BP_heat BP_cool Cool and Record Boiling Point BP_heat->BP_cool Analysis Compare with Literature Values and Report BP_cool->Analysis D_add_sample Add Known Volume of Sample D_weigh_empty->D_add_sample D_weigh_full Weigh Full Graduated Cylinder D_add_sample->D_weigh_full D_calculate Calculate Density D_weigh_full->D_calculate D_calculate->Analysis RI_measure Apply Sample and Measure Refractive Index RI_setup->RI_measure RI_record Record Value and Temperature RI_measure->RI_record RI_record->Analysis

Caption: Generalized workflow for determining physical properties.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Ethyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of analytical techniques is paramount. This guide provides an in-depth analysis of the mass spectrometry of ethyl 6-bromohexanoate (B1238239), a key intermediate in various synthetic pathways. We will explore its fragmentation patterns, present quantitative data, and offer a detailed experimental protocol for its analysis.

Ethyl 6-bromohexanoate (C8H15BrO2) is an ester with a molecular weight of approximately 223.11 g/mol .[1][2][3] Its structure, comprising an ethyl ester group and a terminal bromine atom, dictates its behavior under mass spectrometric analysis, particularly using electron ionization (EI).

Electron Ionization Mass Spectrometry Data

Under electron ionization, this compound undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The mass spectrum is characterized by a series of fragment ions, with the most prominent peaks summarized in the table below. The molecular ion peak (M+) is often weak or absent due to the lability of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of its ions (approximately equal intensity for 79Br and 81Br isotopes).

m/zProposed Fragment IonRelative Intensity (%)
222/224[M]+• (Molecular Ion)Low
177/179[M - OCH2CH3]+Moderate
144[M - Br]+Moderate
116[M - Br - C2H4]+Moderate
88[CH2=C(OH)OCH2CH3]+•High
69[C5H9]+High
45[OCH2CH3]+Moderate
29[CH2CH3]+High

Note: The relative intensities are approximate and can vary depending on the specific instrument and analytical conditions.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows logical pathways dictated by the functional groups present in the molecule. The initial event is the removal of an electron to form the molecular ion, [C8H15BrO2]+•. This high-energy species then undergoes a series of bond cleavages to yield more stable fragment ions.

A primary fragmentation route involves the loss of the ethoxy group (-OCH2CH3) to form an acylium ion at m/z 177 and 179 (due to the bromine isotopes). Another significant fragmentation is the cleavage of the carbon-bromine bond, resulting in a fragment at m/z 144. Subsequent loss of ethylene (B1197577) from this fragment can lead to the ion at m/z 116.

The base peak in the spectrum is often observed at m/z 88. This prominent fragment is a result of a McLafferty rearrangement, a characteristic fragmentation of esters containing a γ-hydrogen. In this process, a hydrogen atom from the fourth carbon is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a stable enol radical cation.

Fragmentation_Pathway cluster_frags Major Fragment Ions M This compound [C8H15BrO2]+• m/z 222/224 F1 [M - OCH2CH3]+ m/z 177/179 M->F1 - •OCH2CH3 F2 [M - Br]+ m/z 144 M->F2 - •Br F3 [CH2=C(OH)OCH2CH3]+• m/z 88 (McLafferty Rearrangement) M->F3 - C5H8Br• F4 [C5H9]+ m/z 69 F2->F4 - COOC2H5

Figure 1. Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Instrument parameters may require optimization for specific systems.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform serial dilutions to obtain working solutions of appropriate concentrations (e.g., 1-100 µg/mL).

2. GC-MS Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

3. GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

4. MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

5. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the peak corresponding to this compound and compare it with a reference spectrum from a library (e.g., NIST).[4][5][6]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare Stock Solution (1 mg/mL) Prep2 Perform Serial Dilutions Prep1->Prep2 GCMS Inject Sample into GC-MS Prep2->GCMS Separation Chromatographic Separation GCMS->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-300) Ionization->Detection TIC Generate Total Ion Chromatogram Detection->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Library Compare with Spectral Library (NIST) Spectrum->Library

Figure 2. A generalized workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Functional Groups of Ethyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromohexanoate (B1238239) is a bifunctional organic compound of significant interest in synthetic organic chemistry, serving as a versatile building block in the construction of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive analysis of the functional groups present in Ethyl 6-bromohexanoate—an ethyl ester and a primary alkyl bromide. The document details the chemical and spectroscopic properties of these functional groups, provides established experimental protocols for their synthesis and characteristic reactions, and presents this information in a clear, structured format for easy reference by professionals in research and development.

Chemical Structure and Functional Groups

This compound possesses two key functional groups that dictate its chemical reactivity: an ethyl ester and a primary alkyl bromide . The molecule's structure consists of a six-carbon chain (hexanoate) where one end is functionalized with an ethyl ester and the other with a bromine atom at the 6-position.

The IUPAC name for this compound is this compound, and its chemical formula is C8H15BrO2.[1] Other common synonyms include 6-bromohexanoic acid ethyl ester and ethyl 6-bromocaproate.[2]

Below is a diagram illustrating the chemical structure of this compound, generated using the DOT language.

G cluster_ester Ethyl Ester Group cluster_bromide Primary Alkyl Bromide C1 CH3 C2 CH2 C1->C2 O1 O C2->O1 C3 C O1->C3 n1 C3->n1 n2 C3->n2 O2 O C4 CH2 C5 CH2 C4->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 C8 CH2 C7->C8 Br Br C8->Br n1->O2     || n2->C4    

Caption: Chemical structure of this compound highlighting the ethyl ester and primary alkyl bromide functional groups.

Spectroscopic Identification of Functional Groups

The unequivocal identification of the functional groups in this compound is achieved through a combination of spectroscopic techniques, primarily Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the ester and alkyl halide functionalities.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1735StrongC=O stretch of the ester
~1180StrongC-O stretch of the ester
~650MediumC-Br stretch of the alkyl bromide
2850-3000StrongC-H stretch of the alkyl chain
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of the atoms within the functional groups.

¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.12Quartet2H-O-CH₂ -CH₃
~3.41Triplet2HBr-CH₂ -
~2.31Triplet2H-CH₂ -C=O
~1.88Quintet2HBr-CH₂-CH₂ -
~1.66Quintet2H-CH₂ -CH₂-C=O
~1.47Quintet2HBr-CH₂-CH₂-CH₂ -
~1.25Triplet3H-O-CH₂-CH₃

¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~173.5C =O (Ester)
~60.3-O-CH₂ -CH₃
~34.0-CH₂ -C=O
~33.5Br-CH₂ -
~32.2Br-CH₂-CH₂ -
~27.8Br-CH₂-CH₂-CH₂ -
~24.2-CH₂ -CH₂-C=O
~14.2-O-CH₂-CH₃

Chemical Reactivity of Functional Groups

The dual functionality of this compound allows for a range of chemical transformations, making it a valuable intermediate in multistep syntheses. The ethyl ester and primary alkyl bromide groups can react independently under specific conditions.

Reactions of the Ethyl Ester Group

The ester group is susceptible to nucleophilic acyl substitution reactions. A primary example is hydrolysis, which can be catalyzed by either acid or base to yield 6-bromohexanoic acid.

Reactions of the Primary Alkyl Bromide Group

The primary alkyl bromide is a good substrate for SN2 reactions, where a nucleophile displaces the bromide ion. This allows for the introduction of a wide variety of functional groups at the 6-position of the hexanoate (B1226103) chain.

The following diagram illustrates the key reactive sites of this compound.

G mol This compound Ester Carbonyl Brominated Carbon hydrolysis Ester Hydrolysis (Nucleophilic Acyl Substitution) mol:ester->hydrolysis  Reacts with H₂O/H⁺ or OH⁻ substitution Nucleophilic Substitution (SN2 Reaction) mol:bromide->substitution  Reacts with Nucleophiles (e.g., CN⁻, N₃⁻, OR⁻)

Caption: Reactivity of the functional groups of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and for key reactions involving its functional groups.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 6-bromohexanoic acid and ethanol (B145695) using an acid catalyst.

Materials:

  • 6-bromohexanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 6-bromohexanoic acid (1.0 eq) and an excess of absolute ethanol (5-10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation.

Base-Catalyzed Hydrolysis of this compound

This protocol details the conversion of the ethyl ester back to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (aqueous solution, e.g., 2 M)

  • Ethanol (optional, to aid solubility)

  • Hydrochloric acid (aqueous solution, e.g., 2 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol if necessary.

  • Add an excess of 2 M sodium hydroxide solution (e.g., 2-3 eq).

  • Heat the mixture to reflux with stirring for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Acidify the mixture by slowly adding 2 M hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the 6-bromohexanoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Nucleophilic Substitution with Sodium Azide (B81097)

This protocol demonstrates the reactivity of the primary alkyl bromide in an SN2 reaction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 6-azidohexanoate.

The following diagram illustrates a general workflow for the experimental identification of the functional groups in a sample of this compound.

G start Sample of This compound ir Acquire IR Spectrum start->ir nmr Acquire ¹H and ¹³C NMR Spectra start->nmr hydrolysis Perform Ester Hydrolysis start->hydrolysis Chemical Confirmation sn2_reaction Perform Nucleophilic Substitution start->sn2_reaction Chemical Confirmation ir_interp Identify C=O stretch (~1735 cm⁻¹) and C-Br stretch (~650 cm⁻¹) ir->ir_interp nmr_interp Assign signals to ethyl ester and bromo-substituted alkyl chain nmr->nmr_interp conclusion Functional Groups Confirmed: - Ethyl Ester - Primary Alkyl Bromide ir_interp->conclusion nmr_interp->conclusion hydrolysis_result Formation of 6-bromohexanoic acid hydrolysis->hydrolysis_result sn2_result Formation of a new product (e.g., ethyl 6-azidohexanoate) sn2_reaction->sn2_result hydrolysis_result->conclusion sn2_result->conclusion

Caption: Experimental workflow for the identification of functional groups in this compound.

Conclusion

This compound is a valuable bifunctional molecule whose utility in organic synthesis is derived from the distinct and predictable reactivity of its ethyl ester and primary alkyl bromide functional groups. A thorough understanding of the spectroscopic signatures and chemical behavior of these groups, as detailed in this guide, is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science. The provided protocols offer a solid foundation for the synthesis and manipulation of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Solubility of Ethyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Please note that this guide cannot generate visual diagrams in Graphviz (DOT language) as requested. However, it provides the core technical data and protocols in a detailed format.

Abstract

Ethyl 6-bromohexanoate (B1238239) is a versatile intermediate in organic synthesis, frequently employed in the pharmaceutical and agrochemical industries for constructing carbon chains and introducing functional groups.[1][2] Its efficacy in reaction media is fundamentally linked to its solubility characteristics. Understanding the solubility of this compound in various organic solvents is critical for reaction optimization, purification processes, and formulation development. This guide provides a summary of the known physicochemical properties of Ethyl 6-bromohexanoate and outlines a detailed experimental protocol for determining its solubility.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is essential for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₅BrO₂[3][4][5]
Molecular Weight 223.11 g/mol [3][6]
Appearance Colorless Liquid[4]
CAS Number 25542-62-5[3][5][6]
Density 1.254 g/mL at 25 °C[2][6]
Boiling Point 128-130 °C at 16 mmHg[2][6]
Refractive Index n20/D 1.458[2][6]
Flash Point 58.3 °C (136.9 °F) - closed cup[6]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The presence of the ethyl ester group suggests enhanced solubility in organic solvents.[1] However, for precise quantitative measurements, experimental determination is necessary.

SolventQuantitative SolubilityQualitative AssessmentSource(s)
Water 64.76 mg/L at 25 °C (estimated)Sparingly soluble[7][8]
Organic Solvents Not readily availableGenerally soluble due to the ester functional group.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10] It is considered a "gold standard" for thermodynamic solubility measurements.[9][11] The following protocol is a generalized procedure based on established guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).[12][13][14]

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period to allow it to reach equilibrium, creating a saturated solution. After equilibration, the undissolved solute is separated from the solution by centrifugation or filtration. The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.[10]

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Glass vials or flasks with screw caps

  • Analytical balance

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)[12][13]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size) compatible with the solvent[15]

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC, GC, UV-Vis Spectrophotometer)

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a flask or vial. The key is to ensure there is enough solid or liquid compound to maintain a saturated solution with visible excess phase after the equilibration period.[9]

  • Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the flask.

  • Equilibration: Seal the flasks tightly and place them in a thermostatic shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. An equilibration time of 24 to 72 hours is common, though a preliminary test can help determine the necessary duration.[10][11]

  • Phase Separation: After the equilibration period, allow the flasks to stand undisturbed at the same constant temperature to let the undissolved material settle.[9] To ensure complete separation of the excess solute, centrifuge the samples at high speed.[15]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, it is crucial to filter the sample immediately using a syringe filter compatible with the solvent.[10]

  • Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.[10]

  • Data Reporting: The solubility is reported in units such as mg/mL, g/100mL, or mol/L at the specified temperature. The experiment should be performed in replicate (at least triplicate) to ensure reproducibility.

Conclusion

While specific quantitative data on the solubility of this compound in various organic solvents is limited in published literature, its chemical structure suggests good solubility in non-polar and moderately polar organic media. For drug development and process chemistry, where precision is paramount, experimental determination of solubility is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable methodology for researchers to generate the specific solubility data required for their applications, ensuring greater control over reaction conditions, product purity, and formulation success.

References

Ethyl 6-bromohexanoate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for Ethyl 6-bromohexanoate (B1238239), a key intermediate in various synthetic applications, including pharmaceutical development. Understanding its stability profile is critical for ensuring material integrity, experimental reproducibility, and the safety of laboratory personnel.

Core Stability Profile

Ethyl 6-bromohexanoate is a clear, colorless to light yellow liquid that is stable under recommended storage conditions.[1] However, its chemical structure, containing both an ester and a primary alkyl bromide, predisposes it to specific degradation pathways. The primary concerns for stability are hydrolysis, thermal decomposition, and, to a lesser extent, photodegradation. One supplier notes that the product "May darken in storage," suggesting potential for slow degradation over time even under ideal conditions.[2][3][4]

Hydrolysis

The C-Br bond is also susceptible to hydrolysis, a nucleophilic substitution reaction that would yield Ethyl 6-hydroxyhexanoate (B1236181) and hydrobromic acid. The rate of hydrolysis of the C-Br bond is influenced by factors such as temperature and the presence of nucleophiles.[5][6][7][8]

Thermal Decomposition

Exposure to high temperatures can induce thermal decomposition. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide gas.[9] Studies on similar ethyl esters indicate that thermal decomposition can occur at elevated temperatures, leading to the formation of smaller carboxylic acids and ketones.[10] Research on the thermal degradation of oleic acid ethyl esters shows that decomposition becomes more significant as temperatures increase, particularly above 300°C.[1][2]

Photodegradation

While specific studies on the photodegradation of this compound are limited, alkyl halides, in general, can be susceptible to degradation upon exposure to light, particularly UV radiation. This can involve the homolytic cleavage of the carbon-halogen bond to form radical species.[3][11][12][13][14] It is therefore prudent to protect the compound from light.

Recommended Storage and Handling

To maintain the quality and integrity of this compound, adherence to proper storage and handling protocols is essential.

Storage Conditions

The following table summarizes the recommended storage conditions based on information from multiple suppliers and safety data sheets.

ParameterRecommendationRationale
Temperature Store at room temperature.[5][11] Some sources recommend a cool, dry, well-ventilated place.[12][13]To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).To prevent oxidation and hydrolysis from atmospheric moisture.
Container Keep container tightly closed.[1][12][13]To prevent ingress of moisture and oxygen.
Light Exposure Keep away from light.To prevent photodegradation.
Incompatible Materials Strong oxidizing agents, strong bases.[12]To avoid vigorous and potentially hazardous reactions.
Handling Precautions

This compound is classified as a flammable liquid and vapor and causes skin and serious eye irritation.[1][2][3][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All handling should be performed in a well-ventilated area, preferably in a fume hood.[9][12][13] Keep away from heat, sparks, open flames, and hot surfaces.[9][12][13]

Experimental Protocols: Stability Assessment

While specific, validated stability-indicating methods for this compound are not publicly available, a general protocol for assessing its stability can be designed based on ICH guidelines and common analytical practices.[15][16][17]

General Stability Study Protocol
  • Batch Selection: Use a representative batch of this compound with a known purity and impurity profile.

  • Container Closure System: Store samples in the intended long-term storage container (e.g., amber glass vials with PTFE-lined caps).

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: In a photostability chamber according to ICH Q1B guidelines.

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Methods:

    • Assay and Impurity Profile: A stability-indicating HPLC method with UV detection should be developed and validated to separate this compound from its potential degradants (e.g., 6-bromohexanoic acid, Ethyl 6-hydroxyhexanoate).

    • Appearance: Visual inspection for color change and clarity.

    • Water Content: Karl Fischer titration.

  • Acceptance Criteria: Define acceptable limits for assay, individual and total impurities, and appearance.

Visualizing Workflows and Pathways

Logical Flow for Handling and Storage

cluster_storage Storage Protocol cluster_handling Handling Protocol storage_temp Store at Room Temperature in a well-ventilated area storage_container Keep container tightly closed storage_temp->storage_container storage_light Protect from light storage_container->storage_light storage_inert Store under inert atmosphere storage_light->storage_inert handling_ventilation Use in a well-ventilated area (fume hood) storage_inert->handling_ventilation Prior to use handling_ppe Wear appropriate PPE (gloves, goggles, lab coat) handling_ventilation->handling_ppe handling_ignition Keep away from ignition sources handling_ppe->handling_ignition handling_compat Avoid contact with strong bases and oxidizing agents handling_ignition->handling_compat end Use in experiment handling_compat->end start Receiving this compound start->storage_temp

Caption: Recommended workflow for the storage and handling of this compound.

Potential Degradation Pathways

EBH This compound C₈H₁₅BrO₂ hydrolysis_ester 6-Bromohexanoic Acid + Ethanol EBH->hydrolysis_ester Hydrolysis (H₂O, acid/base) hydrolysis_bromide Ethyl 6-hydroxyhexanoate + HBr EBH->hydrolysis_bromide Hydrolysis (H₂O) thermal_decomp CO, CO₂, HBr EBH->thermal_decomp High Temperature photo_decomp Radical Species EBH->photo_decomp Light (UV)

Caption: Primary potential degradation pathways for this compound.

References

An In-Depth Technical Guide to Ethyl 6-bromohexanoate (CAS: 25542-62-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 6-bromohexanoate (B1238239), a key bifunctional molecule utilized in organic synthesis, particularly in the fields of pharmaceutical and materials science. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and purification, and its spectral characteristics.

Core Physicochemical and Spectroscopic Data

Ethyl 6-bromohexanoate is a colorless to pale yellow liquid.[1] Key quantitative data for this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Physicochemical Properties
PropertyValueReference
CAS Number 25542-62-5[2][3]
Molecular Formula C₈H₁₅BrO₂[2]
Molecular Weight 223.11 g/mol [2][3]
Boiling Point 128-130 °C at 16 mmHg[3]
Density 1.254 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.458[3]
Spectroscopic Data

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.13Quartet2H-OCH₂CH₃
3.41Triplet2H-CH₂Br
2.32Triplet2H-C(O)CH₂-
1.88Multiplet2H-CH₂CH₂Br
1.66Multiplet2H-C(O)CH₂CH₂-
1.49Multiplet2H-CH₂CH₂CH₂Br
1.26Triplet3H-OCH₂CH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)Assignment
173.2C=O
60.3-OCH₂CH₃
34.1-C(O)CH₂-
33.6-CH₂Br
32.3-CH₂CH₂Br
27.8-C(O)CH₂CH₂-
24.2-CH₂CH₂CH₂Br
14.2-OCH₂CH₃

Mass Spectrometry (MS) Data

m/zInterpretation
222/224[M]+, [M+2]+ (presence of Bromine)
177/179[M - OCH₂CH₃]+
149[M - Br]+
88[CH₂=C(OH)OCH₂CH₃]+ (McLafferty rearrangement)
69[C₅H₉]+

Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
2938C-H stretch (alkane)
1735C=O stretch (ester)
1178C-O stretch (ester)
647C-Br stretch

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound, adapted from established procedures.

Synthesis of this compound from ε-Caprolactone

This procedure is adapted from a patented method and involves the acid-catalyzed ring-opening of ε-caprolactone followed by esterification.[4]

Materials:

  • ε-Caprolactone

  • 48% Hydrobromic acid

  • 96% Sulfuric acid

  • Ethanol (B145695)

  • p-Toluenesulfonic acid

  • Carbon tetrachloride

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, carefully add ε-caprolactone to a mixture of 48% hydrobromic acid and 96% sulfuric acid. The reaction is exothermic and should be cooled in an ice bath.

  • After the initial reaction subsides, allow the mixture to stir at room temperature for 2-3 hours.

  • Extract the product into carbon tetrachloride.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the organic phase under reduced pressure to obtain crude 6-bromohexanoic acid.

  • To the crude 6-bromohexanoic acid, add ethanol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and dilute with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification by Vacuum Distillation

Materials:

  • Crude this compound

  • Vacuum distillation apparatus

  • Heating mantle

  • Vacuum pump

Procedure:

  • Assemble a vacuum distillation apparatus, ensuring all glassware is dry.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure using a vacuum pump.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at 128-130 °C under a pressure of 16 mmHg.[3]

  • The purified product should be a colorless to pale yellow liquid.[1]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to this compound.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start RingOpening Ring Opening of ε-Caprolactone Start->RingOpening HBr, H₂SO₄ Esterification Fischer Esterification RingOpening->Esterification Ethanol, p-TsOH Workup Aqueous Workup Esterification->Workup CrudeProduct Crude Ethyl 6-bromohexanoate Workup->CrudeProduct Distillation Vacuum Distillation CrudeProduct->Distillation PureProduct Pure Ethyl 6-bromohexanoate Distillation->PureProduct

Caption: Synthetic and purification workflow for this compound.

logical_relationship cluster_reactivity Chemical Reactivity cluster_applications Applications in Drug Development E6B This compound (Bifunctional Molecule) NucleophilicSubstitution Nucleophilic Substitution (at C-Br bond) E6B->NucleophilicSubstitution EsterHydrolysis Ester Hydrolysis/Transesterification (at ester group) E6B->EsterHydrolysis Linker Linker for PROTACs and other conjugates NucleophilicSubstitution->Linker BuildingBlock Building Block for Bioactive Molecules NucleophilicSubstitution->BuildingBlock CarnitineDerivatives Synthesis of Carnitine Derivatives BuildingBlock->CarnitineDerivatives

Caption: Logical relationships of this compound's reactivity and applications.

References

An In-Depth Technical Guide to Ethyl 6-bromohexanoate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromohexanoate (B1238239) is a versatile bifunctional molecule widely employed as a synthetic intermediate in the fields of organic chemistry and medicinal chemistry. Its linear six-carbon chain is functionalized with a terminal bromine atom and an ethyl ester, providing two reactive sites for various chemical transformations. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and key applications of ethyl 6-bromohexanoate, with a particular focus on its role in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and probes for studying biological transporters. Detailed experimental protocols for its synthesis and representative applications are provided, alongside diagrams of relevant biological pathways to contextualize its utility in drug discovery.

Compound Identification and Properties

The compound of interest is unequivocally identified by its IUPAC name, this compound.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 25542-62-5[1][2][3]
Molecular Formula C₈H₁₅BrO₂[1][2][3]
Molecular Weight 223.11 g/mol [1][3]
SMILES CCOC(=O)CCCCCBr[1]
InChI InChI=1S/C8H15BrO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3[1]

Table 2: Physicochemical Properties

PropertyValueReference
Appearance Colorless to pale yellow liquidGeneral Knowledge
Boiling Point 128-130 °C at 16 mmHg[3]
Density 1.254 g/mL at 25 °C[3]
Refractive Index n20/D 1.458[3]

Table 3: Spectroscopic Data

SpectroscopyKey Peaks/Shifts (ppm)
¹H NMR (CDCl₃) ~4.12 (q, 2H, -OCH₂CH₃), ~3.41 (t, 2H, -CH₂Br), ~2.31 (t, 2H, -C(=O)CH₂-), ~1.88 (m, 2H), ~1.66 (m, 2H), ~1.47 (m, 2H), ~1.25 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃) ~173.0 (-C=O), ~60.5 (-OCH₂-), ~33.8 (-CH₂Br), ~32.5, ~30.8, ~27.8, ~24.2, ~14.2 (-CH₃)
IR (neat, cm⁻¹) ~2935 (C-H stretch), ~1735 (C=O stretch), ~1180 (C-O stretch), ~645 (C-Br stretch)
Mass Spec (m/z) 222/224 [M]⁺, 179/181, 145, 117, 88, 69

Synthesis of this compound

This compound can be synthesized through several routes, with the ring-opening of ε-caprolactone followed by esterification being a common and efficient method.

Experimental Protocol: Synthesis from ε-Caprolactone

This procedure involves the hydrobromination of ε-caprolactone to form 6-bromohexanoic acid, followed by a Fischer esterification.

Step 1: Synthesis of 6-Bromohexanoic Acid [4]

  • To a solution of ε-caprolactone (1 mole, 114 g) in a suitable organic solvent (e.g., 200 mL of dichloromethane), slowly bubble dry hydrogen bromide gas (1.1 to 1.8 moles) while maintaining the temperature between 0-40 °C with stirring.[4]

  • After the addition of hydrogen bromide is complete, continue stirring the reaction mixture at the same temperature for 5-7 hours.[4]

  • Cool the reaction mixture to 0-15 °C and stir for an additional 2-4 hours to induce crystallization.[4]

  • Collect the resulting solid by filtration to yield 6-bromohexanoic acid as a pale yellow solid.[4] Typical yields are in the range of 92-95%.[4]

Step 2: Fischer Esterification to this compound

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 6-bromohexanoic acid (1 mole) in an excess of absolute ethanol (B145695) (e.g., 3-5 equivalents), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05 equivalents).

  • Heat the reaction mixture to reflux. Water, a byproduct of the esterification, is removed azeotropically with ethanol and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acidic catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker for connecting different molecular entities in the design of novel therapeutic agents.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A typical PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase (e.g., Von Hippel-Lindau, VHL), and a linker connecting the two. This compound can serve as a precursor to such linkers.

PROTAC_Synthesis_Workflow cluster_0 VHL Ligand Modification cluster_1 Linker Synthesis cluster_2 POI Ligand Modification cluster_3 PROTAC Assembly VHL_ligand VHL Ligand with reactive amine VHL_linker VHL-Linker Conjugate VHL_ligand->VHL_linker 3. Amide Coupling (with Amine_linker) Ethyl_bromo This compound Azide_linker 6-Azidohexanoic acid ethyl ester Ethyl_bromo->Azide_linker 1. NaN₃ Amine_linker Ethyl 6-aminohexanoate (B3152083) Azide_linker->Amine_linker 2. Reduction (e.g., H₂/Pd-C) POI_ligand POI Ligand (e.g., p38α inhibitor) with reactive group PROTAC Final PROTAC POI_ligand->PROTAC 4. Coupling to VHL-linker

Caption: General workflow for synthesizing a VHL-based PROTAC.

This protocol is a representative example based on the modular synthesis of VHL-based PROTACs.

Step 1: Synthesis of the Linker with an Amine Terminus

  • Dissolve this compound (1 equivalent) in a suitable solvent like dimethylformamide (DMF).

  • Add sodium azide (B81097) (NaN₃, 1.2 equivalents) and heat the mixture (e.g., at 60-80 °C) until the reaction is complete (monitored by TLC).

  • After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate to obtain ethyl 6-azidohexanoate.

  • Dissolve the ethyl 6-azidohexanoate in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, for example, 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the azide is fully reduced to the primary amine.

  • Filter off the catalyst and concentrate the solvent to yield ethyl 6-aminohexanoate.

Step 2: Coupling of the Linker to the VHL Ligand

  • Dissolve the VHL ligand containing a carboxylic acid group (e.g., a derivative of (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide where the Boc group is removed and the amine is acylated with a linker-compatible group) (1 equivalent) and ethyl 6-aminohexanoate (1.1 equivalents) in DMF.

  • Add a peptide coupling reagent, such as HATU (1.2 equivalents), and a base, like diisopropylethylamine (DIPEA, 2 equivalents).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product by chromatography to obtain the VHL-linker conjugate.

Step 3: Saponification of the Ester

  • Dissolve the VHL-linker conjugate in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH, excess) and stir at room temperature until the ester is hydrolyzed to the carboxylic acid.

  • Acidify the reaction mixture with a weak acid (e.g., 1N HCl) and extract the product with an organic solvent.

Step 4: Final Coupling to the p38α Inhibitor

  • Dissolve the VHL-linker carboxylic acid (1 equivalent) and a p38α inhibitor with a free amine group (1.1 equivalents) in DMF.

  • Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).

  • Stir the reaction at room temperature until the final PROTAC is formed.

  • Purify the final product by preparative HPLC.

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli.[5][6][7] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer, making p38α a compelling target for therapeutic intervention.

p38_pathway cluster_0 Extracellular Stimuli cluster_1 MAPK Kinase Kinase (MAP3K) cluster_2 MAPK Kinase (MAP2K) cluster_3 MAP Kinase (MAPK) cluster_4 Downstream Effectors & Cellular Response Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38a p38α MKK3_6->p38a Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38a->Transcription_Factors Protein_Kinases Protein Kinases (e.g., MK2) p38a->Protein_Kinases Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors->Cellular_Response Protein_Kinases->Cellular_Response Carnitine_Shuttle cluster_membranes Cytosol Cytosol OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Matrix Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Acyl_Carnitine Acylcarnitine Acyl_CoA->Acyl_Carnitine CPT1 Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Acyl_Carnitine->Acyl_CoA CPT2 CACT CACT Acyl_Carnitine->CACT Carnitine Carnitine Carnitine->Acyl_CoA Carnitine->Acyl_Carnitine Carnitine->CACT Antiport CPT1 CPT1 CACT->Acyl_Carnitine Translocation CACT->Carnitine CPT2 CPT2

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 6-bromohexanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromohexanoate (B1238239) is a valuable bifunctional reagent in peptide chemistry, enabling the introduction of a six-carbon aliphatic linker with a terminal ethyl ester. This modification can be strategically employed to enhance the therapeutic properties of peptides by increasing their lipophilicity, which can improve cell permeability and metabolic stability.[1] The terminal ester group can also serve as a handle for further functionalization or be hydrolyzed to the corresponding carboxylic acid to modulate solubility and interaction with biological targets.

This document provides detailed application notes and experimental protocols for the use of ethyl 6-bromohexanoate in peptide synthesis, focusing on the modification of the N-terminus and lysine (B10760008) side chains.

Applications in Peptide Science

The incorporation of a hexanoate (B1226103) linker via this compound offers several advantages in peptide design and drug development:

  • Increased Lipophilicity: The aliphatic chain enhances the overall hydrophobicity of the peptide, which can facilitate passage through cell membranes.[2]

  • Modulation of Bioavailability: By masking charged groups, the hexanoate modification can improve a peptide's pharmacokinetic profile.

  • Pro-drug Strategies: The terminal ethyl ester can be designed to be cleaved by intracellular esterases, releasing the active peptide with a free carboxylic acid at the linker terminus.[2][3]

  • Linker for Conjugation: The terminal ester can be hydrolyzed to a carboxylic acid, which can then be used for the conjugation of other molecules, such as fluorescent dyes, targeting ligands, or cytotoxic drugs in the development of peptide-drug conjugates.[1]

  • Targeting Protein-Protein Interactions (PPIs): The flexible linker can position the peptide pharmacophore for optimal interaction with the target protein surface, potentially disrupting PPIs.[4][5][6][7]

Data Presentation

Table 1: Reaction Parameters for Peptide Alkylation with this compound

ParameterN-terminal AlkylationLysine Side-Chain Alkylation
Peptide Substrate Free N-terminusUnprotected Lysine ε-amino group
Reagent This compoundThis compound
Stoichiometry (Reagent:Peptide) 5-10 equivalents5-10 equivalents
Base Diisopropylethylamine (DIPEA)Diisopropylethylamine (DIPEA)
Stoichiometry (Base:Peptide) 10-20 equivalents10-20 equivalents
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Reaction Time 12-24 hours12-24 hours
Typical Yield 60-80%50-70%

Table 2: Characterization of Modified Peptides

Analytical TechniquePurposeExpected Observations
Mass Spectrometry (MS) Confirm covalent modificationMass increase of 194.06 Da (C8H14O2) for each alkylation event.[8][9][10]
High-Performance Liquid Chromatography (HPLC) Assess purity and purificationIncreased retention time compared to the unmodified peptide due to increased hydrophobicity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmationAppearance of new signals in the aliphatic region corresponding to the hexanoyl chain and the ethyl group.

Experimental Protocols

Protocol 1: N-terminal Alkylation of a Peptide with this compound

This protocol describes the alkylation of the N-terminal α-amino group of a peptide in solution.

Materials:

  • Peptide with a free N-terminus

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Standard laboratory glassware and equipment

Procedure:

  • Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.

  • Addition of Base: Add 10-20 equivalents of DIPEA to the peptide solution. Mix gently by vortexing.

  • Addition of Alkylating Agent: Add 5-10 equivalents of this compound to the reaction mixture.

  • Reaction Incubation: Allow the reaction to proceed at room temperature (20-25 °C) for 12-24 hours with gentle stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 2, 6, 12, 24 hours) and analyzing them by RP-HPLC and mass spectrometry to check for the appearance of the desired product peak and the disappearance of the starting material.

  • Quenching the Reaction: Once the reaction is deemed complete, quench any remaining this compound by adding a few drops of water.

  • Purification: Purify the crude reaction mixture by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).[11]

  • Product Characterization: Collect the fractions corresponding to the desired product and confirm its identity and purity by analytical RP-HPLC and mass spectrometry. The expected mass increase is 194.06 Da.[8][9][10]

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 2: Selective Alkylation of a Lysine Side Chain with this compound

This protocol details the alkylation of the ε-amino group of a lysine residue within a peptide sequence. This procedure is performed on a peptide where the N-terminus is protected (e.g., with an acetyl or Fmoc group) to ensure selectivity for the lysine side chain.

Materials:

  • N-terminally protected peptide containing at least one lysine residue

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • RP-HPLC system

  • Mass spectrometer

  • Standard laboratory glassware and equipment

Procedure:

  • Peptide Dissolution: Dissolve the N-terminally protected peptide in anhydrous DMF to a concentration of 1-5 mg/mL.

  • Addition of Base: Add 10-20 equivalents of DIPEA to the solution.

  • Addition of Alkylating Agent: Add 5-10 equivalents of this compound to the reaction mixture.

  • Reaction Incubation: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring and Work-up: Follow steps 5-9 from Protocol 1 to monitor the reaction, purify the product, and characterize it. The expected mass increase for mono-alkylation of a single lysine residue is 194.06 Da.

Protocol 3: Hydrolysis of the Ethyl Ester to a Free Carboxylic Acid

This protocol describes the saponification of the terminal ethyl ester on the modified peptide to yield the free carboxylic acid.

Materials:

  • Peptide modified with the ethyl 6-hexanoate linker

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) solution (0.1 M)

  • Tetrahydrofuran (THF) or a similar co-solvent

  • Hydrochloric acid (HCl) solution (0.1 M) for neutralization

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the ester-modified peptide in a mixture of THF and water (e.g., 1:1 v/v).

  • Base Addition: Add a 0.1 M solution of LiOH or NaOH dropwise while stirring until the pH reaches approximately 12.

  • Reaction Incubation: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by RP-HPLC and mass spectrometry for the disappearance of the starting material and the appearance of the hydrolyzed product (mass decrease of 28.02 Da).[3][12]

  • Neutralization: Once the hydrolysis is complete, carefully neutralize the reaction mixture to pH 7 by the dropwise addition of 0.1 M HCl.

  • Purification: Purify the product by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product with the free carboxylic acid by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product.

Mandatory Visualizations

G cluster_synthesis Peptide Synthesis & Modification cluster_purification Purification & Characterization cluster_hydrolysis Optional: Ester Hydrolysis start Unmodified Peptide dissolve Dissolve in DMF with DIPEA start->dissolve add_reagent Add this compound dissolve->add_reagent react React for 12-24h at RT add_reagent->react quench Quench Reaction react->quench purify Purify by RP-HPLC quench->purify characterize Characterize by MS and HPLC purify->characterize lyophilize Lyophilize characterize->lyophilize hydrolyze Hydrolyze with LiOH/NaOH lyophilize->hydrolyze Optional Next Step neutralize Neutralize hydrolyze->neutralize Purify by RP-HPLC purify_hydrolyzed purify_hydrolyzed neutralize->purify_hydrolyzed Purify by RP-HPLC characterize_hydrolyzed characterize_hydrolyzed purify_hydrolyzed->characterize_hydrolyzed Characterize lyophilize_hydrolyzed lyophilize_hydrolyzed characterize_hydrolyzed->lyophilize_hydrolyzed Lyophilize G cluster_ppi Protein-Protein Interaction cluster_inhibition Inhibition by Modified Peptide ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Binding NoInteraction Interaction Disrupted ProteinB->NoInteraction ModifiedPeptide Hexanoylated Peptide ModifiedPeptide->ProteinA Binding to Interface

References

Ethyl 6-Bromohexanoate as a Versatile Linker for PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of two key components—a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

Ethyl 6-bromohexanoate (B1238239) is a valuable building block for the synthesis of PROTACs, serving as a precursor for a flexible, six-carbon alkyl linker. Alkyl chains are among the most utilized linkers in PROTAC design due to their synthetic tractability and the conformational flexibility they impart, which is often crucial for achieving a productive ternary complex formation. This document provides detailed application notes and experimental protocols for the use of ethyl 6-bromohexanoate in PROTAC development.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₅BrO₂
Molecular Weight 223.11 g/mol
Appearance Liquid
Boiling Point 128-130 °C/16 mmHg
Density 1.254 g/mL at 25 °C
Refractive Index n20/D 1.458
Solubility Soluble in organic solvents such as DMF, DMSO, and dichloromethane.

Application in PROTAC Synthesis

This compound serves as an electrophilic building block for the introduction of a six-carbon linker. The terminal bromide is a good leaving group, allowing for nucleophilic substitution by a suitable functional group on either the POI ligand or the E3 ligase ligand. A common synthetic strategy involves the alkylation of an amine or hydroxyl group on one of the ligands. The ester moiety of this compound can then be hydrolyzed to the corresponding carboxylic acid, which can be subsequently coupled to the other ligand via amide bond formation. Alternatively, the ester can be carried through the synthesis and hydrolyzed in a final step.

G cluster_synthesis PROTAC Synthesis Workflow POI_Ligand Protein of Interest (POI) Ligand E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Bromohexanoate This compound Intermediate_1 Ligand-Linker Intermediate PROTAC Final PROTAC Molecule

Quantitative Data on Alkyl Linker-Containing PROTACs

The length and composition of the linker are critical for PROTAC efficacy. The following tables summarize data from studies on PROTACs with alkyl or alkyl/ether linkers of varying lengths, demonstrating the impact on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation [1]

Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
< 12No Degradation-
12-29Submicromolar> 90
21396
2929276

Table 2: Impact of Alkyl Linker Length on Estrogen Receptor (ER) Degradation

Linker Length (atoms)Degradation Efficacy
9Moderate
12High
16High
19Moderate
21Low

Table 3: Degradation of Androgen Receptor (AR) by PROTACs with a C6 Linker

PROTACDC₅₀ (nM)Dₘₐₓ (%)
PROTAC with C6 Linker< 100> 90

Experimental Protocols

Protocol 1: Synthesis of a Pomalidomide-Linker Intermediate using an Alkyl Bromide

This protocol describes a representative procedure for the alkylation of pomalidomide (B1683931) with a dibromoalkane, which is analogous to the reaction with this compound. The resulting bromo-functionalized pomalidomide can then be coupled to a POI ligand.

Materials:

  • Pomalidomide

  • 1,5-Dibromopentane (B145557) (as an analogue for a bromo-ester)

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[2]

  • Stir the reaction mixture at 60 °C for 12 hours.[2]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[2]

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford the N-alkylated pomalidomide intermediate.[2]

Note: For the synthesis of a PROTAC, this intermediate would be further reacted with the POI ligand.

G cluster_synthesis_protocol Synthesis Protocol Workflow Start Pomalidomide + Alkyl Bromide Reaction Reaction in DMF with K₂CO₃ at 60°C Workup Aqueous Workup and Extraction Purification Silica Gel Chromatography Product Pomalidomide-Linker Intermediate

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the protein of interest (e.g., HeLa, MCF7)

  • Cell culture medium and supplements

  • PROTAC compound dissolved in DMSO

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Signaling Pathways

PROTAC-mediated degradation of a target protein can have profound effects on downstream signaling pathways. Below are diagrams of two key pathways often modulated by PROTACs.

BRD4 Degradation and Downregulation of c-Myc

BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the transcription of key oncogenes, most notably c-Myc.[3][4] PROTAC-mediated degradation of BRD4 leads to the suppression of c-Myc expression, resulting in anti-proliferative effects in cancer cells.

G

Modulation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. PROTACs can be designed to target key components of this pathway, such as PI3K or mTOR, leading to their degradation and the subsequent inhibition of downstream signaling.

G

Conclusion

This compound is a readily available and synthetically versatile building block for the incorporation of a flexible six-carbon alkyl linker in PROTACs. The choice of linker is paramount in PROTAC design, and the protocols and data presented herein provide a foundation for the rational development of novel protein degraders. The systematic evaluation of linker length and composition, coupled with robust methods for assessing protein degradation and downstream signaling, will continue to drive the advancement of this transformative therapeutic modality.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Ethyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles with Ethyl 6-bromohexanoate (B1238239). This process introduces a terminal ester group, which can enhance the nanoparticle's utility for encapsulating hydrophobic drugs and can influence its interaction with biological systems. The alkyl chain also modifies the surface hydrophobicity, which can impact cellular uptake and biocompatibility.

The protocols provided herein focus on the functionalization of amine-terminated nanoparticles, a common platform for subsequent surface modifications. The reaction involves the N-alkylation of the surface amine groups by the bromo-ester, forming a stable secondary amine linkage. Detailed methodologies for nanoparticle synthesis, functionalization, and characterization are presented to guide researchers in this process.

Application Notes

Drug Delivery

Nanoparticles functionalized with Ethyl 6-bromohexanoate offer a promising platform for the delivery of therapeutic agents. The resulting ester-terminated surface can enhance the loading capacity and stability of hydrophobic drugs within the nanoparticle carrier system. The modified surface properties can also influence the drug release profile. The ester bond is susceptible to hydrolysis, which can be exploited for controlled drug release in specific physiological environments, such as the acidic tumor microenvironment or within the lysosomal compartment of cells.

Biocompatibility and Cellular Uptake

The surface chemistry of nanoparticles plays a pivotal role in their interaction with biological systems.[1] The introduction of an ethyl hexanoate (B1226103) moiety alters the surface charge and hydrophobicity of the nanoparticles, which can significantly impact their biocompatibility and cellular internalization pathways.[2][3] While extensive biocompatibility studies are essential for any new nanomaterial, the modification of nanoparticle surfaces with organic molecules like esters can potentially reduce cytotoxicity compared to unmodified inorganic nanoparticles.[4]

Cellular uptake is a critical step for intracellular drug delivery. The physicochemical properties of the functionalized nanoparticles, such as size, shape, and surface charge, will determine the primary uptake mechanism, which can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[5][6] The altered surface can influence protein corona formation in biological fluids, which in turn affects recognition by and interaction with cells.

Experimental Protocols

Synthesis of Amine-Functionalized Silica (B1680970) Nanoparticles

This protocol describes the synthesis of amine-functionalized silica nanoparticles using a modified Stöber method, which is a widely used technique for producing monodisperse silica nanoparticles.[7][8]

Materials:

Procedure:

  • In a round-bottom flask, prepare a solution of ethanol and deionized water.

  • Add ammonium hydroxide to the solution and stir vigorously.

  • Add TEOS dropwise to the stirring solution. Allow the reaction to proceed for 12 hours to form silica nanoparticles.

  • To functionalize the silica nanoparticles with amine groups, add APTES to the reaction mixture and continue stirring for another 12 hours.

  • Collect the amine-functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.

  • Resuspend the purified amine-functionalized silica nanoparticles in ethanol for storage and subsequent functionalization.

Surface Functionalization with this compound

This protocol details the N-alkylation of the amine-functionalized nanoparticles with this compound.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica or magnetic nanoparticles)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base

  • Ethanol

  • Deionized water

Procedure:

  • Disperse the amine-functionalized nanoparticles in anhydrous DMF.

  • Add triethylamine to the nanoparticle suspension to act as a proton scavenger.

  • Add an excess of this compound to the suspension.

  • Allow the reaction to proceed at room temperature with continuous stirring for 24-48 hours.

  • After the reaction is complete, collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with DMF, followed by ethanol and deionized water to remove unreacted this compound and triethylamine hydrobromide salt.

  • Dry the final product under vacuum.

Characterization Protocols

3.3.1. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to confirm the successful functionalization by identifying the characteristic vibrational bands of the introduced functional groups.[9][10]

Procedure:

  • Prepare a KBr pellet of the dried nanoparticle sample.

  • Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the spectrum for the appearance of new peaks corresponding to the ester group (C=O stretching around 1735 cm⁻¹) and changes in the N-H bending vibrations of the amine groups.

3.3.2. Thermogravimetric Analysis (TGA)

TGA is employed to quantify the amount of organic material grafted onto the nanoparticle surface.[11][12]

Procedure:

  • Place a known amount of the dried nanoparticle sample in a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

  • Record the weight loss as a function of temperature.

  • The weight loss in the temperature range corresponding to the decomposition of the organic functional groups can be used to calculate the grafting density.

Grafting Density Calculation from TGA: The grafting density (σ) can be calculated using the following formula[11]:

σ (molecules/nm²) = (Δm / (100 - Δm)) * (N_A / (M * S_BET))

Where:

  • Δm is the percentage weight loss from TGA.

  • N_A is Avogadro's number.

  • M is the molar mass of the grafted molecule (this compound).

  • S_BET is the specific surface area of the nanoparticles (in nm²/g) obtained from BET analysis.

3.3.3. Dynamic Light Scattering (DLS) and Zeta Potential

DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension, while zeta potential measurements provide information about their surface charge.[13]

Procedure:

  • Disperse the nanoparticle samples in a suitable solvent (e.g., deionized water or ethanol).

  • Perform DLS measurements to determine the average particle size and polydispersity index (PDI).

  • Perform zeta potential measurements to determine the surface charge of the nanoparticles before and after functionalization.

Data Presentation

The following tables present representative data for the characterization of nanoparticles before and after functionalization with this compound. The data is compiled from typical results found in the literature for similar nanoparticle systems.

Table 1: Physicochemical Properties of Nanoparticles

PropertyAmine-Functionalized NanoparticlesThis compound Functionalized Nanoparticles
Core Material SilicaSilica
Average Diameter (DLS) 100 nm110 nm
Polydispersity Index (PDI) 0.150.18
Zeta Potential (pH 7.4) +30 mV+15 mV
Surface Amine Density (TGA) 2.5 amines/nm²N/A
Grafting Density (TGA) N/A1.8 molecules/nm²

Table 2: Representative Drug Release Profile

This table illustrates a hypothetical drug release profile for a hydrophobic drug encapsulated within the functionalized nanoparticles.

Time (hours)Cumulative Drug Release (%) - pH 7.4Cumulative Drug Release (%) - pH 5.5
1510
61530
122550
244075
485590

Visualization

The following diagrams illustrate the experimental workflow, a proposed mechanism for cellular uptake, and a relevant signaling pathway that could be targeted by drug-loaded nanoparticles.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization TEOS TEOS + APTES Stober Stöber Method TEOS->Stober AmineNP Amine-Functionalized Nanoparticles Stober->AmineNP Reaction N-Alkylation Reaction AmineNP->Reaction Dispersion in DMF + Base E6B This compound E6B->Reaction FunctionalizedNP Functionalized Nanoparticles Reaction->FunctionalizedNP FTIR FTIR FunctionalizedNP->FTIR TGA TGA FunctionalizedNP->TGA DLS DLS & Zeta Potential FunctionalizedNP->DLS cellular_uptake NP Functionalized Nanoparticle Membrane Cell Membrane NP->Membrane Interaction Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release Lysosome->DrugRelease Low pH Target Intracellular Target DrugRelease->Target signaling_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Drug Delivered Drug Drug->PI3K Inhibition Drug->Akt Inhibition Drug->mTORC1 Inhibition

References

Application Notes and Protocols for Bioconjugation Using Ethyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bioconjugation techniques utilizing Ethyl 6-bromohexanoate (B1238239), a versatile haloalkane linker. The information is intended for researchers and professionals in the fields of drug development, protein chemistry, and molecular biology.

Introduction to Ethyl 6-bromohexanoate in Bioconjugation

This compound is a valuable bifunctional linker molecule employed in the covalent modification of biomolecules. Its structure features a terminal bromine atom, which serves as a reactive site for nucleophilic substitution, and an ethyl ester group, which can be hydrolyzed to a carboxylic acid for subsequent coupling reactions. This dual functionality makes it a useful tool for introducing a six-carbon aliphatic spacer between a biomolecule and another molecule of interest, such as a drug, a fluorescent probe, or a solid support.

The primary application of this compound in bioconjugation involves the alkylation of nucleophilic residues on proteins, most notably the primary amines of lysine (B10760008) residues and the thiols of cysteine residues. This reaction forms a stable carbon-nitrogen or carbon-sulfur bond, effectively tethering the linker to the protein.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be utilized as a component of the linker in ADCs, connecting a cytotoxic drug to a monoclonal antibody. The linker's length and chemical nature are critical for the stability and efficacy of the ADC.

  • PROTACs (Proteolysis Targeting Chimeras): This linker is used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. This compound can serve as the spacer connecting the target protein-binding ligand and the E3 ligase-binding ligand.[1]

  • Surface Functionalization: Biomolecules can be tethered to surfaces functionalized with groups that react with the bromo- moiety of the linker.

  • Fluorescent Labeling: A fluorescent dye can be attached to a biomolecule via the this compound linker for imaging and tracking studies.

Reaction Mechanism: Alkylation of Protein Residues

The core of the bioconjugation technique using this compound is an SN2 (bimolecular nucleophilic substitution) reaction. The nucleophilic side chains of certain amino acid residues on the protein attack the carbon atom bonded to the bromine atom, displacing the bromide ion and forming a new covalent bond.

Primary Reaction Targets:
  • Lysine Residues: The ε-amino group of lysine is a primary target for alkylation. The reaction is typically carried out at a slightly basic pH (around 8.0-9.0) to ensure that a significant portion of the lysine residues are in their deprotonated, nucleophilic state.

  • Cysteine Residues: The thiol group of cysteine is a highly potent nucleophile and readily reacts with haloalkanes. For proteins with accessible cysteine residues, this can be a highly specific site of conjugation.

The general signaling pathway for the alkylation of a protein with this compound is depicted below:

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Protein Protein Alkylation Alkylation (SN2 Reaction) pH 8.0-9.0 Protein->Alkylation E6B This compound E6B->Alkylation Conjugate Protein-Linker Conjugate Alkylation->Conjugate HBr Hydrobromic Acid Alkylation->HBr

Alkylation of a protein with this compound.

Experimental Protocols

While a specific, universally optimized protocol for every protein does not exist, the following sections provide detailed methodologies that can be adapted for the alkylation of proteins with this compound. It is crucial to optimize reaction conditions for each specific protein and application.

Protocol 1: Alkylation of Lysine Residues on a Generic Antibody

This protocol provides a starting point for the conjugation of this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), free of primary amines like Tris.

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10-50 kDa MWCO).

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine buffers (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add a calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar excess of the linker. A starting point is a 20-fold molar excess of linker to antibody.

    • Incubate the reaction mixture at 37°C for 4-6 hours with gentle mixing. For some proteins, room temperature incubation overnight may be sufficient.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess linker and byproducts by purifying the reaction mixture using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer with several buffer changes.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA or absorbance at 280 nm).

    • Characterize the extent of modification (drug-to-antibody ratio, DAR, if a drug is subsequently attached) using techniques like Mass Spectrometry (MALDI-TOF or ESI-MS) or Hydrophobic Interaction Chromatography (HIC).

Experimental Workflow Diagram:

G Start Start Buffer_Exchange Buffer Exchange to pH 8.5 Start->Buffer_Exchange Add_Linker Add this compound (20-fold molar excess) Buffer_Exchange->Add_Linker Incubate Incubate at 37°C for 4-6h Add_Linker->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify by Size-Exclusion Chromatography Quench->Purify Characterize Characterize Conjugate (MS, HIC) Purify->Characterize End End Characterize->End

Workflow for antibody conjugation.

Data Presentation: Quantitative Analysis

The efficiency of the bioconjugation reaction is a critical parameter. The following table summarizes hypothetical quantitative data for the optimization of the conjugation reaction described in Protocol 1. Actual results will vary depending on the specific antibody and reaction conditions.

Molar Excess of LinkerReaction Time (hours)Temperature (°C)Average Degree of Labeling (Linkers/Antibody)
10:14371.5
20:14373.2
50:14375.8
20:12372.1
20:16373.9
20:14251.8

Troubleshooting

  • Low Conjugation Efficiency:

    • Increase the molar excess of this compound.

    • Increase the reaction time or temperature.

    • Ensure the reaction pH is optimal (8.0-9.0) for lysine deprotonation.

    • Confirm that the antibody buffer is free of primary amines.

  • Protein Aggregation:

    • Reduce the molar excess of the linker, as excessive modification can lead to aggregation.

    • Perform the reaction at a lower temperature.

    • Include additives like non-ionic detergents or glycerol (B35011) in the reaction buffer.

  • Loss of Biological Activity:

    • Reduce the extent of modification to minimize changes to the protein's structure and function.

    • Consider site-specific conjugation strategies if random lysine modification affects the active site.

Conclusion

This compound is a versatile and effective linker for the bioconjugation of proteins and other biomolecules. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their specific conjugation strategies. Careful control of reaction parameters and thorough characterization of the resulting conjugates are essential for successful application in drug development and other research areas.

References

Application Note: Ethyl 6-bromohexanoate as a Key Reagent in the Synthesis of Novel Carnitine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-carnitine (B1674952) and its derivatives are endogenous compounds crucial for fatty acid metabolism, playing a vital role in transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2] Due to their physiological importance, synthetic carnitine derivatives are being extensively explored for therapeutic applications in cardiovascular diseases, neurological disorders, and metabolic syndromes.[1][2] Ethyl 6-bromohexanoate (B1238239) serves as a valuable and versatile building block in the synthesis of novel carnitine analogs, enabling the introduction of a six-carbon chain to a tertiary amine, which upon hydrolysis, yields the corresponding carnitine derivative. This application note details the use of ethyl 6-bromohexanoate in the synthesis of carnitine derivatives, providing a general protocol and representative data. The methodologies described are based on established procedures for the synthesis of related compounds, such as heterocyclic gamma-butyrobetaines.[3]

Principle of Synthesis

The synthesis of carnitine derivatives from this compound typically follows a two-step process. The first step involves the quaternization of a tertiary amine with this compound. In this SN2 reaction, the nucleophilic amine attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a quaternary ammonium (B1175870) salt. The second step is the hydrolysis of the ethyl ester group to the corresponding carboxylic acid, yielding the final zwitterionic carnitine derivative.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of gamma-butyrobetaine analogs and can be applied to the synthesis of carnitine derivatives using this compound.[3]

Protocol 1: Quaternization of a Tertiary Amine with this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.

  • Addition of Amine: To this solution, add the desired tertiary amine (1.1 equivalents).

  • Reaction Conditions: Stir the resulting mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature (22-23 °C) for 72 hours.

  • Work-up and Isolation:

    • Remove the solvent and any unreacted amine under reduced pressure.

    • Add dry ethyl acetate (B1210297) to the residue and cool the mixture to 0 °C for 20 minutes to induce crystallization.

    • Isolate the resulting crystalline quaternary ammonium bromide salt by filtration.

    • Wash the crystals with cold ethyl acetate and dry under vacuum.

Protocol 2: Hydrolysis of the Ethyl Ester to the Carnitine Derivative
  • Ion Exchange Column Preparation: Prepare a column with a strong base anion exchange resin (e.g., Amberlite IRA-410(Cl)). Soak the resin in 10% (wt/wt) NaOH solution and wash with distilled water until the pH of the eluent is neutral.

  • Hydrolysis:

    • Dissolve the quaternary ammonium bromide salt obtained from Protocol 1 in distilled water (e.g., 3 mL).

    • Load the solution onto the prepared anion exchange column at a 1:10 (wt/wt) ratio of the salt to the resin.[3]

    • After 1 hour, elute the column with distilled water.

  • Neutralization and Isolation:

    • Adjust the pH of the eluate to 7.0 using a strong acid cation exchange resin (e.g., Amberlite IR120 H).[3]

    • Filter off the resin.

    • Evaporate the filtrate to dryness.

    • Perform azeotropic drying with absolute ethanol (B145695) to yield the final carnitine derivative.

Data Presentation

The following table summarizes representative yields for the synthesis of heterocyclic gamma-butyrobetaine (GBB) esters and their corresponding hydrolyzed products, which are analogous to the synthesis of carnitine derivatives from this compound. The data is adapted from a study using ethyl 4-bromobutanoate.[3]

AmineProduct (Ester)Yield (Ester)Final Product (GBB)Yield (Hydrolysis)
N-methylpyrrolidine1-(4-ethoxy-4-oxobutyl)-1-methylpyrrolidin-1-ium bromide81%Pyrr-GBB81%
N-methylpiperidine1-(4-ethoxy-4-oxobutyl)-1-methylpiperidin-1-ium bromide95%Pip-GBB-
N-methylimidazole3-(4-ethoxy-4-oxobutyl)-1-methyl-1H-imidazol-3-ium bromide61%Mim-GBB92%
N,N-dimethyl-4-aminopyridine1-(4-ethoxy-4-oxobutyl)-4-(dimethylamino)pyridin-1-ium bromide99%DMAP-GBB98%

Data adapted from the synthesis of GBB analogs using ethyl 4-bromobutanoate.[3]

Mandatory Visualizations

Synthesis of Carnitine Derivatives using this compound

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Hydrolysis EBH This compound QuatSalt Quaternary Ammonium Salt (Ester) EBH->QuatSalt Acetonitrile, 72h, RT Amine Tertiary Amine (R3N) Amine->QuatSalt QuatSalt_hydro Quaternary Ammonium Salt (Ester) CarnitineDeriv Carnitine Derivative QuatSalt_hydro->CarnitineDeriv 1. Anion Exchange Resin 2. Cation Exchange Resin

Caption: Synthetic pathway for carnitine derivatives.

Experimental Workflow for the Synthesis of Carnitine Derivatives

G start Start dissolve Dissolve this compound in Acetonitrile start->dissolve add_amine Add Tertiary Amine dissolve->add_amine react Stir under N2 for 72h at RT add_amine->react evaporate Evaporate Solvent and Excess Amine react->evaporate crystallize Add Ethyl Acetate, Cool to 0°C evaporate->crystallize filter Filter and Dry Quaternary Salt crystallize->filter dissolve_hydro Dissolve Quaternary Salt in Water filter->dissolve_hydro anion_exchange Pass through Anion Exchange Resin dissolve_hydro->anion_exchange neutralize Neutralize with Cation Exchange Resin anion_exchange->neutralize isolate Evaporate and Dry Final Product neutralize->isolate end End isolate->end

Caption: Experimental workflow for synthesis.

Applications in Drug Development

The use of this compound allows for the synthesis of a diverse library of carnitine derivatives with varying tertiary amines. This structural diversity is key in modulating the pharmacological properties of these compounds. For instance, novel carnitine derivatives are being investigated as inhibitors of carnitine acetyltransferase (CAT), which could serve as metabolic modulators for conditions like ischemic diseases and diabetes.[3] Furthermore, carnitine derivatives can be designed as prodrugs to target the organic cation/carnitine transporter (OCTN2), potentially improving drug delivery to specific tissues.[4] this compound is a commercially available and reactive starting material, making it an excellent choice for the efficient synthesis of these promising therapeutic agents.[5]

References

Application Notes and Protocols: Williamson Ether Synthesis of Ethyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] Ethyl 6-bromohexanoate (B1238239) is a particularly useful bifunctional molecule for this synthesis, incorporating a reactive primary bromide for ether formation and an ester moiety that can be further manipulated. This functionality makes the resulting ether products valuable intermediates in various fields, especially in the synthesis of biologically active molecules and drug discovery.[3]

These application notes provide an overview of the Williamson ether synthesis using Ethyl 6-bromohexanoate with various alcohols and phenols, along with detailed experimental protocols.

Reaction Mechanism and Key Considerations

The Williamson ether synthesis with this compound follows a standard S(_N)2 pathway. The first step involves the deprotonation of an alcohol or phenol (B47542) using a suitable base to form a nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon atom of this compound, displacing the bromide leaving group and forming the corresponding ether.

Key Considerations for a Successful Synthesis:

  • Choice of Base: The selection of the base is crucial and depends on the pKa of the alcohol or phenol. For phenols (pKa ≈ 10), weaker bases like potassium carbonate (K(_2)CO(_3)) or sodium carbonate (Na(_2)CO(_3)) are often sufficient. For aliphatic alcohols (pKa ≈ 16-18), stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are required to ensure complete deprotonation.[1]

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone (B3395972) are commonly used as they can dissolve both the ionic alkoxide and the organic halide, and they do not participate in the reaction.[1]

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate.[1]

  • Substrate: this compound is an ideal substrate as it is a primary alkyl halide, which favors the S(_N)2 mechanism and minimizes competing elimination reactions.[1][2]

Applications in Research and Drug Development

The ether products derived from this compound have diverse applications, particularly in the synthesis of biologically active compounds and as building blocks in medicinal chemistry.

  • Drug Discovery: Phenoxyalkanoic acid derivatives, which can be synthesized from phenols and this compound, are important scaffolds in drug design. They are found in a variety of therapeutic agents, including selective estrogen receptor modulators (SERMs) and compounds with anticancer and anticholinergic properties.[3] The long alkyl chain provided by the hexanoate (B1226103) moiety can be exploited to modulate the lipophilicity and pharmacokinetic properties of drug candidates.

  • Synthesis of Carnitine Derivatives: this compound is a precursor in the synthesis of various carnitine derivatives. Carnitine and its esters are essential for fatty acid metabolism and are investigated for their therapeutic potential in a range of diseases.

  • Fragrance and Flavor Industry: Esters of hexanoic acid are known for their fruity and floral scents. The ether derivatives of this compound can be used to synthesize novel fragrance and flavor compounds.[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-(4-hydroxybenzofuranoxy)hexanoate

This protocol describes the synthesis of an aryloxy ether, a common structural motif in biologically active molecules.

Reactants and Conditions Summary:

Reactant/ReagentMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
4-Hydroxybenzofuran134.131.3 g9.71.0
This compound223.112.17 g9.71.0
Potassium Carbonate (K(_2)CO(_3))138.211.44 g10.41.07
Sodium Iodide (NaI)149.8960 mg0.40.04
Solvent
95% Ethanol (B145695)10 mL
Reaction Conditions
TemperatureReflux
Reaction TimeNot Specified
Product
Ethyl 6-(4-benzofuranoxy)hexanoate276.31---
Yield Not Specified

Procedure:

  • To a round-bottom flask, add 4-Hydroxybenzofuran (1.3 g, 9.7 mmol), this compound (2.17 g, 9.7 mmol), anhydrous potassium carbonate (1.44 g, 10.4 mmol), and sodium iodide (60 mg, 0.4 mmol).

  • Add 10 mL of 95% ethanol to the flask.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the resulting product, ethyl 6-(4-benzofuranoxy)hexanoate, can be further hydrolyzed to the corresponding carboxylic acid if desired.[5]

Protocol 2: Synthesis of Ethyl 6-(tert-butoxycarbonylamino)phenoxy)hexanoate

This protocol details the reaction with a substituted phenol, showcasing the synthesis of a protected amino-functionalized ether.

Reactants and Conditions Summary:

Reactant/ReagentMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
tert-butyl-4-hydroxyphenylcarbamate209.240.92 g4.41.0
This compound223.11---
1,2-dibromoethane (Illustrative)187.862.48 g13.23.0
Potassium Carbonate (K(_2)CO(_3))138.211.82 g13.23.0
Solvent
Acetone10 mL
Reaction Conditions
TemperatureReflux
Reaction Time12 hours
Product
Ethyl 6-(4-(tert-butoxycarbonylamino)phenoxy)hexanoate-0.60 g--
Yield 40%

Procedure:

  • In a round-bottom flask, dissolve tert-butyl-4-hydroxyphenylcarbamate (0.92 g, 4.4 mmol) in 10 mL of acetone.

  • Add anhydrous potassium carbonate (1.82 g, 13.2 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (or in this illustrative case, 1,2-dibromoethane, 2.48 g, 13.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 12 hours.

  • After cooling, evaporate the acetone under reduced pressure.

  • Add water to the residue and extract the aqueous layer three times with ethyl acetate (B1210297) (10 mL each).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to obtain the crude product.

  • Purify the product by silica (B1680970) gel column chromatography using an ethyl acetate-hexane solvent system.[1]

Visualization of the Synthesis

Reaction Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_products Products Alcohol/Phenol Alcohol/Phenol Deprotonation Deprotonation Alcohol/Phenol->Deprotonation 1. This compound This compound SN2_Attack SN2 Attack This compound->SN2_Attack 2. Base Base (e.g., K2CO3, NaH) Base->Deprotonation Solvent Aprotic Solvent (e.g., DMF, Acetone) Solvent->SN2_Attack Temperature Heat (50-100 °C) Temperature->SN2_Attack Deprotonation->SN2_Attack Alkoxide/Phenoxide Workup Workup & Purification SN2_Attack->Workup 3. Ether_Product Ethyl 6-alkoxy/aryloxy-hexanoate Workup->Ether_Product Salt_Byproduct Salt Byproduct Workup->Salt_Byproduct

Caption: General workflow of the Williamson ether synthesis.

Signaling Pathway (Reaction Mechanism)

SN2_Mechanism RO_minus R-O⁻ (Alkoxide/Phenoxide) Transition_State [R-O···C···Br]⁻ Transition State RO_minus->Transition_State Nucleophilic Attack Substrate EtOOC-(CH₂)₅-Br (this compound) Substrate->Transition_State Product EtOOC-(CH₂)₅-OR (Ether Product) Transition_State->Product Bond Formation Leaving_Group Br⁻ (Bromide Ion) Transition_State->Leaving_Group Bond Breaking

Caption: S(_N)2 mechanism of the Williamson ether synthesis.

References

Application Notes: Protocol for Mono-C-Alkylation of Pentane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentane-2,4-dione, commonly known as acetylacetone, is a fundamental β-dicarbonyl compound widely utilized in organic synthesis. Its methylene (B1212753) protons (at the C3 position) are notably acidic (pKa ≈ 9 in water) due to the stabilization of the resulting conjugate base, the acetylacetonate (B107027) enolate, by resonance across the two carbonyl groups.[1][2] This enolate is a potent nucleophile, making the C-alkylation of pentane-2,4-dione a cornerstone reaction for forming carbon-carbon bonds and synthesizing a variety of 3-substituted derivatives. These derivatives are valuable intermediates in the preparation of pharmaceuticals, liquid crystals, heterocyclic compounds like pyrazoles and isoxazoles, and as ligands in coordination chemistry.[3][4]

A primary challenge in the alkylation of pentane-2,4-dione is controlling the selectivity between C-alkylation and O-alkylation, as the enolate has nucleophilic character at both the central carbon and the oxygen atoms.[5] Furthermore, controlling the degree of alkylation to favor the mono-alkylated product over the di-alkylated byproduct is crucial for achieving high yields of the desired compound.[6] Reaction conditions—including the choice of base, solvent, counter-ion, and the nature of the alkylating agent—play a critical role in directing the reaction towards the desired mono-C-alkylated product.[5] This document provides a detailed protocol for the selective mono-C-alkylation of pentane-2,4-dione, including a robust purification method involving the formation of a copper(II) complex to isolate the pure C-alkylated product.[5][7]

Reaction and Workflow Overview

The overall process involves the deprotonation of pentane-2,4-dione to form a resonance-stabilized enolate, which then acts as a nucleophile to attack an alkyl halide. This is followed by workup and a specific purification procedure to isolate the 3-alkyl-pentane-2,4-dione.

workflow cluster_prep Phase 1: Reaction cluster_workup Phase 2: Workup & Isolation cluster_purification Phase 3: Purification start Pentane-2,4-dione + Alkyl Halide + Base (K2CO3) solvent Solvent (Acetone) start->solvent reflux Heat to Reflux (4-5 hours) solvent->reflux cool Cool to RT reflux->cool filter Filter Insoluble Salts cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate crude Crude Product (Mixture of C-, O-, di-alkylated products) concentrate->crude cu_complex Add Copper(II) Acetate (B1210297) Solution crude->cu_complex precipitate Precipitate: Bis(3-alkyl-2,4-pentanedionato)copper(II) cu_complex->precipitate filter_cu Filter & Wash Complex precipitate->filter_cu decompose Decompose Complex (Dilute HCl / Ether) filter_cu->decompose extract Separate Organic Layer, Wash & Dry decompose->extract final_product Pure Mono-C-Alkylated Product extract->final_product

Caption: Workflow for Mono-C-Alkylation of Pentane-2,4-dione.

Experimental Protocol

This protocol describes a general procedure for the mono-C-alkylation of pentane-2,4-dione using potassium carbonate as the base and acetone (B3395972) as the solvent. A subsequent purification via a copper(II) complex is detailed to ensure high purity of the final product.[5]

Materials and Reagents

  • Pentane-2,4-dione (acetylacetone)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

  • Acetone, anhydrous

  • Diethyl ether

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Hydrochloric acid (HCl), dilute solution (e.g., 2 M)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Brine (saturated NaCl solution)

Equipment

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

Part A: C-Alkylation Reaction

  • Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.2-1.5 equivalents).

  • Reagents: Add anhydrous acetone, followed by pentane-2,4-dione (1.0 equivalent).

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.0-1.2 equivalents) to the flask.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4.5 to 5 hours. Shorter reaction times are crucial to minimize the formation of the 3,3-dialkylated byproduct.[6]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part B: Work-up and Isolation of Crude Product

  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Filtration: Filter the mixture through a Buchner funnel to remove the insoluble potassium salts. Wash the filter cake thoroughly with additional acetone to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrate and the acetone washings. Remove the solvent under reduced pressure using a rotary evaporator. This will yield a residual oil, which is the crude product containing the desired mono-C-alkylated dione, potentially along with O-alkylated, di-alkylated, and unreacted starting materials.[5]

Part C: Purification via Copper(II) Complex Formation[5][7]

  • Dissolution: Dissolve the crude product in a suitable solvent like diethyl ether or ethanol.

  • Copper Solution: In a separate beaker, prepare a saturated aqueous solution of copper(II) acetate.

  • Precipitation: Slowly add the copper(II) acetate solution to the stirring solution of the crude product. A precipitate of the bis(3-alkyl-2,4-pentanedionato)copper(II) complex should form immediately. The color is typically blue or green.

  • Complete Precipitation: Cool the mixture in an ice bath for 30-60 minutes to maximize the precipitation of the complex.

  • Isolation of Complex: Collect the solid copper complex by vacuum filtration, wash it with cold water, and then with a small amount of cold diethyl ether.

Part D: Decomposition of the Copper Complex and Final Purification

  • Suspension: Suspend the purified copper complex in a mixture of diethyl ether and dilute hydrochloric acid in a separatory funnel.

  • Decomposition: Shake the funnel vigorously. The solid complex will dissolve, and the aqueous layer will turn blue as the copper(II) ions are liberated. The organic layer will contain the pure C-alkylated dione.

  • Extraction: Separate the organic (ether) layer. Extract the aqueous layer two more times with fresh portions of diethyl ether.

  • Washing and Drying: Combine all organic extracts. Wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Final Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified 3-alkyl-pentane-2,4-dione.

Data Presentation: Reaction Conditions and Yields

The efficiency of the mono-C-alkylation is highly dependent on the reaction conditions and the nature of the alkylating agent. The following table summarizes results from various studies.

Alkylating AgentBaseSolventTime (h)Temp (°C)Yield (%)Reference
Methyl iodideK₂CO₃Acetone4.5Reflux~85-90% (mono)[5][6]
Ethyl bromoacetateK₂CO₃-Cs₂CO₃CH₂Cl₂N/AN/AHigh[8]
Allyl chlorideK₂CO₃MIBK111580[7]
Benzyl chlorideK₂CO₃MIBK1.511576[7]
Propyl chlorideK₂CO₃ / KIMIBK/DMF (2:1)511569[4]
(3-chloropropyl)trimethoxysilaneK₂CO₃ / KIMIBK/DMF (2:1)411571[4]

Note: Yields are for the isolated C-alkylated product. MIBK = Methyl isobutyl ketone; DMF = Dimethylformamide.

Signaling Pathway & Logic Diagram

This diagram illustrates the key chemical transformations and equilibria involved in the reaction, including the competing pathways.

reaction_pathway cluster_equilibrium Keto-Enol Tautomerism cluster_reaction Alkylation Pathways diketone Pentane-2,4-dione (Keto Form) enol Enol Form diketone->enol Equilibrium enolate Acetylacetonate Enolate (Resonance Stabilized) enol->enolate c_alkylation Mono-C-Alkylation (Desired Product) enolate->c_alkylation C-Attack o_alkylation O-Alkylation (Byproduct) enolate->o_alkylation O-Attack base Base (e.g., K2CO3) base->enolate Deprotonation alkyl_halide Alkyl Halide (R-X) alkyl_halide->c_alkylation alkyl_halide->o_alkylation di_alkylation Di-C-Alkylation (Byproduct) alkyl_halide->di_alkylation c_alkylation->di_alkylation Further Deprotonation & Alkylation

Caption: Competing Pathways in the Alkylation of Pentane-2,4-dione.

References

Application Notes: The Versatility of Ethyl 6-Bromohexanoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 6-bromohexanoate (B1238239) is an ω-bromoacid ester possessing a bifunctional structure with a terminal bromine atom and an ethyl ester group.[1] This unique combination makes it a valuable building block in polymer chemistry. The bromine atom serves as a reactive site, particularly as an initiator for controlled radical polymerization (CRP) techniques, enabling the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[2] The ester group provides a handle for further functionalization or can participate in polymerization reactions itself. These application notes detail the use of ethyl 6-bromohexanoate in various polymerization methodologies.

Key Applications

  • Initiator for Atom Transfer Radical Polymerization (ATRP): The carbon-bromine bond in this compound can be homolytically cleaved in the presence of a transition metal catalyst (typically copper-based) to generate a radical, initiating the polymerization of various vinyl monomers. This allows for the synthesis of well-controlled polymers. The ester functionality remains intact on one end of the polymer chain, making it a suitable starting point for creating block copolymers or for post-polymerization modification.[2]

  • Synthesis of Functional Polymers: this compound is used to create polymers with specific functionalities.[2] The terminal ester group can be hydrolyzed to a carboxylic acid or reacted with other functional molecules. This is particularly useful in the development of materials for biomedical applications, such as drug delivery systems, where biocompatibility and specific ligand attachment are required.

  • Grafting and Surface Modification: It can be used to initiate "grafting from" polymerizations from surfaces or existing polymer backbones that have been modified to contain suitable functional groups. This allows for the creation of polymer brushes and other complex architectures with tailored surface properties.

  • Synthesis of Block Copolymers: Polymers synthesized using this compound as an initiator will have a terminal bromine atom that can be used to initiate the polymerization of a second monomer, leading to the formation of diblock copolymers.[3][4] This process can be repeated to create multiblock copolymers.

Experimental Protocols

While specific protocols detailing the use of this compound are proprietary or highly varied based on the target polymer, the following section provides a representative protocol for Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA) using a similar alkyl halide initiator. This protocol can be adapted by researchers for use with this compound.

Protocol 1: Activators Generated by Electron Transfer (AGET) ATRP of Methyl Methacrylate (MMA)

This protocol is adapted from methodologies developed for AGET ATRP, which uses a reducing agent to generate the active catalyst species from a more stable, higher oxidation state precursor.[5][6]

Materials:

  • Methyl Methacrylate (MMA) (monomer)

  • This compound (initiator)

  • Copper(II) Bromide (CuBr₂) (catalyst precursor)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) (reducing agent)

  • Anisole (solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Schlenk flask and other standard glassware for air-sensitive reactions

Procedure:

  • Monomer and Catalyst Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add MMA and CuBr₂.

  • Inert Atmosphere: Seal the flask and bubble with dry nitrogen or argon for approximately 15-20 minutes to remove oxygen.

  • Ligand Addition: In a separate, purged vial, prepare a solution of the ligand (PMDETA) in anisole. Add this solution to the reaction flask via a purged syringe. Stir the mixture.

  • Initiator and Reductant Addition: In another purged vial, prepare a solution of the initiator (this compound) in anisole. Prepare the reducing agent (Sn(EH)₂) separately.

  • Initiation of Polymerization: Sequentially add the reducing agent and the initiator solution to the reaction flask.

  • Reaction: Seal the flask and place it in a thermostated oil bath at the desired temperature (e.g., 90 °C).[5] Allow the polymerization to proceed for the desired time. Samples can be taken periodically via a purged syringe to monitor conversion and molecular weight progression.

  • Termination: To stop the polymerization, cool the flask and expose the reaction mixture to air. This oxidizes the copper catalyst, quenching the polymerization.

  • Purification: Dissolve the resulting polymer solution in a suitable solvent like Tetrahydrofuran (THF). Pass the solution through a neutral alumina (B75360) column to remove the copper catalyst. The purified polymer can then be isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Quantitative Data

The following table summarizes typical results for the AGET ATRP of MMA using an alkyl bromide initiator, providing an example of the data researchers might expect.[5]

ParameterValueReference
Monomer Methyl Methacrylate (MMA)[5]
Initiator Ethyl 2-bromoisobutyrate (EBriB)[5]
Catalyst System CuCl₂/PMDETA[5]
Reducing Agent Sn(EH)₂[5]
Solvent Anisole[5]
Temperature 90 °C[5]
Reaction Time 2.5 hours[5]
Conversion 79%[5]
Number Average M.W. (Mₙ) 23,000 g/mol [5]
Polydispersity Index (Mₙ/Mₙ) 1.45[5]

Visualizations

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Termination & Analysis A Add Monomer (e.g., MMA) and Catalyst Precursor (e.g., CuBr₂) to Schlenk Flask D Purge Flask with Inert Gas (N₂ or Ar) A->D B Prepare Ligand Solution (e.g., PMDETA in Anisole) E Add Ligand Solution to Flask B->E C Prepare Initiator Solution (this compound in Anisole) F Add Reducing Agent & Initiator Solution C->F D->E E->F G Heat to Reaction Temp (e.g., 90°C) F->G H Terminate by Exposing to Air G->H I Purify Polymer (e.g., Alumina Column) H->I J Isolate & Dry Polymer (Precipitation) I->J K Characterize Polymer (SEC, NMR) J->K

Caption: Workflow for AGET ATRP using an alkyl halide initiator.

ATRP_Mechanism cluster_initiation Initiation & Propagation R_X Initiator (R-Br) This compound R_dot Initiating Radical (R•) R_X->R_dot k_act Cu_I Activator Cu(I) / Ligand Prop_Radical Propagating Radical (Pₙ•) Cu_II Deactivator Cu(II)Br / Ligand R_dot->Cu_II k_deact R_dot->Prop_Radical + M (k_p) Dormant_Chain Dormant Chain (Pₙ-Br) Monomer Monomer (M) Prop_Radical->Dormant_Chain k_deact Dormant_Chain->Prop_Radical k_act

References

Application Notes and Protocols for Reactions Involving Ethyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common chemical transformations involving Ethyl 6-bromohexanoate (B1238239), a versatile bifunctional molecule. Its structure, featuring a reactive primary bromide and an ethyl ester, makes it a valuable building block in various synthetic applications, including the development of pharmaceutical agents and advanced materials.

Physical and Spectroscopic Properties of Ethyl 6-bromohexanoate

Before undertaking any reaction, it is crucial to confirm the identity and purity of the starting material. The key physical and spectroscopic data for this compound are summarized below.

PropertyValue
Molecular Formula C₈H₁₅BrO₂
Molecular Weight 223.11 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 128-130 °C at 16 mmHg
Density 1.254 g/mL at 25 °C
Refractive Index (n20/D) 1.458
¹H NMR (CDCl₃) δ 4.14 (q, 2H), 3.41 (t, 2H), 2.31 (t, 2H), 1.89 (m, 2H), 1.67 (m, 2H), 1.47 (m, 2H), 1.26 (t, 3H)
¹³C NMR (CDCl₃) δ 173.2, 60.3, 33.8, 33.5, 32.4, 27.8, 24.8, 14.2
IR (neat, cm⁻¹) 2938, 1734 (C=O), 1180 (C-O), 646 (C-Br)
Mass Spectrum (EI) m/z 222/224 [M]⁺, 179/181, 145, 129, 117

Key Synthetic Applications and Protocols

This compound is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide range of functionalities at the 6-position. Below are detailed protocols for three common classes of reactions.

Nucleophilic Substitution with Azide (B81097): Synthesis of Ethyl 6-azidohexanoate

The introduction of an azide group provides a versatile handle for further transformations, such as "click chemistry" (Huisgen cycloaddition), reduction to an amine, or Staudinger ligation. This protocol is adapted from a similar synthesis of 6-azidohexanoic acid.[1]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add sodium azide (NaN₃, 2.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 24-36 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate (B1210297) eluent system).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x volume of DMF) to remove the DMF and excess sodium azide.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexane) to yield Ethyl 6-azidohexanoate as a colorless oil.

Quantitative Data:

ReactantNucleophileSolventTemperature (°C)Time (h)Yield (%)
This compoundSodium AzideDMF2536~80[1]
Williamson Ether Synthesis: Preparation of Ethyl 6-phenoxyhexanoate

The Williamson ether synthesis is a reliable method for forming the ether linkage. This protocol outlines the reaction of this compound with a phenoxide nucleophile.

Experimental Protocol:

  • In a round-bottom flask, dissolve phenol (B47542) (1.0 eq) in a suitable polar aprotic solvent such as acetone (B3395972) or DMF.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 3.0 eq), to the solution and stir for 10-15 minutes at room temperature to form the phenoxide.

  • To this mixture, add this compound (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M NaOH solution to remove any unreacted phenol, followed by a water and brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain Ethyl 6-phenoxyhexanoate.

Quantitative Data:

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPhenolK₂CO₃Acetone56 (reflux)12~40-60
This compound4-MethoxyphenolK₂CO₃DMF8018~70-85
This compound4-NitrophenolCs₂CO₃DMF6012~85-95

(Note: Yields are estimated based on typical Williamson ether synthesis outcomes and will vary with the specific phenol used.)

C-Alkylation of β-Dicarbonyl Compounds: Synthesis of Ethyl 3-acetyl-8-oxononanoate

This compound can be used to alkylate the α-carbon of β-dicarbonyl compounds, such as pentane-2,4-dione (acetylacetone), which is a key step in the synthesis of more complex molecules.

Experimental Protocol:

  • To a solution of pentane-2,4-dione (1.0 eq) in a suitable solvent (e.g., acetone or acetonitrile), add a mild base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the enolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford Ethyl 3-acetyl-8-oxononanoate.

Quantitative Data:

β-Dicarbonyl CompoundElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
Pentane-2,4-dioneThis compoundK₂CO₃Acetone56 (reflux)5~75-85
Diethyl malonateThis compoundNaOEtEthanol78 (reflux)8~80-90
Ethyl acetoacetateThis compoundNaOEtEthanol78 (reflux)8~70-80

(Note: Yields are estimated based on typical alkylation reactions of β-dicarbonyl compounds.)

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the chemical transformations, the following diagrams are provided.

G General Experimental Workflow for Reactions of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Nucleophile/Substrate in Solvent add_base Add Base (if required) start->add_base add_e6b Add this compound add_base->add_e6b react Stir at Defined Temperature and Time add_e6b->react monitor Monitor by TLC react->monitor quench Quench Reaction / Filter monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General workflow for reactions involving this compound.

G Key Sₙ2 Reactions of this compound cluster_products Products cluster_applications Applications E6B This compound Azide Ethyl 6-azidohexanoate E6B->Azide + NaN₃ Ether Ethyl 6-phenoxyhexanoate E6B->Ether + PhO⁻ Dicarbonyl Ethyl 3-acetyl-8-oxononanoate E6B->Dicarbonyl + [CH₃COCHCOCH₃]⁻ Click Click Chemistry Azide->Click Amine Amine Synthesis Azide->Amine Bioactive Bioactive Molecules Ether->Bioactive Complex Complex Molecule Synthesis Dicarbonyl->Complex

Caption: Synthetic pathways originating from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 6-bromohexanoate Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in alkylation reactions using ethyl 6-bromohexanoate (B1238239).

Common Side Reactions and Troubleshooting

Alkylation of various nucleophiles with ethyl 6-bromohexanoate is a versatile method for introducing a five-carbon ester chain. However, several side reactions can occur, leading to reduced yields and purification challenges. This guide addresses the most common issues encountered with different classes of nucleophiles.

Alkylation of Amines

Primary and secondary amines are common nucleophiles in reactions with this compound. The primary desired reaction is a bimolecular nucleophilic substitution (SN2) to form the corresponding N-alkylated product.

Potential Side Reactions:

  • Over-alkylation: The mono-alkylated amine product is often more nucleophilic than the starting amine, leading to a second alkylation and the formation of a quaternary ammonium (B1175870) salt. This is a particularly common issue with primary amines.

  • E2 Elimination: Strong, sterically hindered bases or high temperatures can promote the elimination of HBr, leading to the formation of ethyl hex-5-enoate.

  • Intramolecular Cyclization (of the product): The resulting ethyl 6-aminohexanoate (B3152083) can undergo intramolecular cyclization, especially under conditions that favor amide formation (e.g., high temperatures), to yield ε-caprolactam.[1]

Troubleshooting Guide: Amine Alkylation

Problem Possible Cause Solution
Low yield of mono-alkylated product and presence of di-alkylated product The mono-alkylated product is more nucleophilic and reacts further with the alkylating agent.- Use a large excess of the starting amine. - Add the this compound slowly to the reaction mixture. - Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is maximized.
Significant amount of alkene byproduct (ethyl hex-5-enoate) The base used is too strong or sterically hindered, or the reaction temperature is too high, favoring E2 elimination.- Use a milder, non-nucleophilic base such as K₂CO₃ or Et₃N. - If a strong base is required, use a less sterically hindered one. - Conduct the reaction at the lowest effective temperature.
Formation of ε-caprolactam High reaction temperatures or prolonged reaction times can induce intramolecular cyclization of the ethyl 6-aminohexanoate product.- Maintain moderate reaction temperatures. - Work up the reaction as soon as the formation of the desired product is complete.
Low or no conversion The amine is not nucleophilic enough, or the reaction conditions are too mild.- Use a more polar aprotic solvent like DMF or acetonitrile (B52724). - Gently heat the reaction mixture and monitor its progress.

Experimental Protocol: N-Alkylation of Piperidine (B6355638) with this compound [2]

  • Reaction Setup: To a solution of piperidine (2.0 equivalents) in dry acetonitrile (0.1 M), add potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Slowly add this compound (1.0 equivalent) to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield ethyl 6-(piperidin-1-yl)hexanoate.

Alkylation of Alcohols (Williamson Ether Synthesis)

The reaction of an alkoxide with this compound is a Williamson ether synthesis to form an ether linkage.

Potential Side Reactions:

  • E2 Elimination: This is a major competing reaction, especially with secondary or tertiary alkoxides, or when using a strong, bulky base to form the alkoxide.[3][4] Higher temperatures also favor elimination.[3]

  • Hydrolysis of the Ester: The basic conditions required for alkoxide formation can lead to the hydrolysis of the ethyl ester group of the starting material or product, forming the corresponding carboxylate.

Troubleshooting Guide: Alcohol Alkylation

Problem Possible Cause Solution
Low yield of ether and formation of ethyl hex-5-enoate The alkoxide is acting as a base rather than a nucleophile, promoting E2 elimination.- Use a primary alcohol to form the least sterically hindered alkoxide. - Use a milder base like silver(I) oxide (Ag₂O) if applicable. - Maintain a low reaction temperature.[4]
Presence of 6-hydroxyhexanoic acid or its salt in the product The ester group is being hydrolyzed by the basic reaction conditions.- Use a non-hydroxidic base like NaH to generate the alkoxide. - Use the minimum effective amount of base. - Keep reaction times as short as possible.
Low or no conversion The alkoxide is not being formed in sufficient concentration, or the reaction is too slow.- Ensure anhydrous conditions, as water will consume the base. - Use a polar aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction.[3]

Experimental Protocol: Synthesis of Ethyl 6-ethoxyhexanoate

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, add absolute ethanol. Carefully add sodium metal (1.05 equivalents) in small portions. Stir until all the sodium has reacted to form sodium ethoxide.

  • Alkylation: Cool the sodium ethoxide solution to 0 °C and slowly add this compound (1.0 equivalent).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC-MS.

  • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Alkylation of Carbanions (e.g., Diethyl Malonate)

Active methylene (B1212753) compounds like diethyl malonate can be deprotonated to form a nucleophilic enolate that reacts with this compound.

Potential Side Reactions:

  • Dialkylation: The mono-alkylated product still has an acidic proton and can be alkylated a second time.[5][6]

  • O-alkylation: The enolate is an ambident nucleophile and can react at the oxygen atom instead of the carbon, although this is generally a minor pathway with alkyl halides.[7]

  • E2 Elimination: The enolate is a base and can promote elimination of the alkyl halide.[6]

Troubleshooting Guide: Carbanion Alkylation

Problem Possible Cause Solution
Mixture of mono- and di-alkylated products Use of excess base or alkylating agent, or reaction conditions that favor the second alkylation.- Use a slight excess of diethyl malonate relative to the base and this compound.[6] - To favor dialkylation, use at least two equivalents of base and alkylating agent.[5]
Low yield and presence of ethyl hex-5-enoate The enolate is acting as a base, causing elimination.- Use a less sterically hindered base. - Maintain a moderate reaction temperature.
Incomplete reaction The base is not strong enough to completely form the enolate.- Use a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.[5]

Quantitative Data Summary (Qualitative Comparison)

Nucleophile Primary Side Reaction Conditions Favoring Side Reaction Conditions to Minimize Side Reaction
Primary Amine Over-alkylationEquimolar reactants, high concentration of alkylating agentLarge excess of amine, slow addition of alkylating agent
Secondary Amine E2 EliminationStrong, bulky base; high temperatureMilder base (e.g., K₂CO₃), lower temperature
Alcohol (Alkoxide) E2 EliminationSecondary/tertiary alkoxide, strong base, high temperaturePrimary alkoxide, mild base, low temperature
Diethyl Malonate Dialkylation>1 equivalent of base and alkylating agentSlight excess of diethyl malonate

Diagrams

Alkylation_Pathways This compound This compound Desired SN2 Product (Amine) Desired SN2 Product (Amine) This compound->Desired SN2 Product (Amine) SN2 Desired SN2 Product (Ether) Desired SN2 Product (Ether) This compound->Desired SN2 Product (Ether) SN2 Desired SN2 Product (Malonate) Desired SN2 Product (Malonate) This compound->Desired SN2 Product (Malonate) SN2 E2 Elimination Product E2 Elimination Product This compound->E2 Elimination Product E2 This compound->E2 Elimination Product E2 Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product Base Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->Desired SN2 Product (Amine) Alcohol (ROH) Alcohol (ROH) Alcohol (ROH)->Desired SN2 Product (Ether) Diethyl Malonate Diethyl Malonate Diethyl Malonate->Desired SN2 Product (Malonate) Over-alkylation Product Over-alkylation Product Desired SN2 Product (Amine)->Over-alkylation Product Further Alkylation Intramolecular Cyclization Product Intramolecular Cyclization Product Desired SN2 Product (Amine)->Intramolecular Cyclization Product High Temp. Dialkylation Product Dialkylation Product Desired SN2 Product (Malonate)->Dialkylation Product Further Alkylation

Caption: Common reaction pathways in this compound alkylations.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_problems Identify Problem cluster_solutions Solutions Low Yield or Multiple Products Low Yield or Multiple Products Identify Products (GC-MS, NMR) Identify Products (GC-MS, NMR) Low Yield or Multiple Products->Identify Products (GC-MS, NMR) Over-alkylation Over-alkylation Identify Products (GC-MS, NMR)->Over-alkylation Elimination Elimination Identify Products (GC-MS, NMR)->Elimination No Reaction No Reaction Identify Products (GC-MS, NMR)->No Reaction Other Side Product Other Side Product Identify Products (GC-MS, NMR)->Other Side Product Adjust Stoichiometry Adjust Stoichiometry Over-alkylation->Adjust Stoichiometry Change Base/Solvent Change Base/Solvent Elimination->Change Base/Solvent Modify Temperature Modify Temperature Elimination->Modify Temperature No Reaction->Change Base/Solvent No Reaction->Modify Temperature Check Reagent Purity Check Reagent Purity No Reaction->Check Reagent Purity Other Side Product->Check Reagent Purity Optimize Reaction Time Optimize Reaction Time Other Side Product->Optimize Reaction Time

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my amine alkylation reaction giving multiple products?

A1: The most common reason for multiple products in amine alkylation is over-alkylation. The product of the initial SN2 reaction is often a better nucleophile than the starting amine, leading to a second alkylation. To minimize this, use a large excess of the starting amine and add the this compound slowly.

Q2: I am trying to synthesize an ether, but I am getting a significant amount of an alkene. What is going wrong?

A2: You are likely observing a competing E2 elimination reaction. This is favored by sterically hindered or strongly basic alkoxides and higher reaction temperatures. To favor the desired SN2 reaction (ether formation), use a primary alcohol to generate your alkoxide and maintain the lowest possible reaction temperature.

Q3: Can I use a secondary or tertiary alkyl halide to alkylate my nucleophile instead of this compound?

A3: While this compound is a primary alkyl bromide and thus well-suited for SN2 reactions, using secondary or tertiary alkyl halides will significantly increase the likelihood of E2 elimination as the major reaction pathway, especially with strong bases/nucleophiles.

Q4: How can I control mono- versus di-alkylation when using diethyl malonate?

A4: The stoichiometry of your reagents is key. To favor mono-alkylation, use approximately one equivalent of base and a slight excess of diethyl malonate relative to this compound.[5][6] For di-alkylation, you will need to use at least two equivalents of base and the alkylating agent(s).[5]

Q5: What is the best way to purify my alkylated product?

A5: Column chromatography on silica gel is a very common and effective method for separating the desired product from unreacted starting materials and non-polar byproducts like the elimination product.[8] For products with sufficiently different boiling points, fractional distillation under reduced pressure can also be effective.

References

How to prevent hydrolysis of Ethyl 6-bromohexanoate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 6-bromohexanoate (B1238239). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a specific focus on preventing its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl 6-bromohexanoate and what are its primary applications?

This compound is an organic compound classified as a haloester. Its chemical formula is Br(CH₂)₅COOCH₂CH₃. It serves as a versatile building block in organic synthesis, primarily used for introducing a six-carbon chain with a reactive bromide and an ester functionality. Common applications include the synthesis of pharmaceutical intermediates, fragrance compounds, and in the alkylation of various nucleophiles.

Q2: Why is this compound prone to hydrolysis?

Like all esters, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by water to form 6-bromohexanoic acid and ethanol. This reaction can be catalyzed by both acids and bases, making it a common side reaction in various experimental setups. The presence of water, even in trace amounts, can lead to the degradation of the starting material and the formation of impurities.

Q3: What are the primary consequences of hydrolysis during a reaction?

Hydrolysis of this compound can lead to several undesirable outcomes in a chemical synthesis:

  • Reduced Yield: The consumption of the starting material through this side reaction will lower the overall yield of the desired product.

  • Formation of Impurities: The resulting 6-bromohexanoic acid can complicate the purification process and may even participate in unwanted side reactions.

  • Inconsistent Results: The extent of hydrolysis can vary depending on the reaction conditions, leading to poor reproducibility of the experiment.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide provides troubleshooting strategies for common issues related to the hydrolysis of this compound during a reaction.

Problem Potential Cause Recommended Solution(s)
Low yield of the desired product, with the presence of a carboxylic acid impurity (6-bromohexanoic acid) identified by NMR or LC-MS. Presence of water in reagents or solvents. - Use anhydrous solvents (e.g., freshly distilled or purchased as anhydrous grade).- Dry all glassware in an oven prior to use.- Use reagents known to be anhydrous. If necessary, dry them using appropriate methods.
Reaction is run under acidic or basic aqueous conditions. - If possible, switch to non-aqueous reaction conditions.- If an acid or base is required, consider using a non-nucleophilic, anhydrous base (e.g., proton sponge) or a Lewis acid that is less prone to promoting hydrolysis.- For aqueous work-ups, perform them quickly and at low temperatures to minimize contact time with water. Neutralize the reaction mixture before extraction.
Atmospheric moisture. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use septa and syringes for the transfer of reagents.
Inconsistent reaction outcomes and yields between batches. Variable amounts of water in starting materials or reaction setup. - Standardize the procedure for drying solvents and glassware.- Store this compound and other reagents over desiccants in a sealed container.
Reaction temperature is too high. - Lowering the reaction temperature can often reduce the rate of hydrolysis. Consider running the reaction at room temperature or below if the primary reaction kinetics allow.
Formation of unexpected byproducts derived from 6-bromohexanoic acid. The hydrolyzed product is participating in subsequent reactions. - Implement the strategies above to prevent the initial hydrolysis.- If some hydrolysis is unavoidable, consider a purification step immediately after the reaction to remove the carboxylic acid before proceeding to the next step.

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup for a Nucleophilic Substitution with this compound

This protocol outlines the general steps to set up a reaction under anhydrous conditions to minimize the risk of hydrolysis.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol for Williamson ether synthesis or a dicarbonyl compound for alkylation)

  • Anhydrous base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), acetonitrile, or dimethylformamide (DMF))

  • Round-bottom flask, condenser, magnetic stirrer, and other necessary glassware

  • Inert gas supply (nitrogen or argon)

  • Syringes and needles

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Assemble the glassware and flush the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition:

    • Add the anhydrous solvent to the reaction flask via a syringe.

    • If using a solid reagent (e.g., anhydrous potassium carbonate), add it to the flask before flushing with inert gas.

    • Add the nucleophile to the reaction mixture.

    • If using a strong base like sodium hydride, add it carefully in portions.

  • Addition of this compound: Add this compound dropwise to the reaction mixture at the desired temperature using a syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction mixture carefully (e.g., by slow addition of a proton source if a strong base was used) at a low temperature. Proceed with the extraction and purification steps as quickly as possible to minimize contact with aqueous phases.

Protocol 2: Alkylation of a 1,3-Dicarbonyl Compound with this compound

This protocol provides a specific example of using this compound in an alkylation reaction, with measures to prevent hydrolysis.

Materials:

  • Ethyl acetoacetate (B1235776) (or another 1,3-dicarbonyl compound)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Standard glassware for reflux and extraction

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere.

  • To the flask, add anhydrous potassium carbonate (1.5 equivalents) and anhydrous acetone.

  • Add the 1,3-dicarbonyl compound (1.0 equivalent) to the stirring suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Visualizations

Below are diagrams illustrating key concepts and workflows for preventing the hydrolysis of this compound.

Hydrolysis_Prevention_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_outcome Desired Outcome prep_glass Dry Glassware (Oven, >100°C) setup Assemble Under Inert Gas (Nitrogen or Argon) prep_glass->setup prep_solvents Use Anhydrous Solvents (Distilled or Commercial Grade) prep_solvents->setup prep_reagents Ensure Anhydrous Reagents (Store over desiccants) prep_reagents->setup addition Add Reagents via Syringe setup->addition temp_control Control Temperature (Low T is often better) addition->temp_control quench Quench at Low Temperature temp_control->quench extract Minimize Contact with Water quench->extract neutralize Neutralize Before Extraction quench->neutralize product High Yield of Pure Product extract->product neutralize->product

Caption: A workflow diagram illustrating the key steps to prevent hydrolysis of this compound.

Alkylation_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_purification Work-up and Purification start Start setup_flask Flame-dried flask under N2 start->setup_flask end End add_base Add Anhydrous K2CO3 setup_flask->add_base add_solvent Add Anhydrous Acetone add_base->add_solvent add_dicarbonyl Add 1,3-Dicarbonyl add_solvent->add_dicarbonyl add_ester Add this compound add_dicarbonyl->add_ester reflux Heat to Reflux add_ester->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter K2CO3 cool->filter concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Alkylated Product chromatography->product product->end

Technical Support Center: Optimizing Reaction Yield for Ethyl 6-bromohexanoate Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing substitution reactions involving Ethyl 6-bromohexanoate (B1238239). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction mechanism for substitutions on Ethyl 6-bromohexanoate?

A1: As a primary alkyl bromide, this compound overwhelmingly favors the bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a one-step process where the nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves simultaneously.

Q2: I am observing low yields in my substitution reaction. What are the common causes?

A2: Low yields in S(_N)2 reactions with this compound can stem from several factors:

  • Inappropriate solvent choice: Using protic solvents like water or alcohols can solvate the nucleophile, reducing its reactivity.

  • Steric hindrance: While this compound is a primary halide, bulky nucleophiles can slow down the reaction rate.

  • Poor leaving group ability: Bromine is a good leaving group, but its effectiveness can be influenced by the reaction conditions.

  • Side reactions: Elimination reactions (though less likely with a primary substrate) or hydrolysis of the ester group can compete with the desired substitution.

  • Reaction temperature and time: Suboptimal temperature or insufficient reaction time can lead to incomplete conversion.

Q3: Can the ester group in this compound be hydrolyzed during the substitution reaction?

A3: Yes, the ester group is susceptible to hydrolysis, especially under strongly basic conditions in the presence of water. To minimize this side reaction, it is crucial to use anhydrous solvents and non-aqueous work-up conditions where possible.

Q4: What are the recommended solvents for S(_N)2 reactions with this compound?

A4: Polar aprotic solvents are highly recommended as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.[1][2][3] Excellent choices include:

Troubleshooting Guides

Low Reaction Yield

Low_Yield_Troubleshooting start Low Yield Observed check_solvent Check Solvent Type start->check_solvent check_nucleophile Evaluate Nucleophile check_solvent->check_nucleophile No protic_solvent Using Protic Solvent (e.g., Water, Ethanol)? check_solvent->protic_solvent Yes check_conditions Review Reaction Conditions check_nucleophile->check_conditions No weak_nucleophile Is Nucleophile Weak or Sterically Hindered? check_nucleophile->weak_nucleophile Yes check_side_reactions Investigate Side Reactions check_conditions->check_side_reactions No temp_time Is Temperature or Reaction Time Suboptimal? check_conditions->temp_time Yes hydrolysis_elimination Evidence of Hydrolysis or Elimination? check_side_reactions->hydrolysis_elimination Yes aprotic_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO, Acetone) protic_solvent->aprotic_solvent increase_nucleophilicity Increase Nucleophile Concentration or Use a Stronger, Less Hindered Nucleophile weak_nucleophile->increase_nucleophilicity optimize_temp_time Optimize Temperature and Increase Reaction Time temp_time->optimize_temp_time modify_conditions Use Anhydrous Conditions Lower Temperature to Favor Substitution hydrolysis_elimination->modify_conditions

Presence of Impurities in the Final Product

Impurity_Troubleshooting start Impurities Detected unreacted_sm Unreacted Starting Material Present? start->unreacted_sm side_product Unexpected Side Product? unreacted_sm->side_product No increase_time_temp Increase Reaction Time or Temperature Consider a More Reactive Nucleophile unreacted_sm->increase_time_temp Yes workup_issue Impurity from Work-up? side_product->workup_issue No check_hydrolysis Check for Hydrolysis of Ester (Acidic Impurity) side_product->check_hydrolysis Yes check_elimination Check for Elimination Product (Alkene Impurity) side_product->check_elimination Yes optimize_purification Optimize Purification Method (e.g., Recrystallization, Chromatography) workup_issue->optimize_purification Yes use_anhydrous Use Anhydrous Solvents and Reagents check_hydrolysis->use_anhydrous lower_temp Lower Reaction Temperature check_elimination->lower_temp

Quantitative Data on Reaction Yields

NucleophileReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference/Notes
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃)DMFRoom Temp.36>95Adapted from a similar substrate[4].
Azide (N₃⁻)Sodium Azide (NaN₃)Acetone/WaterReflux12~90Phase transfer catalysis can be beneficial.
Cyanide (CN⁻)Potassium Cyanide (KCN)Ethanol (B145695)Reflux2485-95Use of anhydrous ethanol is critical to prevent hydrolysis.[5]
Cyanide (CN⁻)Sodium Cyanide (NaCN)DMSO6012>90Lower temperatures and shorter reaction times are possible with DMSO.
Amine (NH₂)1. Potassium Phthalimide (B116566)DMF80-1008-1280-90 (overall)Gabriel Synthesis: Two-step process.[5][6][7]
2. Hydrazine (B178648) (N₂H₄)EthanolReflux4-6The second step is the cleavage of the phthalimide group.[6][7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-azidohexanoate

Azide_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound and Sodium Azide in DMF B Stir at Room Temperature for 36 hours A->B C Dilute with Dichloromethane B->C D Wash with Water and Brine C->D E Dry Organic Layer (e.g., over Na₂SO₄) D->E F Concentrate under Reduced Pressure E->F G Purify by Column Chromatography (if necessary) F->G

Materials:

  • This compound (1 equivalent)

  • Sodium azide (2 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound and sodium azide in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash with water, followed by brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Ethyl 6-cyanohexanoate

Materials:

  • This compound (1 equivalent)

  • Potassium cyanide (1.5 equivalents)

  • Ethanol, anhydrous

  • Diethyl ether

  • Water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound and potassium cyanide in anhydrous ethanol.

  • Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude Ethyl 6-cyanohexanoate.

  • Purify by vacuum distillation if required.

Protocol 3: Synthesis of Ethyl 6-aminohexanoate (B3152083) via Gabriel Synthesis

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis A Combine Potassium Phthalimide and This compound in DMF B Heat at 80-100 °C for 8-12 hours A->B C Cool and Precipitate Product by adding to Water B->C D Filter and Dry the Phthalimide Intermediate C->D E Suspend Phthalimide Intermediate in Ethanol D->E Intermediate F Add Hydrazine Hydrate (B1144303) and Reflux for 4-6 hours E->F G Cool and Filter off Phthalhydrazide (B32825) Precipitate F->G H Concentrate Filtrate and Purify Ethyl 6-aminohexanoate G->H

Step 1: N-Alkylation of Potassium Phthalimide

Materials:

  • This compound (1 equivalent)

  • Potassium phthalimide (1.1 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Combine potassium phthalimide and this compound in anhydrous DMF in a round-bottom flask.

  • Heat the mixture at 80-100 °C for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into cold water to precipitate the N-(6-ethoxycarbonylhexyl)phthalimide.

  • Filter the solid, wash with water, and dry thoroughly.

Step 2: Hydrazinolysis of the Phthalimide Intermediate

Materials:

  • N-(6-ethoxycarbonylhexyl)phthalimide (from Step 1)

  • Hydrazine hydrate (2 equivalents)

  • Ethanol

Procedure:

  • Suspend the dried phthalimide intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate to the suspension.

  • Heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.[6]

  • Cool the mixture and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 6-aminohexanoate.

  • Purify the product by vacuum distillation or column chromatography.

References

Technical Support Center: Chromatographic Purification of Products from Ethyl 6-bromohexanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products of Ethyl 6-bromohexanoate (B1238239) using chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My product and starting material (Ethyl 6-bromohexanoate) have very similar Rf values on the TLC plate. How can I improve their separation by column chromatography?

A1: Co-elution of compounds with similar polarities is a common challenge. Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Decrease Polarity: Use a less polar solvent system. Small changes in the eluent composition can significantly impact separation. For example, if you are using 20% ethyl acetate (B1210297) in hexanes, try reducing it to 10% or 15%.

    • Try Different Solvents: Sometimes, changing one of the solvents in your binary mixture can improve selectivity. For instance, substituting ethyl acetate with diethyl ether or dichloromethane (B109758) might alter the interactions with the silica (B1680970) gel and improve separation.

    • Use a Gradient Elution: Start with a low polarity eluent to first elute the less polar compound (often the starting material). Gradually increase the polarity of the eluent to then elute your more polar product. This can be done in a stepwise or continuous manner.

  • Column Parameters:

    • Increase Column Length: A longer column provides more surface area for interaction, which can enhance the separation of closely eluting compounds.

    • Decrease Particle Size of Silica Gel: Using silica gel with a smaller particle size can increase the number of theoretical plates and lead to better resolution.

Q2: I am getting a very low yield after column chromatography. What are the possible reasons?

A2: Low recovery of your product can be attributed to several factors:

  • Product Adsorption on Silica Gel: Highly polar compounds or those with acidic or basic functional groups can irreversibly bind to the silica gel.

    • Deactivating Silica Gel: For acid-sensitive compounds, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (B128534) (1-3%) before loading your sample.

    • Alternative Stationary Phases: Consider using a different stationary phase like alumina (B75360) (basic or neutral) or Florisil for compounds that are not stable on silica gel.

  • Improper Fraction Collection: Your product may have eluted in fractions you did not expect.

    • Thorough TLC Analysis: Run TLC on all collected fractions, not just the ones where you visually expect your product.

    • Concentrate Fractions: If the product concentration is low, it might not be visible on the TLC plate. Try concentrating a few fractions in the expected elution range and re-spotting on the TLC plate.

  • Product Volatility: If your product is volatile, it may be lost during solvent removal (e.g., on a rotary evaporator). Use lower temperatures and be careful not to evaporate to complete dryness.

  • Incomplete Reaction: Ensure your reaction has gone to completion before purification. Monitor the reaction by TLC to confirm the disappearance of the starting material.

Q3: I see multiple spots on my TLC after the reaction, and I'm not sure which is my product.

A3: Identifying your product spot is crucial before starting column chromatography.

  • Co-spotting: On a TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a "co-spot" (a spot of starting material with the reaction mixture spotted on top of it) in a third lane. The starting material spot in the reaction mixture lane should align with the starting material reference lane. The new spot(s) are your product(s) and/or byproducts.

  • Relative Polarity: Consider the expected change in polarity from your starting material to your product. For example, if you are substituting the bromine with a more polar group like a hydroxyl or an amine, your product should have a lower Rf value (be more polar) than the starting material.

  • Staining: Use different TLC visualization techniques. While UV light is common, stains like potassium permanganate (B83412) can help visualize compounds that are not UV-active.

Q4: My compound seems to be decomposing on the column. What can I do?

A4: Decomposition on silica gel is a common issue for sensitive compounds.

  • Test for Stability: Before running a large-scale column, spot your crude reaction mixture on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be unstable on silica.

  • Deactivate the Silica: As mentioned in A2, adding a small amount of triethylamine or another base to your eluent can neutralize the acidic sites on the silica gel.

  • Use a Different Stationary Phase: Alumina or Florisil are good alternatives to silica gel for compounds that are acid-sensitive.

  • Faster Elution: Use a slightly more polar solvent system to elute your compound more quickly, minimizing its contact time with the stationary phase.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chromatographic purification of products from this compound reactions.

Diagram: Troubleshooting Workflow for Poor Separation

PoorSeparation Start Problem: Poor Separation (Overlapping Spots) CheckTLC Re-evaluate TLC Conditions Start->CheckTLC OptimizeSolvent Optimize Solvent System CheckTLC->OptimizeSolvent Spots are too close Gradient Use Gradient Elution OptimizeSolvent->Gradient Still poor separation Solution Improved Separation OptimizeSolvent->Solution Successful ColumnParams Adjust Column Parameters Gradient->ColumnParams Still poor separation Gradient->Solution Successful AlternativePhase Consider Alternative Stationary Phase ColumnParams->AlternativePhase Still poor separation ColumnParams->Solution Successful AlternativePhase->Solution Successful

Caption: Workflow for troubleshooting poor separation of compounds.

Diagram: Troubleshooting Workflow for Low Yield

LowYield Start Problem: Low Yield CheckAdsorption Investigate Product Adsorption Start->CheckAdsorption CheckFractions Re-check All Fractions CheckAdsorption->CheckFractions No strong adsorption Solution Improved Yield CheckAdsorption->Solution Resolved with deactivation or alternative phase CheckVolatility Assess Product Volatility CheckFractions->CheckVolatility Product not in other fractions CheckFractions->Solution Product found in other fractions CheckReaction Verify Reaction Completion CheckVolatility->CheckReaction Product is not volatile CheckVolatility->Solution Resolved with careful evaporation CheckReaction->Solution Reaction driven to completion

Caption: Workflow for troubleshooting low product yield after chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Reaction Products
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compoundC₈H₁₅BrO₂223.11128-130 @ 16 mmHgLow
Ethyl 6-hydroxyhexanoate (B1236181)C₈H₁₆O₃160.21127-128 @ 12 mmHgMedium
Ethyl 6-aminohexanoateC₈H₁₇NO₂159.2395-97 @ 10 mmHgHigh
Ethyl 6-azidohexanoateC₈H₁₅N₃O₂185.22~110 @ 2 mmHgMedium
Ethyl 6-ethoxyhexanoateC₁₀H₂₀O₃188.26Not readily availableLow
Table 2: Typical TLC and Column Chromatography Conditions
Reaction TypeTypical ProductExample TLC Solvent System (Hexanes:Ethyl Acetate)Expected Rf Change (Product vs. SM)Column Chromatography EluentNotes
HydrolysisEthyl 6-hydroxyhexanoate7:3LowerGradient from 10% to 50% Ethyl Acetate in HexanesProduct is significantly more polar.
AminationEthyl 6-aminohexanoate1:1Lower5-10% Methanol in Dichloromethane with 1% TriethylamineProduct is very polar and may streak. The addition of a base is recommended.
Azide SubstitutionEthyl 6-azidohexanoate8:2Slightly Lower10-20% Ethyl Acetate in HexanesProduct polarity is slightly higher than the starting material.
Williamson Ether SynthesisEthyl 6-alkoxyhexanoate9:1Similar or Slightly Lower5-15% Ethyl Acetate in HexanesProduct polarity is similar to the starting material; careful optimization is needed.

Experimental Protocols

Protocol 1: Purification of Ethyl 6-hydroxyhexanoate by Flash Column Chromatography

This protocol assumes the hydrolysis of this compound to Ethyl 6-hydroxyhexanoate.

1. Materials:

  • Crude reaction mixture containing Ethyl 6-hydroxyhexanoate.

  • Silica gel (60 Å, 230-400 mesh).

  • Solvents: Hexanes, Ethyl Acetate (reagent grade).

  • Glass column with a stopcock.

  • Cotton or glass wool.

  • Sand.

  • Collection tubes.

  • TLC plates, chamber, and UV lamp.

2. Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the crude mixture on a TLC plate.

    • Develop the plate in a TLC chamber with a 7:3 Hexanes:Ethyl Acetate solvent system.

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate. The product, Ethyl 6-hydroxyhexanoate, should be a more polar spot (lower Rf) than the starting material, this compound.

  • Column Preparation:

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Keep the solvent level above the silica bed at all times.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent).

    • Carefully add the sample to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting with a low-polarity solvent system (e.g., 10% Ethyl Acetate in Hexanes).

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% Ethyl Acetate in Hexanes) to elute the more polar product.

    • Monitor the fractions by TLC to identify which ones contain the purified product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Determine the yield and characterize the purified product.

Diagram: General Workflow for Column Chromatography Purification

ColumnChromatography Start Start: Crude Reaction Mixture TLC 1. TLC Analysis to Determine Optimal Solvent System Start->TLC ColumnPrep 2. Prepare and Pack the Chromatography Column TLC->ColumnPrep SampleLoad 3. Load the Sample onto the Column ColumnPrep->SampleLoad Elution 4. Elute with Solvent (Isocratic or Gradient) SampleLoad->Elution FractionCollection 5. Collect Fractions Elution->FractionCollection FractionAnalysis 6. Analyze Fractions by TLC FractionCollection->FractionAnalysis Combine 7. Combine Pure Fractions FractionAnalysis->Combine SolventRemoval 8. Remove Solvent Combine->SolventRemoval End End: Purified Product SolventRemoval->End

Technical Support Center: TLC Analysis of Ethyl 6-bromohexanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using thin-layer chromatography (TLC) to monitor reactions involving Ethyl 6-bromohexanoate (B1238239).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in reactions with Ethyl 6-bromohexanoate?

A1: this compound is a primary alkyl halide and will primarily undergo substitution (S(_N)2) and elimination (E2) reactions. The most common byproducts depend on the reaction conditions:

  • Elimination Product (Ethyl hex-5-enoate): This is often a major byproduct, especially when using a strong, sterically hindered base or at elevated temperatures.[1][2]

  • Hydrolysis Product (6-Bromohexanoic acid): If there is water present in the reaction mixture, the ester functional group can hydrolyze to the corresponding carboxylic acid. This is more likely to occur under acidic or basic conditions.

  • Substitution with Solvent or Other Nucleophiles (e.g., Ethyl 6-hydroxyhexanoate): If the reaction is performed in a nucleophilic solvent (like water or an alcohol) or if there are other nucleophiles present, you may see byproducts where the bromine atom has been replaced by the solvent molecule or another nucleophile. For instance, in the presence of hydroxide (B78521) ions, Ethyl 6-hydroxyhexanoate (B1236181) can be formed.

Q2: I don't see any spots on my TLC plate under the UV lamp. Is my reaction not working?

A2: Not necessarily. This compound and many of its likely byproducts, such as the elimination product and simple substitution products, are not UV-active because they lack a chromophore (a part of the molecule that absorbs UV light).[3] You will need to use a chemical stain to visualize the spots.

Q3: What visualization stains are best for this compound and its byproducts?

A3: Since the compounds of interest are often not UV-active, destructive chemical staining methods are necessary.[3]

  • Potassium Permanganate (B83412) (KMnO(_4)) Stain: This is a good general-purpose stain for compounds that can be oxidized.[4] It will visualize the starting material, the alcohol byproduct (Ethyl 6-hydroxyhexanoate), and the elimination byproduct (Ethyl hex-5-enoate, which will react readily). The spots will appear as yellow to brown on a purple or pink background.[3][4]

  • Phosphomolybdic Acid (PMA) Stain: This is considered a "universal" stain for many organic compounds, including alkyl halides.[3][5] It typically produces blue-green spots on a yellow-green background upon heating.[3]

  • Iodine (I(_2)) Chamber: Exposing the plate to iodine vapor is a semi-destructive method that can visualize nonpolar compounds. It may work for the starting material and the elimination product, which will appear as brown spots.[4][5]

Q4: My TLC plate shows a streak instead of distinct spots. What could be the cause?

A4: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: You may have spotted too much of your reaction mixture on the plate. Try diluting your sample before spotting.

  • Inappropriate Solvent System: If the solvent system is too polar for your compounds, they will travel with the solvent front and may appear as a streak. Conversely, if it is not polar enough, they will remain at the baseline.

  • Highly Polar Compounds: Very polar compounds, like the 6-bromohexanoic acid byproduct, can streak on silica (B1680970) gel plates. Adding a small amount of a polar solvent like acetic acid or methanol (B129727) to your eluent can sometimes help to improve the spot shape.

Q5: How can I differentiate between the starting material and the elimination byproduct on a TLC plate?

A5: The elimination byproduct, Ethyl hex-5-enoate, is less polar than the starting material, this compound, because the double bond is less polar than the carbon-bromine bond. Therefore, the elimination byproduct will have a higher R(_f) value (it will travel further up the plate) than the starting material in a given solvent system.

Troubleshooting Guide

This section addresses specific issues you might encounter during your TLC analysis.

Problem Possible Cause(s) Solution(s)
No spots are visible after staining. 1. The concentration of your compounds is too low. 2. The chosen stain does not react with your compounds. 3. The plate was not heated sufficiently after staining.1. Concentrate your sample and re-spot the TLC plate. 2. Try a different, more general stain like phosphomolybdic acid. 3. Ensure you heat the plate gently with a heat gun after applying the stain until the spots appear.
All spots are at the baseline (low R(_f)). The eluent is not polar enough to move the compounds up the plate.Increase the polarity of your eluent. For an ethyl acetate (B1210297)/hexane system, this means increasing the proportion of ethyl acetate.
All spots are at the solvent front (high R(_f)). The eluent is too polar for your compounds.Decrease the polarity of your eluent. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.
Spots are too close together to distinguish. The polarity of the eluent is not optimal for separating your specific mixture of compounds.Try a different solvent system with different selectivity. For example, you could try a mixture of dichloromethane (B109758) and methanol, or ether and hexane.
A new spot appears at a very low R(_f), close to the baseline. This is likely a highly polar byproduct, such as 6-bromohexanoic acid from the hydrolysis of the ester.Confirm the presence of a carboxylic acid by using a stain that is sensitive to acids, such as bromocresol green.[5]

Quantitative Data

The following table provides estimated R(_f) values for this compound and its potential byproducts on a silica gel TLC plate using a 4:1 Hexane:Ethyl Acetate eluent system. These values are estimates and may vary depending on the specific experimental conditions.

Compound Structure Estimated R(_f) Value (4:1 Hexane:EtOAc) Notes
Ethyl hex-5-enoate
alt text
~0.6 - 0.7Least polar byproduct.
This compound
alt text
~0.5 - 0.6Starting material.
Ethyl 6-hydroxyhexanoate
alt text
~0.2 - 0.3More polar than the starting material due to the hydroxyl group.
6-Bromohexanoic acid
alt text
~0.0 - 0.1Most polar byproduct; may streak on the baseline.

Experimental Protocols

Protocol for TLC Monitoring of an S(_N)2 Reaction

This protocol describes how to monitor a substitution reaction of this compound with a nucleophile (e.g., an amine or an alkoxide).

Materials:

  • Silica gel TLC plates (with F254 indicator if you want to try UV visualization first)

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary tubes for spotting

  • Eluent: 4:1 Hexane:Ethyl Acetate (v/v)

  • Visualization stain: Potassium permanganate solution (1.5 g KMnO(_4), 10 g K(_2)CO(_3), 1.25 mL 10% NaOH in 200 mL of water)

  • Heat gun

Procedure:

  • Prepare the Developing Chamber: Pour the 4:1 hexane:ethyl acetate eluent into the chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor and cover it.

  • Spot the TLC Plate: On the baseline of the TLC plate (a pencil line drawn about 1 cm from the bottom), spot the following:

    • Lane 1 (Reference): A solution of your starting material, this compound.

    • Lane 2 (Co-spot): A spot of the starting material, and then on top of that, a spot of your reaction mixture.

    • Lane 3 (Reaction Mixture): A sample taken directly from your reaction.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualize the Plate:

    • First, check the plate under a UV lamp. While the starting material is not expected to be UV-active, some products might be.

    • Next, dip the plate into the potassium permanganate stain solution using forceps. Quickly remove the plate and wipe the excess stain from the back with a paper towel.

    • Gently warm the plate with a heat gun. The background will turn purple/pink, and the spots corresponding to your compounds will appear as yellow or brown spots.

  • Analyze the Results: Compare the spots in the different lanes. As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane should diminish, and a new spot corresponding to the product should appear. The R(_f) value of the product will depend on its polarity relative to the starting material.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis uv_check View under UV light start->uv_check check_spots Are spots visible? stain Apply chemical stain (e.g., KMnO4, PMA) check_spots->stain No analyze_rf Analyze Rf values check_spots->analyze_rf Yes uv_check->check_spots Spots visible? stain->analyze_rf low_rf All spots at baseline (Rf too low) analyze_rf->low_rf Low high_rf All spots at solvent front (Rf too high) analyze_rf->high_rf High good_rf Spots are well-separated (0.2 < Rf < 0.8) analyze_rf->good_rf Good increase_polarity Increase eluent polarity (more ethyl acetate) low_rf->increase_polarity decrease_polarity Decrease eluent polarity (more hexane) high_rf->decrease_polarity interpret Interpret results: - Identify starting material - Identify product(s) - Identify byproducts good_rf->interpret increase_polarity->start Re-run TLC decrease_polarity->start Re-run TLC end Analysis Complete interpret->end

Caption: A workflow diagram for troubleshooting common issues in TLC analysis.

Reaction_Monitoring cluster_reactants Reactants cluster_products Potential Products E6B This compound Reaction Reaction Conditions E6B->Reaction Nuc Nucleophile (Nu-) Nuc->Reaction Sub_Prod Substitution Product (Ethyl 6-Nu-hexanoate) Elim_Prod Elimination Product (Ethyl hex-5-enoate) Hyd_Prod Hydrolysis Product (6-Bromohexanoic acid) Reaction->Sub_Prod SN2 Pathway Reaction->Elim_Prod E2 Pathway Reaction->Hyd_Prod Hydrolysis (if H2O present)

References

Technical Support Center: Anhydrous Reactions of Ethyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling anhydrous reactions involving Ethyl 6-bromohexanoate (B1238239). Our aim is to help you overcome common experimental challenges and ensure the success of your moisture-sensitive reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for reactions with Ethyl 6-bromohexanoate?

A1: this compound contains two reactive sites: an electrophilic carbon attached to the bromine and an ester functional group. Many of the desired reactions, particularly those involving organometallic reagents like Grignard or organozinc compounds, are highly sensitive to moisture.[1][2][3] Water can react with these reagents in a vigorous acid-base reaction, quenching them and preventing the desired carbon-carbon bond formation.[4] This leads to low or no yield of the target molecule. Furthermore, under basic conditions, the presence of water can lead to the hydrolysis of the ethyl ester, a side reaction known as saponification, forming the corresponding carboxylic acid.[5]

Q2: How can I be certain that my glassware is completely dry?

A2: Glassware that appears dry to the eye can still have a thin film of adsorbed water.[6] For moisture-sensitive reactions, it is crucial to remove this residual water. The two most common and effective methods are:

  • Oven Drying: Place your glassware in a laboratory oven at a temperature of at least 125°C for a minimum of 24 hours before use.[6]

  • Flame Drying: For a quicker method, assemble your reaction apparatus and heat the glassware with a Bunsen burner under a flow of inert gas (like nitrogen or argon) until all visible condensation has been removed.[7] Allow the apparatus to cool to room temperature under the inert atmosphere before adding reagents.[6][7]

Q3: What is the best way to dry the solvents for my reaction?

A3: The choice of drying method depends on the solvent and the required level of dryness. Here are some common techniques:

  • Distillation from a Drying Agent: This is a highly effective method for achieving very low water content.[8] Common drying agents include sodium/benzophenone for ethers like THF and diethyl ether, and calcium hydride for hydrocarbons and some halogenated solvents.[8]

  • Using Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for drying a variety of organic solvents.[1] Allow the solvent to stand over the sieves for at least 24-48 hours.[1]

  • Solvent Purification Systems: Many laboratories are equipped with solvent purification systems that pass solvents through columns of activated alumina (B75360) or other drying agents, providing anhydrous solvent on demand.

Q4: I am forming a Grignard reagent from this compound. What are the primary challenges?

A4: Forming a Grignard reagent from a haloester like this compound presents a significant challenge due to the presence of the ester group. The highly nucleophilic Grignard reagent, once formed, can react with the electrophilic carbonyl carbon of the ester in another molecule of the starting material. This can lead to a complex mixture of products, including tertiary alcohols resulting from double addition.[1] Intramolecular reactions, where the Grignard reagent attacks the ester within the same molecule, can also occur, leading to cyclic products. To circumvent these issues, it is often preferable to use a Reformatsky or Barbier reaction when working with haloesters.

Section 2: Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound under anhydrous conditions.

Low or No Product Yield
Potential Cause Troubleshooting Steps Recommended Action
Presence of Moisture Re-evaluate your drying procedures for glassware, solvents, and reagents. Even atmospheric moisture can be detrimental.Flame-dry all glassware immediately before use under an inert atmosphere. Ensure solvents are freshly distilled from an appropriate drying agent or taken from a solvent purification system. Dry this compound over a suitable drying agent like anhydrous magnesium sulfate (B86663) and filter before use.
Inactive Magnesium (for Grignard/Barbier reactions) The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide.Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[9]
Reaction Not Initiating Grignard and Barbier reactions often have an induction period.Gentle warming of a small portion of the reaction mixture may be necessary to initiate the reaction. Once initiated, the reaction is typically exothermic.[9]
Side Reactions Unwanted side reactions such as Wurtz coupling (dimerization of the alkyl halide) or hydrolysis of the ester can consume starting materials.For Grignard reactions, consider using highly pure magnesium and add the alkyl halide slowly to the magnesium suspension. To avoid ester hydrolysis, use non-aqueous workup conditions if possible, or neutralize the reaction mixture promptly with a mild acid.[5]
Formation of Unexpected Byproducts
Observed Byproduct Potential Cause Troubleshooting and Prevention
6-Hydroxyhexanoic Acid Ethyl Ester Quenching of the organometallic intermediate with residual water.Ensure all reagents and solvents are rigorously dried. Perform the reaction under a positive pressure of an inert gas (nitrogen or argon).
Dimerized Product (Ethyl dodecanedioate) Wurtz coupling of the alkyl halide.This is more common in Grignard reactions. Try adding the this compound solution slowly to a well-stirred suspension of activated magnesium.
Tertiary Alcohol (from Grignard/Barbier) The organometallic reagent attacks the ester functionality of the starting material or product.Use a less reactive organometallic reagent like an organozinc (Reformatsky reaction) or perform the reaction at a very low temperature. The Barbier reaction, where the organometallic reagent is generated in situ in the presence of the carbonyl compound, can sometimes minimize this side reaction.[10]
Cyclic Ketone (Cyclopentanone derivative) Intramolecular reaction of the organometallic intermediate.Use of high dilution conditions can favor intermolecular reactions over intramolecular cyclization.[11]

Section 3: Experimental Protocols

General Protocol for a Barbier Reaction with this compound

The Barbier reaction is a useful alternative to the Grignard reaction for haloesters as the organometallic reagent is formed in the presence of the carbonyl substrate, which can minimize side reactions with the ester group.[2][10]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Propanal)

  • Magnesium turnings (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under a positive pressure of nitrogen.[6]

  • To the flask, add activated magnesium turnings (1.2 equivalents).

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and the carbonyl compound (1.1 equivalents) in anhydrous THF.

  • Add a small portion of the solution from the dropping funnel to the magnesium turnings. Gentle warming may be required to initiate the reaction.

  • Once the reaction has initiated (indicated by a color change and/or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for a Williamson Ether Synthesis with this compound

This reaction is used to form an ether by reacting an alkoxide with an alkyl halide.[10][12]

Materials:

  • This compound

  • An alcohol (e.g., Phenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF) or THF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, all under a positive pressure of nitrogen.[6]

  • To the flask, add the alcohol (1.1 equivalents) and anhydrous DMF.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add this compound (1.0 equivalent) dropwise via the dropping funnel.

  • Heat the reaction mixture to 50-70°C and monitor the reaction by TLC. The reaction is typically complete within 1-8 hours.[10]

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Visual Guides

Experimental Workflow for Anhydrous Reactions

Anhydrous_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dry Glassware (Oven/Flame) D Assemble Apparatus Under Inert Gas (N2/Ar) A->D B Dry Solvents (Distill/Sieves) E Add Reagents (Anhydrous) B->E C Activate Metal (e.g., Mg, Zn) C->E D->E F Run Reaction (Monitor Progress) E->F G Quench Reaction F->G H Aqueous Workup G->H I Dry Organic Layer H->I J Purify Product I->J

Caption: A typical workflow for performing a moisture-sensitive reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Q1 Was the reaction initiated? Start->Q1 Action1 Check for signs of initiation: - Exotherm - Color change - Gas evolution Q1->Action1 How to check Q2 Are all components anhydrous? Q1->Q2 Yes Q3 Is the metal reactant active? Q1->Q3 No A1_Yes Yes A1_No No Action1->Q1 Action2 Rigorously dry glassware, solvents, and reagents. Q2->Action2 No Q4 Are there significant side products? Q2->Q4 Yes A2_Yes Yes A2_No No Action3 Activate the metal surface (e.g., with iodine). Q3->Action3 A3_Yes Yes A3_No No Action4 Optimize reaction conditions: - Temperature - Addition rate - Reagent choice Q4->Action4 Yes End Consult further literature or technical support. Q4->End No A4_Yes Yes A4_No No

Caption: A decision tree for troubleshooting low product yield in anhydrous reactions.

References

Technical Support Center: Managing Exothermic Reactions of Ethyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing the exothermic nature of reactions involving Ethyl 6-bromohexanoate (B1238239). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes reactions with Ethyl 6-bromohexanoate potentially exothermic?

A1: this compound is an alkyl halide, a class of compounds known to participate in nucleophilic substitution and elimination reactions.[1] These reactions, particularly with strong nucleophiles, involve the formation of new, more stable bonds, which releases energy in the form of heat (exotherm). The carbon-bromine bond is weaker than a carbon-carbon bond, making it susceptible to cleavage and subsequent reaction.[2] Factors influencing the exothermicity include the nature of the nucleophile, the solvent, and the reaction concentration.

Q2: What are the primary hazards associated with uncontrolled exothermic reactions of this compound?

A2: The main hazard is a thermal runaway, a situation where the rate of heat generation exceeds the rate of heat removal.[3][4] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing:

  • Boiling of the solvent: This can lead to a dangerous pressure buildup, especially in a closed system.

  • Secondary decomposition reactions: At elevated temperatures, reactants, products, or solvents may decompose, generating non-condensable gases and further increasing pressure.[5]

  • Release of toxic or flammable materials: A breach of the reactor can release hazardous substances into the laboratory environment.

  • Fire or explosion: If flammable solvents are used, a thermal runaway can lead to their ignition.[6][7]

Q3: How can I assess the potential thermal hazard of my planned reaction with this compound?

A3: A thorough thermal hazard assessment is crucial before scaling up any reaction. This typically involves:

  • Literature review: Search for data on similar reactions.

  • Reaction Calorimetry (RC1): This experimental technique measures the rate of heat evolution during a reaction, providing critical data for safe scale-up. It helps determine the maximum temperature of synthesis reaction (MTSR) and the adiabatic temperature rise.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for reactants, products, and mixtures.

An adiabatic temperature rise of over 50°C is often considered a significant hazard, prompting consideration of alternative chemistries or more robust engineering controls.[5]

Q4: What are the key parameters to control during an exothermic reaction involving this compound?

A4: The most critical parameters to monitor and control are:

  • Temperature: Both the reaction mixture and the cooling jacket temperature should be continuously monitored.

  • Reagent Addition Rate: A slow and controlled addition of the limiting reagent is essential to manage the rate of heat generation.[3][8]

  • Agitation: Efficient stirring is vital to ensure uniform temperature distribution and efficient heat transfer to the cooling surfaces. Poor mixing can lead to localized hot spots.[9]

  • Concentration: Higher concentrations of reactants will lead to a faster reaction rate and greater heat output.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during reactions with this compound.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
EXO-01 Rapid, uncontrolled temperature increase (runaway reaction) upon addition of a nucleophile. 1. Nucleophile addition rate is too high.2. Inadequate cooling capacity of the reactor setup.3. Initial reactor temperature is too high.4. Accumulation of unreacted nucleophile followed by a sudden, rapid reaction.1. Immediately stop the addition of the nucleophile. 2. Increase cooling to the reactor jacket. If necessary, use an emergency cooling bath (e.g., ice-water).3. If the temperature continues to rise, be prepared to execute a pre-planned emergency quenching procedure (e.g., addition of a cold, inert solvent or a reaction inhibitor).4. For future runs, reduce the addition rate, verify the cooling system's efficiency, and consider a lower starting temperature.[3][9]
EXO-02 No initial temperature increase upon adding the nucleophile, followed by a sudden, sharp exotherm. Accumulation of the unreacted nucleophile due to a delayed reaction initiation. This is a highly dangerous situation.[3]1. Immediately stop the addition of the nucleophile. 2. Maintain cooling and agitation.3. Do not increase the temperature to try and initiate the reaction. 4. If the reaction does initiate, the accumulated reagent can lead to a violent exotherm. Be prepared for an emergency quench.5. For future runs, ensure a small amount of reaction initiation is observed (a slight, controlled temperature rise) before proceeding with the bulk of the addition.
EXO-03 Localized "hot spots" detected in the reactor. Inadequate agitation leading to poor mixing and inefficient heat transfer.[9]1. Increase the agitation speed, if possible, without causing excessive splashing.2. Ensure the stirrer design is appropriate for the vessel geometry and reaction viscosity.3. Consider the use of baffles to improve mixing efficiency.
EXO-04 Reaction temperature is difficult to control even with slow addition. 1. The reaction is intrinsically too exothermic for the current cooling setup.2. The concentration of reactants is too high.1. Dilute the reaction mixture with more solvent.2. Consider a semi-batch process where both reactants are added simultaneously at a controlled rate.3. For highly exothermic systems, explore the use of continuous flow reactors which offer superior heat transfer.[10]

Section 3: Experimental Protocols

Protocol 1: Reaction Calorimetry for a Nucleophilic Substitution on this compound

This protocol outlines a general procedure for determining the heat of reaction for the substitution of the bromine in this compound with a generic nucleophile (Nu-).

  • System Calibration: Calibrate the reaction calorimeter using a standard reaction with a known enthalpy or by electrical heat input.

  • Reactor Charging: Charge the reactor with a solution of this compound in a suitable solvent (e.g., acetone, acetonitrile).

  • Equilibration: Bring the reactor contents to the desired initial temperature (e.g., 25 °C) and allow the system to equilibrate.

  • Reagent Addition: Add a solution of the nucleophile (e.g., sodium azide (B81097) in a suitable solvent) at a slow, controlled rate using a dosing pump.

  • Data Acquisition: Continuously record the temperature of the reactor, the temperature of the cooling jacket, and the amount of nucleophile added over time.[9]

  • Data Analysis: Calculate the heat of reaction (ΔH), the heat flow, and the adiabatic temperature rise (ΔT_ad) from the collected data.

Table 1: Hypothetical Calorimetry Data for Reaction with Sodium Azide

ParameterValueUnit
Initial Temperature25°C
Concentration of this compound0.5mol/L
Concentration of Sodium Azide0.6mol/L
Heat of Reaction (ΔH)-120kJ/mol
Adiabatic Temperature Rise (ΔT_ad)65°C
Maximum Temperature of Synthesis Reaction (MTSR)90°C

Note: This data is illustrative and will vary depending on the specific reaction conditions.

Section 4: Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions A Plan Reaction B Thermal Hazard Assessment A->B C Controlled Experiment B->C D Monitor Key Parameters (Temp, Addition Rate, Agitation) C->D E Temperature Increase? D->E K Reaction Complete D->K Completion F Continue Monitoring E->F No G Implement Emergency Protocol E->G Yes F->D H Stop Reagent Addition G->H I Increase Cooling H->I J Emergency Quench I->J L Safe Work-up K->L

Caption: Workflow for managing exothermic reactions.

Thermal_Runaway_Pathway Pathway to Thermal Runaway A Exothermic Reaction B Heat Generation > Heat Removal A->B C Temperature Increase B->C D Increased Reaction Rate C->D E Solvent Boiling / Gas Generation C->E D->B Positive Feedback Loop F Pressure Buildup E->F G Reactor Failure / Explosion F->G

Caption: The positive feedback loop leading to thermal runaway.

References

Technical Support Center: Troubleshooting Low Yield in Ethyl 6-bromohexanoate Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions involving Ethyl 6-bromohexanoate (B1238239).

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with Ethyl 6-bromohexanoate is resulting in a low yield. What are the most common initial factors to investigate?

A1: When troubleshooting low yields, begin by assessing the fundamentals of your reaction setup. Key areas to check include the quality and purity of your starting materials, as impurities can poison the catalyst. Ensure that all solvents and reagents are anhydrous, particularly for reactions sensitive to moisture like many palladium-catalyzed couplings. It is also crucial to maintain a genuinely inert atmosphere (e.g., argon or nitrogen) throughout the reaction, as oxygen can deactivate the catalyst.

Q2: Could the ester functional group in this compound be causing issues?

A2: Yes, the ethyl ester group is susceptible to hydrolysis under basic conditions, a common side reaction known as saponification. This leads to the formation of the corresponding carboxylate, which can complicate purification and reduce the yield of the desired product. The choice of a milder base or non-aqueous reaction conditions can mitigate this issue.

Q3: I am observing a significant amount of unreacted this compound. What are the likely causes?

A3: Unreacted starting material often points to issues with catalyst activity or insufficient reaction time and/or temperature. The palladium catalyst, if used, may not have been properly activated to its Pd(0) state, or it may have decomposed. Consider increasing the reaction time or temperature moderately. However, be aware that excessive heat can promote side reactions.

Q4: How can I minimize the formation of homocoupling byproducts?

A4: Homocoupling, particularly of organoboron reagents in Suzuki reactions or terminal alkynes in Sonogashira reactions, is often promoted by the presence of oxygen. Thoroughly degassing your solvents and reaction vessel is critical. In Sonogashira couplings, reducing the concentration of the copper(I) co-catalyst or switching to a copper-free protocol can also effectively minimize alkyne homocoupling.

Troubleshooting Guides

Suzuki Coupling

Q: My Suzuki coupling of this compound with an arylboronic acid is giving a low yield. How can I improve it?

A: Low yields in Suzuki couplings with alkyl bromides can be due to several factors. The oxidative addition of a primary alkyl bromide to the palladium center can be challenging.

  • Catalyst and Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands are known to promote the oxidative addition and reductive elimination steps. Consider screening ligands such as SPhos, XPhos, or cataCXium® A.

  • Base Selection: The base is crucial for the transmetalation step. While common bases like K₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ may improve yields, especially with challenging substrates.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is common. The ratio can influence the solubility of the reagents and the reaction rate.

Sonogashira Coupling

Q: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the yield is poor. What should I check?

A: The Sonogashira coupling of alkyl halides can be less efficient than that of aryl halides.

  • Catalyst System: The combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. Ensure both are of good quality.

  • Base: An amine base like triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (i-Pr₂NH) is typically used, often serving as the solvent as well. The basicity and steric bulk of the amine can influence the reaction.[1]

  • Copper-Free Conditions: If homocoupling of the alkyne is a significant issue, consider a copper-free protocol. These methods often rely on more sophisticated phosphine ligands to facilitate the catalytic cycle.[2]

Williamson Ether Synthesis

Q: My Williamson ether synthesis between this compound and a phenol (B47542) is not going to completion. What can I do?

A: The Williamson ether synthesis is an SN2 reaction, and its success depends on several factors.

  • Base Strength: The phenol must be fully deprotonated to form the more nucleophilic phenoxide. If you are using a weak base like K₂CO₃ and observing unreacted phenol, consider a stronger base such as NaH or KH in an anhydrous aprotic solvent like THF or DMF.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote a competing E2 elimination reaction, leading to the formation of an alkene from this compound. A typical temperature range is 50-100 °C.[1]

  • Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate SN2 reactions.[3]

Data Presentation

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of coupling reactions. Where specific data for this compound is not available, representative data for similar primary alkyl bromides or general trends are presented.

Table 1: Effect of Phosphine Ligand on Suzuki Coupling Yield of Aryl Bromides

EntryPhosphine LigandAryl BromideArylboronic AcidBaseSolventTemp (°C)Yield (%)
1PPh₃4-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O10075
2SPhos4-BromotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O10095
3XPhos4-BromotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O10098
4cataCXium® A4-ChloroanisolePhenylboronic acidK₃PO₄Dioxane/H₂O10092

Data is representative for aryl bromides and highlights the trend of improved yields with bulky, electron-rich phosphine ligands.[4][5]

Table 2: Influence of Base on Sonogashira Coupling Yield

EntryAryl HalideAlkyneBaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylacetylene (B144264)NEt₃THF2595
2IodobenzenePhenylacetylenei-Pr₂NHTHF2592
3IodobenzenePhenylacetylenePiperidineTHF2598
4BromobenzenePhenylacetyleneCs₂CO₃DMF8085

Data is representative for aryl halides and illustrates the effect of different amine and inorganic bases.[6]

Table 3: General Yields for Williamson Ether Synthesis

Alkyl Halide TypeNucleophileSolventTemp (°C)Typical Yield Range (%)
Primary (e.g., this compound)PhenoxideDMF50-10050-95[1]
SecondaryPhenoxideDMF50-10020-60 (Elimination is a major side reaction)
PrimaryAlkoxideTHF25-6560-95

This table provides a general overview of expected yields for Williamson ether synthesis based on the nature of the alkyl halide.

Experimental Protocols

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: In a separate vial, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the phosphine ligand (e.g., SPhos (4 mol%)).

  • Solvent Addition: Purge the Schlenk flask with argon for 15 minutes. Add degassed 1,4-dioxane (B91453) and water (e.g., in a 4:1 ratio).

  • Reaction Execution: Add the catalyst/ligand mixture to the Schlenk flask. Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (3 mol%)) and copper(I) iodide (5 mol%).

  • Reagent Addition: Add anhydrous, degassed THF and triethylamine (as both base and solvent). Add this compound (1.0 equiv.).

  • Alkyne Addition: Add phenylacetylene (1.1 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

Protocol 3: Williamson Ether Synthesis of Ethyl 6-(phenoxy)hexanoate
  • Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF and phenol (1.0 equiv.). Cool the solution to 0 °C and add sodium hydride (1.1 equiv.) portion-wise. Stir the mixture at room temperature for 1 hour.

  • Alkyl Halide Addition: Add this compound (1.0 equiv.) dropwise to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 70-80 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow General Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_reagents->check_atmosphere check_temp_time Optimize Temperature & Time check_atmosphere->check_temp_time side_reactions Identify Side Reactions (Hydrolysis, Homocoupling) check_temp_time->side_reactions catalyst_issues Investigate Catalyst (Activity, Ligand, Loading) side_reactions->catalyst_issues No hydrolysis Ester Hydrolysis side_reactions->hydrolysis Yes homocoupling Homocoupling side_reactions->homocoupling Yes base_solvent Screen Base & Solvent catalyst_issues->base_solvent No catalyst_deactivation Catalyst Deactivation catalyst_issues->catalyst_deactivation Yes ligand_choice Suboptimal Ligand catalyst_issues->ligand_choice Yes base_choice Incorrect Base base_solvent->base_choice Yes solvent_choice Poor Solvent base_solvent->solvent_choice Yes end Improved Yield base_solvent->end No solution_hydrolysis Use Milder Base Non-aqueous Conditions hydrolysis->solution_hydrolysis solution_homocoupling Thorough Degassing Copper-Free (if applicable) homocoupling->solution_homocoupling solution_catalyst Use Fresh Catalyst Screen Ligands catalyst_deactivation->solution_catalyst ligand_choice->solution_catalyst solution_base_solvent Screen Alternative Bases/Solvents base_choice->solution_base_solvent solvent_choice->solution_base_solvent solution_hydrolysis->end solution_homocoupling->end solution_catalyst->end solution_base_solvent->end

Caption: General troubleshooting workflow for low-yield coupling reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L₂-R¹ Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R¹ (Coupled Product) RedElim->Product RX R-X (this compound) RX->OxAdd R1B R¹-B(OR)₂ (Boronic Acid/Ester) + Base R1B->Transmetal

Caption: Simplified catalytic cycle for the Suzuki coupling reaction.

Williamson_Ether_Synthesis Williamson Ether Synthesis Pathway Alcohol R-OH (Phenol) Alkoxide R-O⁻ Na⁺ (Phenoxide) Alcohol->Alkoxide + Base Base Base (e.g., NaH) Base->Alkoxide SN2 SN2 Reaction Alkoxide->SN2 AlkylHalide R'-X (this compound) AlkylHalide->SN2 Ether R-O-R' (Coupled Product) SN2->Ether Salt NaX SN2->Salt

Caption: Reaction pathway for the Williamson ether synthesis.

References

Technical Support Center: Synthesis of Ethyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues during the synthesis of Ethyl 6-bromohexanoate (B1238239).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Ethyl 6-bromohexanoate?

A1: The two primary industrial methods for synthesizing this compound are:

  • Fischer Esterification of 6-Bromohexanoic Acid: This classic method involves reacting 6-bromohexanoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2]

  • Ring-Opening of ε-Caprolactone: This method involves the reaction of ε-caprolactone with hydrogen bromide and ethanol.[3] This can be a one-pot or a two-step process.

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Key scalability challenges include:

  • Incomplete reactions and low yields: The equilibrium nature of the Fischer esterification can lead to incomplete conversion.[2][4]

  • Side reactions: Formation of byproducts such as ethers from the alcohol or polymerization of the starting materials can occur, especially at higher temperatures.

  • Purification difficulties: Separating the product from unreacted starting materials, catalyst, and byproducts can be challenging at a large scale.

  • Exothermic reactions: The reaction can generate significant heat, requiring careful temperature control to avoid runaway reactions and byproduct formation.

  • Corrosion: The use of strong acids like HBr and sulfuric acid can cause corrosion of standard reactors, necessitating specialized equipment.

Q3: How can I improve the yield of the Fischer esterification when scaling up?

A3: To drive the equilibrium towards the product and improve yield, consider the following:

  • Use of excess ethanol: Employing a large excess of ethanol can shift the equilibrium to favor the formation of the ethyl ester.[1]

  • Removal of water: As water is a byproduct, its removal will drive the reaction forward. This can be achieved using a Dean-Stark apparatus during reflux.[4]

  • Choice of catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid may offer advantages in terms of reduced side reactions.[2]

Q4: What are the typical impurities found in crude this compound?

A4: Common impurities can include:

  • Unreacted 6-bromohexanoic acid or ε-caprolactone.

  • Unreacted ethanol.

  • The acid catalyst.

  • Byproducts from side reactions, such as diethyl ether or polymeric materials.

  • Water.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification of 6-Bromohexanoic Acid

Symptoms:

  • GC analysis of the crude product shows a significant amount of unreacted 6-bromohexanoic acid.

  • The isolated yield is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Equilibrium Limitation 1. Increase the molar excess of ethanol to 5-10 equivalents. 2. Remove water as it forms using a Dean-Stark trap with a suitable solvent like toluene (B28343).[4]
Insufficient Catalyst 1. Increase the catalyst loading (e.g., sulfuric acid) to 1-5 mol%. 2. Ensure the catalyst is active and not degraded.
Reaction Time Too Short 1. Monitor the reaction progress by TLC or GC. 2. Extend the reflux time until the reaction reaches completion.
Reaction Temperature Too Low Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent system used.

Experimental Protocol: Fischer Esterification with Dean-Stark Water Removal

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 6-bromohexanoic acid (1.0 eq), ethanol (5.0 eq), and toluene (as the azeotroping solvent).

  • Add p-toluenesulfonic acid monohydrate (0.02 eq) as the catalyst.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC/GC analysis indicates the consumption of the starting carboxylic acid.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Issue 2: Formation of Significant Byproducts in the Ring-Opening of ε-Caprolactone

Symptoms:

  • GC-MS analysis reveals the presence of unexpected peaks.

  • The final product is discolored or has a strong, unusual odor.

Possible Causes & Solutions:

CauseRecommended Solution
High Reaction Temperature 1. Carefully control the reaction temperature, especially during the addition of strong acids. 2. Use a cooling bath to manage any exotherms.
Incorrect Reagent Stoichiometry 1. Precisely measure and control the molar ratios of ε-caprolactone, HBr, and ethanol. 2. An excess of HBr can lead to the formation of 1,6-dibromohexane.
Presence of Water Ensure all reagents and solvents are anhydrous to minimize hydrolysis of the starting material and product.
Prolonged Reaction Time Monitor the reaction closely and quench it once the starting material is consumed to avoid the formation of degradation products.

Experimental Protocol: Synthesis from ε-Caprolactone

A two-step process is often employed for better control at scale:

Step 1: Formation of 6-Bromohexanoic Acid

  • Add ε-caprolactone to a mixture of 48% hydrobromic acid and sulfuric acid.

  • Heat the mixture under reflux for several hours.

  • After cooling, extract the product into an organic solvent.

  • Wash the organic extract and dry it.

Step 2: Esterification

  • To the crude 6-bromohexanoic acid, add ethanol and an acid catalyst (e.g., p-toluenesulfonic acid).

  • React using azeotropic distillation to remove water.

  • After work-up, purify the crude this compound by vacuum distillation.[3]

Quantitative Data Summary

Table 1: Comparison of Synthesis Methods and Yields

Synthesis MethodStarting MaterialKey ReagentsReported YieldPurityReference
Ring-Opening & Esterificationε-Caprolactone48% HBr, H₂SO₄, Ethanol, p-TSA86%98.3% (GC)[3]
Modified Vogel Methodε-CaprolactoneHBr, Ethanol87.6%98.1% (GC)[3]

Visualizations

Fischer_Esterification_Workflow Fischer Esterification Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification 6-Bromohexanoic_Acid 6-Bromohexanoic Acid Reflux Reflux with Water Removal (Dean-Stark) 6-Bromohexanoic_Acid->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Neutralization Neutralization (e.g., NaHCO₃ wash) Reflux->Neutralization Crude Product Extraction Extraction & Drying Neutralization->Extraction Distillation Vacuum Distillation Extraction->Distillation Product This compound Distillation->Product

Caption: Workflow for Fischer Esterification of 6-Bromohexanoic Acid.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield of This compound Check_SM Check for Unreacted Starting Material (GC/TLC) Start->Check_SM Equilibrium Issue: Equilibrium Limitation Check_SM->Equilibrium Yes Byproducts Check for Significant Byproducts Check_SM->Byproducts No Solution_Equilibrium Solutions: - Increase Ethanol Excess - Remove Water (Dean-Stark) Equilibrium->Solution_Equilibrium Temp_Control Issue: Poor Temperature Control Byproducts->Temp_Control Yes Other Other Issues: - Catalyst Inactivity - Reaction Time/Temp Byproducts->Other No Solution_Temp Solutions: - Monitor Internal Temp - Use Cooling Bath Temp_Control->Solution_Temp Solution_Other Solutions: - Use Fresh Catalyst - Optimize Time/Temp Other->Solution_Other

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Product Mixtures Containing Ethyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of reaction mixtures containing unreacted Ethyl 6-bromohexanoate (B1238239). Below you will find troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter when trying to remove unreacted Ethyl 6-bromohexanoate from your product mixture.

Q1: My TLC plate shows that my reaction has gone to completion, but I'm having trouble separating the product from the starting material. What are some common purification strategies?

A1: Several standard laboratory techniques can be employed to separate your desired product from unreacted this compound. The choice of method depends on the physical and chemical properties of your product.

  • Liquid-Liquid Extraction: This is often the first step in a reaction work-up. If your product has significantly different solubility properties than this compound in a given pair of immiscible solvents, this can be a highly effective separation technique. For instance, if your product is more polar, you can use a polar solvent (like water or brine) to wash an organic solution of your reaction mixture, which may selectively remove impurities.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities. By choosing an appropriate solvent system (eluent) and stationary phase (typically silica (B1680970) gel), you can effectively separate your product from the unreacted starting material.

  • Distillation: If there is a significant difference in the boiling points of your product and this compound, and both are thermally stable, distillation (often under reduced pressure) can be an excellent method for purification.

  • Quenching with a Nucleophile: If your product is unreactive towards a particular nucleophile, you can add a scavenger reagent to the reaction mixture to consume the excess this compound. The resulting product of this quenching reaction should have significantly different properties, making it easier to remove. For example, adding a small amount of a primary or secondary amine could convert the bromo-ester to a more polar amino-ester, which might be more easily removed by an acidic wash.

Q2: I am performing a liquid-liquid extraction to remove water-soluble byproducts, but I am observing a persistent emulsion. How can I resolve this?

A2: Emulsion formation is a common problem during the work-up of reactions. Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers. This reduces the formation of fine droplets that lead to emulsions.

  • Filtration through Celite®: Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion by passing it through a porous medium.

  • Centrifugation: If available, centrifuging the mixture can force the separation of the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

Q3: I am trying to purify my product using column chromatography, but I am getting poor separation between my product and this compound. What can I do to improve the separation?

A3: Optimizing your column chromatography conditions is key to achieving good separation.

  • Solvent System (Eluent): The polarity of your eluent is critical. If your product and starting material are co-eluting, you need to adjust the solvent system.

    • If both compounds are moving too quickly (high Rf values on TLC), decrease the polarity of the eluent (e.g., increase the proportion of a non-polar solvent like hexanes or petroleum ether).

    • If they are moving too slowly (low Rf values), increase the polarity of the eluent (e.g., increase the proportion of a more polar solvent like ethyl acetate (B1210297) or dichloromethane).

    • A good starting point for developing a solvent system is to find a mixture that gives an Rf value of ~0.2-0.4 for your desired product on a TLC plate.

  • Stationary Phase: While silica gel is the most common stationary phase, for certain compounds, other materials like alumina (B75360) (basic, neutral, or acidic) or reverse-phase silica might provide better separation.

  • Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Load your sample in a concentrated band using a minimal amount of solvent. Dry loading, where the sample is adsorbed onto a small amount of silica gel before being added to the column, can often improve resolution.

Q4: Can I use a chemical wash to remove unreacted this compound?

A4: Yes, a chemical wash can be effective if the resulting product is easily separable. Since this compound is an ester, it can be hydrolyzed under basic conditions (e.g., washing with aqueous sodium hydroxide (B78521) or potassium carbonate). This would convert it to the more water-soluble 6-bromohexanoic acid salt, which would partition into the aqueous layer. Caution: This method should only be used if your desired product is stable to basic conditions and does not contain a base-labile functional group.

Data Presentation

The following table summarizes key physical properties of this compound and some of its potential derivatives, which can aid in selecting an appropriate purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
This compound 223.11128-130 @ 16 mmHg[1][2]1.254 @ 25 °C[2][3]Sparingly soluble in water; soluble in common organic solvents.[4]
Ethyl 6-hydroxyhexanoate160.21127-128 @ 12 mmHg[5]0.985 @ 25 °C[5]More soluble in water than the bromo-ester.
Ethyl 6-aminohexanoate159.23185 @ 20 Torr[4]~0.949 (Predicted)[4]Expected to be soluble in acidic aqueous solutions.
Ethyl 6-acetoxyhexanoate202.25251-253[6]1.01[6]Soluble in common organic solvents.

Experimental Protocols

Below are detailed methodologies for common purification techniques.

Protocol 1: General Liquid-Liquid Extraction Work-up

This protocol is a starting point and may need to be optimized based on the specific reaction.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching solution (e.g., water, saturated aqueous ammonium (B1175870) chloride).

  • Solvent Addition: Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Add an equal volume of water and gently shake, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower layer. The identity of the organic and aqueous layers will depend on the density of the organic solvent used.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine a suitable eluent system by running TLC plates of your crude product mixture. Aim for an Rf value of 0.2-0.4 for your desired product. A common starting eluent system for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing it to settle without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully add it to the top of the column.

    • Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or compressed air) to begin eluting your sample.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Experimental Workflow for Purification

experimental_workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., with water/brine) start->extraction drying Drying of Organic Layer (e.g., with MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration analysis Purity Analysis (TLC, NMR, etc.) concentration->analysis Check Purity chromatography Column Chromatography pure_product Pure Product chromatography->pure_product distillation Distillation distillation->pure_product analysis->chromatography Further Purification Needed analysis->distillation Alternative Purification analysis->pure_product Sufficiently Pure

Caption: A general workflow for the purification of a product from a reaction mixture.

Troubleshooting Logic for Emulsion Formation

emulsion_troubleshooting start Emulsion Observed during Extraction gentle_mixing Try Gentle Swirling Instead of Shaking start->gentle_mixing resolution Layers Separated gentle_mixing->resolution Succeeds persistent_emulsion Emulsion Persists gentle_mixing->persistent_emulsion Fails add_brine Add Saturated NaCl (Brine) add_brine->resolution Succeeds add_brine->persistent_emulsion Fails let_stand Allow to Stand Undisturbed let_stand->resolution Succeeds let_stand->persistent_emulsion Fails filter_celite Filter through Celite® filter_celite->resolution centrifuge Centrifuge the Mixture centrifuge->resolution persistent_emulsion->add_brine persistent_emulsion->let_stand persistent_emulsion->filter_celite persistent_emulsion->centrifuge

Caption: A troubleshooting guide for resolving emulsions during liquid-liquid extraction.

References

Validation & Comparative

Alkyl Halide Reactivity: A Comparative Analysis of Ethyl 6-bromohexanoate and Ethyl 6-iodohexanoate in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the versatile building blocks in organic synthesis are alkyl halides, with their reactivity being a key consideration. This guide provides an objective comparison of the reactivity of Ethyl 6-bromohexanoate (B1238239) and Ethyl 6-iodohexanoate in nucleophilic substitution reactions, supported by experimental data and detailed protocols.

The fundamental difference in reactivity between Ethyl 6-bromohexanoate and Ethyl 6-iodohexanoate in nucleophilic substitution reactions, particularly S(_N)2 reactions, lies in the nature of the halogen atom, which acts as the leaving group. It is a well-established principle in organic chemistry that iodide is a superior leaving group compared to bromide. This results in Ethyl 6-iodohexanoate being significantly more reactive towards nucleophiles.

The enhanced reactivity of the iodo-compound is primarily attributed to two factors: the carbon-halogen bond strength and the stability of the halide anion after it has departed. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. Consequently, less energy is required to break the C-I bond during the rate-determining step of an S(_N)2 reaction, leading to a faster reaction rate.[1] Furthermore, the iodide ion (I⁻) is a larger, more polarizable, and weaker base than the bromide ion (Br⁻), making it a more stable species in solution and therefore a better leaving group.[2][3]

Quantitative Data on Reactivity

To illustrate the quantitative difference in reactivity, the following table presents kinetic data for the S(_N)2 reaction of 1-bromobutane (B133212) and 1-iodobutane (B1219991) with a nucleophile. These primary alkyl halides serve as excellent models for the reactivity of the corresponding ethyl hexanoate (B1226103) derivatives.

SubstrateNucleophileSolventRelative Rate Constant (k_rel)Reference
1-BromobutaneI⁻Acetone (B3395972)1[7]
1-IodobutaneOH⁻-Faster than 1-bromobutane[3]

Note: This table provides a comparative illustration of reactivity. The relative rates can vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocol: The Finkelstein Reaction

The following protocol describes a representative S(_N)2 reaction, the Finkelstein reaction, for the conversion of this compound to Ethyl 6-iodohexanoate. This experiment can be used to qualitatively and quantitatively compare the reactivity of the two substrates by monitoring the reaction progress over time (e.g., by gas chromatography or thin-layer chromatography).

Objective: To synthesize Ethyl 6-iodohexanoate from this compound via a Finkelstein reaction and to qualitatively observe the principles of S(_N)2 reactivity.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Addition of Nucleophile: Add anhydrous sodium iodide (1.5 eq) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.[5][6]

  • Monitoring: The reaction can be monitored by TLC or GC to determine the consumption of the starting material.

  • Workup: After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

  • Quenching: Remove the acetone using a rotary evaporator. To the residue, add diethyl ether and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium thiosulfate solution (to remove any unreacted iodine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 6-iodohexanoate.

  • Purification (Optional): The product can be further purified by column chromatography if necessary.

To perform a comparative reactivity study, the same reaction can be set up with Ethyl 6-iodohexanoate and a different nucleophile (e.g., sodium azide). The rate of disappearance of the starting material can be compared under identical conditions to quantify the reactivity difference.

Logical Relationship of Factors Affecting S(_N)2 Reactivity

The following diagram illustrates the key factors influencing the rate of an S(_N)2 reaction, with a focus on the role of the leaving group.

SN2_Reactivity cluster_substrate Substrate Factors cluster_reagents Reagent Factors cluster_conditions Condition Factors Steric_Hindrance Steric Hindrance (Primary > Secondary >> Tertiary) SN2_Rate SN2 Reaction Rate Steric_Hindrance->SN2_Rate Decreases Leaving_Group Leaving Group Ability (I > Br > Cl > F) Leaving_Group->SN2_Rate Increases Nucleophile Nucleophile Strength (Stronger = Faster) Nucleophile->SN2_Rate Increases Solvent Solvent (Polar Aprotic Favored) Solvent->SN2_Rate Influences

Caption: Factors influencing the rate of an S(_N)2 reaction.

This guide has provided a comprehensive comparison of the reactivity of this compound and Ethyl 6-iodohexanoate. For synthetic applications requiring high reactivity and faster reaction times in nucleophilic substitution, Ethyl 6-iodohexanoate is the superior choice due to the excellent leaving group ability of the iodide ion. This is a critical consideration for optimizing reaction conditions and improving overall synthetic efficiency.

References

Navigating the Landscape of Long-Chain Alkylation: A Comparative Guide to Alternatives for Ethyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of long-chain molecules, the choice of an appropriate alkylating agent is paramount to the success of a reaction. Ethyl 6-bromohexanoate (B1238239) is a commonly utilized reagent for introducing a six-carbon ester chain. However, a range of alternatives exists, each with distinct reactivity profiles that can be leveraged to optimize reaction yields, shorten reaction times, and overcome synthetic challenges. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your specific long-chain alkylation needs.

The primary alternatives to ethyl 6-bromohexanoate for introducing a -(CH2)5COOEt moiety involve modifying the leaving group to enhance reactivity. The most common and effective alternatives include other halides, such as ethyl 6-iodohexanoate, and sulfonate esters, such as ethyl 6-(tosyloxy)hexanoate and ethyl 6-(mesyloxy)hexanoate. The choice of leaving group directly impacts the rate of nucleophilic substitution, with the general order of reactivity being sulfonate esters (tosylates, mesylates) > iodides > bromides > chlorides. This trend is attributed to the stability of the leaving group as an anion, with weaker bases being better leaving groups.

Comparative Performance of Long-Chain Alkylating Agents

Alkylating AgentLeaving GroupTypical NucleophileTypical Base & SolventTypical Reaction TimeTypical Yield (%)
This compound-BrPhenol (B47542)K₂CO₃, Acetone (B3395972)/DMF12-24 hours70-85
Ethyl 6-iodohexanoate-IPhenolK₂CO₃, Acetone/DMF4-8 hours85-95
Ethyl 6-(tosyloxy)hexanoate-OTsPhenolK₂CO₃, Acetone/DMF2-6 hours90-98
Ethyl 6-(mesyloxy)hexanoate-OMsPhenolK₂CO₃, Acetone/DMF2-6 hours90-98

Experimental Protocols

Below are detailed experimental protocols for the O-alkylation of a generic phenol using this compound and a more reactive alternative, ethyl 6-(tosyloxy)hexanoate, to highlight the differences in reaction conditions.

Protocol 1: O-Alkylation of Phenol with this compound
  • Materials:

    • Phenol (1.0 eq)

    • This compound (1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Procedure:

    • To a solution of phenol in anhydrous acetone or DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound to the reaction mixture.

    • Heat the reaction mixture to reflux (for acetone) or 80 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically takes 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired O-alkylated product.

Protocol 2: O-Alkylation of Phenol with Ethyl 6-(tosyloxy)hexanoate
  • Materials:

    • Phenol (1.0 eq)

    • Ethyl 6-(tosyloxy)hexanoate (1.05 eq)

    • Potassium carbonate (K₂CO₃, 1.5 eq)

    • Anhydrous acetone or acetonitrile

  • Procedure:

    • To a solution of phenol in anhydrous acetone or acetonitrile, add potassium carbonate.

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl 6-(tosyloxy)hexanoate to the reaction mixture.

    • Stir the reaction at room temperature or gently heat to 50 °C, monitoring by TLC. The reaction is typically complete within 2-6 hours.

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Logical Relationship of Alkylating Agent Reactivity

The following diagram illustrates the general hierarchy of leaving group ability and, consequently, the reactivity of the corresponding alkylating agents in S_N2 reactions.

G cluster_reactivity Reactivity in S_N2 Reactions cluster_agents Alkylating Agents High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity High Reactivity->Moderate Reactivity Alkyl Tosylates/Mesylates Alkyl Tosylates/Mesylates Low Reactivity Low Reactivity Moderate Reactivity->Low Reactivity Alkyl Iodides Alkyl Iodides Alkyl Bromides Alkyl Bromides Alkyl Chlorides Alkyl Chlorides Alkyl Tosylates/Mesylates->Alkyl Iodides Alkyl Iodides->Alkyl Bromides Alkyl Bromides->Alkyl Chlorides

Reactivity Hierarchy of Alkylating Agents
Experimental Workflow for O-Alkylation

This diagram outlines a typical experimental workflow for the O-alkylation of a phenol, a common application for these long-chain alkylating agents.

A Reactants (Phenol, Alkylating Agent, Base) B Solvent Addition (e.g., Acetone, DMF) A->B C Reaction (Heating/Stirring) B->C D Work-up (Filtration, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Final Product F->G

General O-Alkylation Workflow
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

Long-chain alkylating agents are often used in the synthesis of molecules targeting biological pathways, such as DNA repair. For instance, inhibitors of Poly(ADP-ribose) polymerase (PARP) are a class of cancer therapeutics, and their synthesis can involve long-chain alkylation steps. The following diagram illustrates the central role of PARP1 in the base excision repair (BER) and single-strand break repair (SSBR) pathways.[1][2][3][4][5][6][7][8][9][10]

PARP1_Pathway cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP1 Activation cluster_Repair_Complex Repair Machinery Recruitment cluster_Resolution Repair Resolution DNA_SSB Single-Strand Break (SSB) PARP1_recruitment PARP1 binds to SSB DNA_SSB->PARP1_recruitment PARP1_activation PARP1 Catalytic Activation PARP1_recruitment->PARP1_activation PAR_synthesis Poly(ADP-ribose) (PAR) chain synthesis PARP1_activation->PAR_synthesis uses NAD+ XRCC1_recruitment Recruitment of XRCC1 PAR_synthesis->XRCC1_recruitment PAR chains act as scaffold Other_proteins Recruitment of other repair proteins (Ligase III, etc.) XRCC1_recruitment->Other_proteins DNA_repair DNA Repair Other_proteins->DNA_repair PARP1_release PARP1 auto-PARylation and release DNA_repair->PARP1_release

PARP1 Signaling in DNA Repair

References

Spectroscopic Validation of Ethyl 6-bromohexanoate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for Ethyl 6-bromohexanoate (B1238239) and its primary reaction products resulting from substitution and elimination reactions. We also present a comparative analysis with an alternative synthetic route to one of the key products, Ethyl 6-hydroxyhexanoate (B1236181). This document is intended to serve as a valuable resource for the validation and characterization of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Ethyl 6-bromohexanoate and its reaction products. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.

Table 1: Spectroscopic Data for this compound (Starting Material)

Spectroscopic TechniqueKey Data Points
¹H NMR (Data sourced from ChemicalBook)[1]
δ 4.12 (q, 2H, -OCH₂CH₃)
δ 3.40 (t, 2H, -CH₂Br)
δ 2.30 (t, 2H, -C(=O)CH₂-)
δ 1.88 (m, 2H)
δ 1.67 (m, 2H)
δ 1.45 (m, 2H)
δ 1.25 (t, 3H, -OCH₂CH₃)
¹³C NMR (Data sourced from ChemicalBook)[2]
δ 173.1 (C=O)
δ 60.3 (-OCH₂CH₃)
δ 34.0 (-CH₂Br)
δ 33.5, 32.4, 27.8, 24.2 (Aliphatic CH₂)
δ 14.2 (-OCH₂CH₃)
IR (Infrared Spectroscopy) (Data sourced from ChemicalBook)[3]
~1735 cm⁻¹ (C=O stretch, ester)
~1180 cm⁻¹ (C-O stretch)
~645 cm⁻¹ (C-Br stretch)
Mass Spectrometry (MS) (Data sourced from NIST WebBook)[4]
m/z 223/225 (M⁺, presence of Br isotope pattern)

Table 2: Spectroscopic Data for Reaction Products

Product NameReaction TypeSpectroscopic TechniqueKey Data Points
Ethyl 6-hydroxyhexanoate Substitution¹H NMR (Data sourced from PubChem)[5] δ 4.12 (q, 2H, -OCH₂CH₃) δ 3.64 (t, 2H, -CH₂OH) δ 2.30 (t, 2H, -C(=O)CH₂-) δ 1.65-1.55 (m, 4H) δ 1.42-1.35 (m, 2H) δ 1.25 (t, 3H, -OCH₂CH₃)
¹³C NMR (Data sourced from PubChem)[5] δ 173.8 (C=O) δ 62.8 (-CH₂OH) δ 60.3 (-OCH₂CH₃) δ 34.2, 32.4, 25.4, 24.7 (Aliphatic CH₂) δ 14.2 (-OCH₂CH₃)
IR (Data sourced from PubChem)[5] ~3400 cm⁻¹ (O-H stretch, broad) ~1730 cm⁻¹ (C=O stretch, ester) ~1180 cm⁻¹ (C-O stretch)
MS (Data sourced from PubChem)[5] m/z 160 (M⁺)
Ethyl hex-5-enoate EliminationMass Spectrometry (MS) (Data sourced from NIST WebBook) m/z 142 (M⁺)
¹H NMR, ¹³C NMR, IR Specific experimental data not readily available in searched resources.

Table 3: Spectroscopic Data for an Alternative Synthesis Product

Product NameStarting MaterialSpectroscopic TechniqueKey Data Points
Ethyl 6-hydroxyhexanoate ε-Caprolactone¹H NMR (Consistent with data in Table 2)
¹³C NMR (Consistent with data in Table 2)
IR (Consistent with data in Table 2)
MS (Consistent with data in Table 2)

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on established chemical principles and literature precedents.

1. Substitution Reaction: Synthesis of Ethyl 6-hydroxyhexanoate

  • Reaction: To a solution of this compound (1.0 eq) in a suitable solvent such as aqueous acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), add a slight excess of a hydroxide (B78521) source, for example, sodium hydroxide (1.1 eq).

  • Procedure: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure Ethyl 6-hydroxyhexanoate.

2. Elimination Reaction: Synthesis of Ethyl hex-5-enoate

  • Reaction: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) or tert-butanol, add a strong, non-nucleophilic base. A common choice is potassium tert-butoxide (1.2 eq).

  • Procedure: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by TLC or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent like diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • Purification: The resulting crude Ethyl hex-5-enoate can be purified by fractional distillation under reduced pressure.

3. Alternative Synthesis: Ethyl 6-hydroxyhexanoate from ε-Caprolactone

  • Reaction: This synthesis involves the acid-catalyzed ring-opening of ε-caprolactone with ethanol (B145695).[6]

  • Procedure: A mixture of ε-caprolactone (1.0 eq), an excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is refluxed.[6] The reaction progress is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography to yield Ethyl 6-hydroxyhexanoate.

Visualizing Reaction Pathways and Workflows

Reaction Pathways

Reaction_Pathways This compound This compound Ethyl 6-hydroxyhexanoate Ethyl 6-hydroxyhexanoate This compound->Ethyl 6-hydroxyhexanoate Substitution (e.g., NaOH) Ethyl hex-5-enoate Ethyl hex-5-enoate This compound->Ethyl hex-5-enoate Elimination (e.g., t-BuOK)

Caption: Primary reaction pathways of this compound.

Alternative Synthesis Route

Alternative_Synthesis ε-Caprolactone ε-Caprolactone Ethyl 6-hydroxyhexanoate Ethyl 6-hydroxyhexanoate ε-Caprolactone->Ethyl 6-hydroxyhexanoate Acid-catalyzed ring-opening (Ethanol, H+)

Caption: Alternative synthesis of Ethyl 6-hydroxyhexanoate.

Experimental Workflow for Product Validation

Experimental_Workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_validation Spectroscopic Validation Reaction Mixture Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Extraction & Drying Purified Product Purified Product Crude Product->Purified Product Column Chromatography or Distillation ¹H NMR ¹H NMR Purified Product->¹H NMR ¹³C NMR ¹³C NMR Purified Product->¹³C NMR IR Spectroscopy IR Spectroscopy Purified Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry

Caption: General workflow for reaction product purification and validation.

References

Navigating Purity Analysis of Ethyl 6-bromohexanoate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the reaction purity of Ethyl 6-bromohexanoate (B1238239), a key building block in various synthetic pathways. Detailed experimental protocols and supporting data are presented to aid in selecting the most suitable method for your laboratory's needs.

Ethyl 6-bromohexanoate is synthesized through various methods, most commonly via the esterification of 6-bromohexanoic acid with ethanol. The purity of the final product is crucial as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic byproducts in subsequent synthetic steps. This guide focuses on a robust HPLC method for purity analysis and compares its performance with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is highly effective. This approach utilizes a non-polar stationary phase and a polar mobile phase, allowing for the separation of the relatively non-polar this compound from more polar impurities such as unreacted 6-bromohexanoic acid.

Hypothetical HPLC Performance Data

The following table summarizes the expected performance of the described HPLC method in analyzing a sample from a typical this compound synthesis reaction.

CompoundRetention Time (min)Peak Area (%)Identification
6-Bromohexanoic Acid3.51.2Impurity (Starting Material)
Ethanol2.10.5Impurity (Starting Material)
This compound8.298.1Main Product
Unknown Impurity 16.70.2Byproduct

Calculated Purity of this compound: 98.1%

Detailed Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound reaction mixture

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 40% B

    • 13-15 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

  • Sample Solution: Dilute the this compound reaction mixture with acetonitrile to a final concentration of approximately 1 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks in the sample chromatogram by comparing their retention times with that of the reference standard. Calculate the purity of this compound by determining the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (1 mg/mL) filter_standard Filter Standard prep_standard->filter_standard prep_sample Prepare Sample Solution (1 mg/mL) filter_sample Filter Sample prep_sample->filter_sample injection Inject Samples filter_standard->injection filter_sample->injection hplc_system HPLC System (C18 Column, UV Detector) chromatogram Generate Chromatograms hplc_system->chromatogram injection->hplc_system peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calculation Calculate % Purity peak_integration->purity_calculation

HPLC Analysis Workflow

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer valuable insights into the purity of this compound.

FeatureHPLCGas Chromatography (GC)NMR Spectroscopy
Principle Separation based on polaritySeparation based on volatility and column interactionAnalysis based on the magnetic properties of atomic nuclei
Typical Stationary Phase C18 silicaPolysiloxane-basedNot applicable
Typical Mobile Phase Acetonitrile/WaterInert gas (e.g., Helium, Nitrogen)Deuterated solvent (e.g., CDCl3)
Detection UV, Refractive Index, Mass SpectrometryFlame Ionization (FID), Mass Spectrometry (MS)Radiofrequency detection
Best Suited For Non-volatile and thermally labile compoundsVolatile and thermally stable compoundsStructural elucidation and quantification
Advantages - Excellent for separating polar impurities- Wide applicability- High resolution- High sensitivity for volatile compounds- Fast analysis times- Provides structural information- Quantitative without a reference standard for each impurity
Limitations - May require derivatization for some compounds- Higher solvent consumption- Not suitable for non-volatile or thermally labile compounds- Lower sensitivity than chromatographic methods- Can be complex to interpret with overlapping signals
Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides high sensitivity and can be used to quantify volatile impurities.

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph with an FID detector.

  • Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 280 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.

  • Injection: 1 µL of a diluted sample in a suitable solvent (e.g., dichloromethane).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis. It can provide detailed structural information about the main product and any impurities present. For quantitative analysis (qNMR), an internal standard with a known concentration is used to determine the exact purity of the sample.[1][2]

Experimental Protocol: ¹H NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a suitable internal standard (e.g., dimethyl sulfone) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., Chloroform-d).

  • Analysis: Acquire the ¹H NMR spectrum. The purity is calculated by comparing the integral of a characteristic signal of this compound to the integral of the known internal standard.[2]

Logical_Comparison cluster_topic Purity Analysis of this compound cluster_methods Analytical Techniques topic Analytical Method Selection hplc HPLC (High Resolution Separation) topic->hplc Non-volatile Impurities gc GC (Volatility-Based Separation) topic->gc Volatile Components nmr NMR (Structural & Quantitative Info) topic->nmr Structural Confirmation

Method Selection Logic

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • HPLC is a versatile and robust method, particularly effective for separating the main product from non-volatile starting materials and byproducts.

  • GC is an excellent alternative, especially when high sensitivity for volatile impurities is required.

  • NMR provides invaluable structural confirmation and can be used for accurate quantification without the need for multiple impurity standards.

For comprehensive quality control, a combination of these techniques is often employed. HPLC or GC can be used for routine purity checks, while NMR can be utilized for structural verification and as a primary quantitative method. This multi-faceted approach ensures the highest confidence in the quality of this compound used in research and development.

References

A Comparative Guide to Surfaces Modified with Ethyl 6-bromohexanoate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for a multitude of applications, from biocompatible implants to advanced biosensors. This guide provides a comprehensive comparison of surfaces functionalized with ethyl 6-bromohexanoate (B1238239) and other common alternatives, supported by established experimental data from analogous systems.

Comparative Analysis of Surface Properties

The modification of a surface with ethyl 6-bromohexanoate is anticipated to impart a moderately hydrophobic character due to the hexyl chain, while the terminal ester group offers a site for further chemical modification. The bromine atom can also serve as a reactive site for grafting other molecules. Below is a comparison of expected surface properties for a self-assembled monolayer (SAM) of a thiol-derivatized this compound on a gold substrate versus other common surface modifications.

Surface ModificationExpected Water Contact Angle (θ)Key X-ray Photoelectron Spectroscopy (XPS) SignalsExpected Surface Roughness (AFM)Key Characteristics
This compound Thiol SAM 60° - 80°C 1s, O 1s, Br 3d, S 2p, Au 4f< 1 nmModerately hydrophobic; terminal ester for further functionalization; bromine for grafting.
11-Mercaptoundecanoic Acid (MUA) SAM < 20°C 1s, O 1s, S 2p, Au 4f< 1 nmHydrophilic; presents carboxylic acid groups for EDC/NHS coupling.
1-Octadecanethiol (ODT) SAM > 110°C 1s, S 2p, Au 4f< 1 nmHighly hydrophobic; forms a densely packed, inert surface.
(3-Aminopropyl)triethoxysilane (APTES) on Silica 40° - 60°C 1s, N 1s, O 1s, Si 2pVariable, depends on depositionPresents primary amine groups for covalent immobilization of biomolecules.
Poly(ethylene glycol) (PEG) Grafting 30° - 50°C 1s, O 1sVariable, depends on grafting densityHighly resistant to non-specific protein adsorption and cell adhesion.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Protocol 1: Formation of a Self-Assembled Monolayer (SAM) on Gold

This protocol describes the formation of a SAM using a thiol-derivatized molecule, such as a conceptual ω-mercapto-ethyl-hexanoate.

  • Substrate Preparation:

    • Obtain gold-coated silicon wafers or glass slides.

    • Clean the substrates by sonicating in ethanol (B145695) for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.[1]

    • Immediately before use, treat the substrates with UV-Ozone for 15-20 minutes to remove organic contaminants.

  • SAM Formation:

    • Prepare a 1 mM solution of the thiol compound in absolute ethanol.[2]

    • Immerse the cleaned gold substrates in the thiol solution in a clean, sealed container.[1][3]

    • To minimize oxidation, the container can be purged with an inert gas like nitrogen.[3]

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure a well-ordered monolayer.[4]

  • Post-Assembly Rinsing:

    • Remove the substrates from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.[1][3]

    • Dry the substrates under a stream of nitrogen.[3]

    • Store the modified substrates in a clean, dry environment until characterization.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to determine the elemental composition and chemical states of the atoms on the surface.[5][6]

  • Sample Handling:

    • Handle the samples with clean, powder-free gloves and tweezers to avoid contamination.[7]

    • Mount the sample on the XPS sample holder using appropriate clips or tape that will not outgas in the vacuum chamber.

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Use a monochromatic Al Kα X-ray source (1486.6 eV).

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.[5]

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Br 3d, S 2p, Au 4f) to determine their chemical states.[5]

    • Use an electron flood gun for charge neutralization if analyzing insulating samples.[6]

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to deconvolute different chemical states.

    • Calculate the atomic concentrations of the elements from the peak areas, corrected for their respective sensitivity factors.

Protocol 3: Contact Angle Goniometry

This technique measures the wettability of the surface.[8]

  • Instrument Setup:

    • Place the contact angle goniometer on a vibration-free table.

    • Use a high-quality camera and a light source to obtain a clear profile of the liquid droplet.

  • Measurement:

    • Place the modified substrate on the sample stage and ensure it is level.[9]

    • Use a precision syringe to dispense a droplet of a probe liquid (typically deionized water) of a known volume (e.g., 2-5 µL) onto the surface.[10]

    • Capture an image of the droplet as soon as it has stabilized on the surface (for static contact angle).

    • For dynamic contact angles, the volume of the droplet is increased (advancing angle) and then decreased (receding angle) while recording the contact angle.[11]

  • Analysis:

    • Use the software to fit the droplet shape and measure the angle between the liquid-vapor interface and the solid surface at the three-phase contact line.[9]

    • Perform measurements at multiple locations on the surface to ensure statistical significance.

Protocol 4: Atomic Force Microscopy (AFM) Imaging

AFM is used to visualize the surface topography at the nanoscale.[12]

  • Sample Preparation:

    • Mount the modified substrate on an AFM sample puck using a minimal amount of adhesive.

    • Ensure the sample is securely attached and flat.

  • Imaging:

    • Select an appropriate AFM cantilever and tip (e.g., a silicon nitride tip for imaging in air or liquid).

    • Engage the tip with the surface in a suitable imaging mode, such as tapping mode (AC mode) or contact mode. Tapping mode is generally preferred for soft organic layers to minimize sample damage.[13]

    • Optimize the imaging parameters, including scan size, scan rate, setpoint, and feedback gains, to obtain a high-quality image.

  • Data Analysis:

    • Use the AFM software to process the images, including flattening and plane fitting to remove imaging artifacts.

    • Analyze the images to determine surface roughness (e.g., root-mean-square, or Rq) and to identify any defects or domains in the monolayer.

Visualizations

The following diagrams illustrate the workflow and conceptual relationships involved in the characterization of this compound modified surfaces.

G cluster_0 Surface Modification Gold Substrate Gold Substrate SAM Formation SAM Formation Gold Substrate->SAM Formation Thiol-derivatized this compound Thiol-derivatized this compound Thiol-derivatized this compound->SAM Formation Modified Surface Modified Surface SAM Formation->Modified Surface

Caption: Workflow for surface modification with a thiol-derivatized molecule.

G cluster_1 Surface Characterization Workflow Modified Surface Modified Surface XPS XPS Modified Surface->XPS Contact Angle Contact Angle Modified Surface->Contact Angle AFM AFM Modified Surface->AFM Elemental Composition Elemental Composition XPS->Elemental Composition Wettability Wettability Contact Angle->Wettability Topography & Roughness Topography & Roughness AFM->Topography & Roughness

Caption: Logical workflow for the characterization of the modified surface.

G cluster_2 Influence of Surface Properties on Cell Adhesion Surface Chemistry Surface Chemistry Protein Adsorption Protein Adsorption Surface Chemistry->Protein Adsorption Surface Topography Surface Topography Surface Topography->Protein Adsorption Cell Adhesion Cell Adhesion Protein Adsorption->Cell Adhesion

Caption: Signaling pathway illustrating the influence of surface properties.

References

A Comparative Study of Alkyl Halide Linkers for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alkyl halide linkers—specifically those terminating in chloro, bromo, and iodo groups—for the functionalization of surfaces. The choice of the terminal halogen significantly impacts the reactivity of the linker, the stability of the functionalized surface, and the efficiency of subsequent immobilization steps, which is critical for applications ranging from biosensors and microarrays to targeted drug delivery systems.

Introduction to Alkyl Halide Linkers

Alkyl halide linkers are versatile reagents for covalently attaching molecules to surfaces through nucleophilic substitution reactions. Typically, a surface, such as glass or silicon oxide, is first modified with an organosilane containing a terminal alkyl halide. This creates a reactive platform for immobilizing molecules with nucleophilic groups, most commonly thiols (-SH) found in cysteine residues of proteins and peptides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, forming a stable thioether bond.[1][2]

The reactivity of the alkyl halide is a crucial factor in the efficiency of surface functionalization and is governed by the nature of the halogen leaving group. The established order of reactivity is:

Iodo > Bromo > Chloro [1]

This trend is inversely related to the carbon-halogen bond strength, with the weaker carbon-iodine bond making iodo-linkers the most reactive.

Comparative Performance of Alkyl Halide Linkers

While direct, side-by-side quantitative comparisons of surface functionalization are not extensively available in the literature, the performance of each linker can be inferred from established chemical principles and kinetic studies of their reactions with thiols in solution.[3][4][5]

Data Presentation

Table 1: Comparative Reactivity and Reaction Conditions

FeatureChloro-LinkerBromo-LinkerIodo-Linker
Relative Reactivity LowModerateHigh
Typical Reaction Time 12 - 24 hours2 - 8 hours30 minutes - 2 hours
Optimal pH Range 8.5 - 9.58.0 - 9.07.5 - 8.5
Required Molar Excess of Ligand HighModerateLow
Propensity for Side Reactions LowModerateHigh (at elevated pH)

Table 2: Comparative Stability and Surface Characteristics

FeatureChloro-LinkerBromo-LinkerIodo-Linker
Thioether Bond Stability HighHighHigh
Long-term Surface Stability ExcellentVery GoodGood
Achievable Surface Density ModerateHighVery High
Cost-Effectiveness HighModerateLow

Experimental Protocols

The following protocols provide a detailed methodology for a comparative study of alkyl halide linkers for the immobilization of a thiol-containing protein on an aminosilanized glass surface.

I. Surface Preparation: Aminosilanization
  • Cleaning: Thoroughly clean glass slides by sonication in a 2% detergent solution for 15 minutes, followed by extensive rinsing with deionized water. Dry the slides under a stream of nitrogen.

  • Hydroxylation: Immerse the slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and reactive.

  • Rinsing and Drying: Rinse the slides thoroughly with deionized water and dry them in an oven at 110°C for 1 hour.

  • Silanization: Immerse the dried slides in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene (B28343) for 1 hour at room temperature.[6]

  • Washing and Curing: Wash the slides with toluene, followed by ethanol, and finally deionized water. Cure the slides in an oven at 110°C for 1 hour to form a stable aminopropylsilane (B1237648) layer.

II. Linker Attachment
  • Prepare Linker Solutions: Prepare 10 mM solutions of the following heterobifunctional crosslinkers in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2):

    • Chloro-Linker: N-succinimidyl-4-(chloroacetyl)aminobenzoate (SCAB)

    • Bromo-Linker: N-succinimidyl-4-(bromoacetyl)aminobenzoate (SBAB)

    • Iodo-Linker: N-succinimidyl-4-(iodoacetyl)aminobenzoate (SIAB)

  • Reaction: Immerse the aminosilanized slides in each of the linker solutions and incubate for 2 hours at room temperature with gentle agitation.

  • Washing: Wash the slides with the reaction buffer, followed by deionized water, to remove any unreacted crosslinker.

III. Protein Immobilization
  • Prepare Protein Solution: Dissolve the thiol-containing protein (e.g., a cysteine-terminated peptide or a protein with reduced disulfide bonds) in a suitable buffer at a concentration of 1 mg/mL. The optimal pH will vary depending on the linker used (see Table 1).

  • Immobilization Reaction: Immerse the linker-functionalized slides in the protein solution and incubate for the recommended reaction time (see Table 1) at room temperature with gentle agitation.

  • Washing: Wash the slides thoroughly with the immobilization buffer to remove non-covalently bound protein.

  • Blocking: To prevent non-specific binding in subsequent applications, block any remaining reactive groups by incubating the slides in a solution of 10 mM cysteine or β-mercaptoethanol for 30 minutes.

  • Final Wash: Wash the slides with the immobilization buffer and deionized water, then dry under a stream of nitrogen.

IV. Surface Characterization
  • Quantification of Surface Thiol Groups: The density of immobilized protein can be quantified by measuring the amount of unreacted thiol groups on the surface using Ellman's reagent (DTNB) or a fluorescent thiol-reactive dye.[7][8][9]

  • Surface Analysis: Characterize the functionalized surfaces at each step using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the elemental composition and atomic force microscopy (AFM) to assess surface morphology and roughness.[10]

Mandatory Visualization

G cluster_prep Surface Preparation cluster_link Linker Attachment cluster_prot Protein Immobilization cluster_char Characterization Clean Glass Slide Cleaning Hydroxylate Surface Hydroxylation Clean->Hydroxylate Silanize Aminosilanization (APTES) Hydroxylate->Silanize Chloro Chloro-Linker Reaction Silanize->Chloro Bromo Bromo-Linker Reaction Silanize->Bromo Iodo Iodo-Linker Reaction Silanize->Iodo Protein_Immob Thiol-Protein Incubation Chloro->Protein_Immob Bromo->Protein_Immob Iodo->Protein_Immob Block Blocking Unreacted Sites Protein_Immob->Block Quantify Quantify Surface Thiols Block->Quantify Analyze Surface Analysis (XPS, AFM) Quantify->Analyze

Caption: Experimental workflow for the comparative study of alkyl halide linkers.

G cluster_surface Surface cluster_linker Linker cluster_protein Protein Surface Surface -OH Linker Alkyl Halide Linker Surface->Linker Silanization Protein Protein -SH Linker->Protein Nucleophilic Substitution (SN2)

Caption: Logical relationship of surface functionalization components.

References

A Comparative Guide to Protein Labeling: Ethyl 6-bromohexanoate Derivatives vs. Enzymatic Tagging Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of modern biological inquiry. This guide provides an objective comparison between a chemical alkylation approach, exemplified by the use of Ethyl 6-bromohexanoate (B1238239) derivatives, and two widely adopted enzymatic labeling systems: SNAP-tag® and HaloTag®. Supported by experimental data, this document will delve into the core principles, performance metrics, and experimental protocols of each technique to empower researchers in selecting the optimal strategy for their specific needs.

The ability to covalently attach probes—such as fluorophores, biotin, or affinity tags—to a protein of interest is crucial for studying its localization, interactions, trafficking, and function within the complex cellular environment. The choice of labeling strategy can significantly impact the quality and reliability of experimental outcomes. Here, we compare a direct chemical modification method using an Ethyl 6-bromohexanoate derivative with the popular self-labeling protein tags, SNAP-tag and HaloTag.

Principle of Labeling Technologies

This compound Derivatives (Chemical Alkylation)

This compound represents a class of haloalkane-based chemical probes. While not a commonly cited direct labeling agent itself, its chemical structure suggests a mechanism based on the alkylation of nucleophilic amino acid residues on the protein surface. The primary target for such haloalkane derivatives is the thiol group of cysteine residues due to its high nucleophilicity.[1][2] This reaction, a nucleophilic substitution, results in a stable thioether bond, covalently linking the hexanoate (B1226103) derivative (and any cargo it carries) to the protein.[1] The specificity of this method relies on the presence of a solvent-accessible and reactive cysteine residue on the target protein.[3]

SNAP-tag® and HaloTag® (Enzymatic Labeling)

In contrast, SNAP-tag and HaloTag are "self-labeling" protein tags that are genetically fused to the protein of interest.[4] These tags are engineered enzymes that recognize and covalently react with specific, non-native substrates.

  • SNAP-tag® is derived from the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (hAGT).[4][5] It has been engineered to react specifically and rapidly with O⁶-benzylguanine (BG) derivatives.[4][5] This reaction involves the irreversible transfer of the benzyl (B1604629) group from the substrate to a reactive cysteine residue within the SNAP-tag, forming a stable thioether linkage.[5]

  • HaloTag® is an engineered haloalkane dehalogenase derived from a bacterial source.[4][6] It is designed to form a covalent bond with a variety of synthetic ligands that contain a chloroalkane linker.[4][6] The reaction proceeds via a nucleophilic substitution where an aspartate residue in the HaloTag active site attacks the chloroalkane, displacing the chloride and forming an irreversible ester bond.[5][6]

Performance Comparison

The choice between chemical alkylation and enzymatic tagging often comes down to a trade-off between simplicity, specificity, and the range of available probes. The following table summarizes key quantitative performance metrics.

FeatureThis compound Derivative (via Cysteine Alkylation)SNAP-tag®HaloTag®
Labeling Principle Chemical Alkylation (Nucleophilic Substitution)Enzymatic (Modified DNA Repair Protein)Enzymatic (Modified Dehalogenase)
Target Residue Cysteine Thiol GroupO⁶-benzylguanine (BG) SubstrateChloroalkane (CA) Ligand
Specificity Moderate to High (dependent on cysteine accessibility and reaction conditions)Very High (Specific enzyme-substrate reaction)[5]Very High (Specific enzyme-substrate reaction)[5][6]
Second-Order Rate Constant (k_app) Variable (dependent on reagent and protein context)~2.8 x 10⁴ M⁻¹s⁻¹ (for BG-TMR)[4]~2.7 x 10⁶ M⁻¹s⁻¹ (for TMR ligand)[4][6]
Labeling Efficiency Generally lower and more variable; can be affected by off-target reactions.[3][7]High; efficient labeling is consistently reported.[7][8]Very High; often reported to be more efficient than SNAP-tag.[7][8]
Probe Versatility Limited by the synthesis of haloalkane derivatives.Wide range of commercially available BG-derivatized probes.[5]Wide range of commercially available chloroalkane-derivatized probes.[6]
Requirement for Protein Engineering Requires an accessible cysteine residue (native or engineered).Requires genetic fusion of the ~20 kDa SNAP-tag.[5]Requires genetic fusion of the ~33 kDa HaloTag.[4]

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible protein labeling. Below are representative protocols for each technique.

Protocol 1: Chemical Labeling of a Cysteine-Containing Protein

This protocol provides a general framework for labeling a purified protein with a cysteine-reactive probe like an this compound derivative.

Materials:

  • Purified, cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP).

  • This compound derivative probe dissolved in a compatible solvent (e.g., DMSO).

  • Desalting column or dialysis equipment.

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.5).[9]

Procedure:

  • Protein Reduction (Optional but Recommended): If the protein has intramolecular disulfide bonds or has been exposed to oxidizing conditions, it's crucial to reduce the cysteine residues. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.

  • Removal of Reducing Agent: Immediately before labeling, remove the reducing agent using a desalting column or through dialysis to prevent it from reacting with the probe.

  • Labeling Reaction:

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

    • Add the this compound derivative probe to the protein solution at a 10- to 20-fold molar excess. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the probe is fluorescent. Reaction conditions such as pH, temperature, and incubation time may need optimization to maximize specificity and efficiency.[3]

  • Quenching the Reaction: To stop the labeling reaction, add a small molecule thiol such as β-mercaptoethanol or cysteine to a final concentration of ~50 mM to quench any unreacted probe.

  • Removal of Excess Probe: Separate the labeled protein from the unreacted probe using a desalting column, dialysis, or size-exclusion chromatography.

  • Verification of Labeling: Confirm successful labeling using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent probe was used) or mass spectrometry.

Protocol 2: SNAP-tag® Labeling in Live Cells

This protocol describes the labeling of a SNAP-tag fusion protein expressed in mammalian cells.

Materials:

  • Mammalian cells expressing the SNAP-tag fusion protein of interest.

  • Cell culture medium (e.g., DMEM) with serum.

  • SNAP-tag substrate (e.g., SNAP-Cell® TMR-Star®) dissolved in DMSO.

  • Pre-warmed, serum-free cell culture medium.

  • Imaging buffer (e.g., HBSS or PBS).

Procedure:

  • Cell Culture: Plate the cells expressing the SNAP-tag fusion protein on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.

  • Preparation of Labeling Medium: Dilute the SNAP-tag substrate in pre-warmed, complete cell culture medium to the desired final concentration (typically 1-5 µM).

  • Labeling:

    • Remove the existing medium from the cells.

    • Add the labeling medium to the cells.

    • Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the labeling medium.

    • Wash the cells three times with pre-warmed, complete cell culture medium. Each wash should be for at least 5 minutes to ensure removal of unbound substrate.

  • Imaging: Replace the wash medium with an appropriate imaging buffer. The cells are now ready for visualization by fluorescence microscopy.

Protocol 3: HaloTag® Labeling in Live Cells

This protocol outlines the labeling of a HaloTag fusion protein in a live-cell context.

Materials:

  • Mammalian cells expressing the HaloTag fusion protein.

  • Cell culture medium (e.g., DMEM) with serum.

  • HaloTag ligand (e.g., HaloTag® TMR Ligand) dissolved in DMSO.

  • Pre-warmed, serum-free cell culture medium.

  • Imaging buffer (e.g., HBSS or PBS).

Procedure:

  • Cell Culture: Seed the cells expressing the HaloTag fusion protein onto an imaging-compatible vessel and allow them to attach.

  • Preparation of Labeling Solution: Prepare the labeling solution by diluting the HaloTag ligand in pre-warmed, complete cell culture medium to the desired final concentration (typically 1-10 µM).

  • Labeling:

    • Remove the growth medium from the cells.

    • Add the labeling solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with pre-warmed, complete cell culture medium for 5-10 minutes per wash to remove any unbound ligand.

  • Imaging: After the final wash, add the imaging buffer. The cells are now prepared for live-cell imaging.

Visualizing the Workflows and Applications

To better understand the processes and contexts in which these labeling technologies are used, the following diagrams illustrate the experimental workflows and a relevant signaling pathway.

Chemical_Labeling_Workflow cluster_protein_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis p1 Purified Protein (with Cysteine) p2 Reduction (optional) p1->p2 l1 Add Haloalkane Probe p2->l1 l2 Incubate l1->l2 pu1 Quench Reaction l2->pu1 pu2 Remove Excess Probe pu1->pu2 pu3 Analysis (SDS-PAGE, MS) pu2->pu3

Caption: Workflow for chemical protein labeling via cysteine alkylation.

Enzymatic_Labeling_Workflow cluster_expression Protein Expression cluster_labeling Live Cell Labeling cluster_analysis Washing & Analysis e1 Transfect Cells with Tag-Fusion Construct e2 Express Fusion Protein e1->e2 l1 Add Tag-Specific Substrate/Ligand e2->l1 l2 Incubate at 37°C l1->l2 a1 Wash to Remove Excess Substrate l2->a1 a2 Live-Cell Imaging a1->a2

Caption: Generalized workflow for live-cell enzymatic protein labeling.

Application in Signaling Pathways: The EGFR Pathway

Protein labeling is instrumental in dissecting complex signaling cascades. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and differentiation, is often studied using these techniques.[10][11][12][13][14] Researchers can label EGFR or its downstream effectors like Grb2 or Sos1 to visualize their recruitment to the plasma membrane, dimerization, and subsequent internalization upon EGF stimulation.

EGFR_Signaling EGF EGF EGFR EGFR (Labeled with HaloTag®) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos1 Sos1 Grb2->Sos1 Activates Ras Ras Sos1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway highlighting a labeled receptor.

Conclusion

The validation of protein labeling is paramount for the integrity of downstream applications. While chemical alkylation using reagents like this compound derivatives offers a straightforward method for labeling proteins with accessible cysteines, it may lack the specificity and efficiency of enzymatic systems. The SNAP-tag and HaloTag technologies, through their highly specific enzyme-substrate interactions, provide robust and reliable labeling, particularly for live-cell imaging. HaloTag, in particular, often demonstrates faster kinetics and higher labeling efficiency.[4][7] The choice of method will ultimately depend on the specific experimental goals, the nature of the protein of interest, and the required precision of the labeling. This guide provides the foundational information to make an informed decision for your research endeavors.

References

Stability Under Scrutiny: A Comparative Analysis of Thioether Bonds from Ethyl 6-bromohexanoate in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the chemical linkage between a payload and a carrier molecule is a cornerstone of efficacy and safety. This guide provides a detailed assessment of the stability of thioether bonds formed from the reaction of thiols with Ethyl 6-bromohexanoate (B1238239), comparing them with other common linkages used in bioconjugation. The information presented is supported by established chemical principles and data from analogous systems to provide a comprehensive overview for rational linker design.

The formation of a stable covalent bond between a therapeutic agent and a targeting moiety, such as an antibody in an antibody-drug conjugate (ADC), is critical to ensure the drug remains attached in systemic circulation, thereby minimizing off-target toxicity and maximizing the therapeutic window.[1] The thioether bond, formed by the reaction of a thiol with an electrophile, is a popular choice for creating so-called "non-cleavable" linkers due to its inherent stability.[2] Ethyl 6-bromohexanoate serves as a model alkylating agent that reacts with thiols, such as the side chain of cysteine residues in proteins, to form a stable S-alkyl thioether linkage.

Comparative Stability of Chemical Linkages

The stability of a chemical bond in a physiological environment is paramount. Thioether bonds are generally considered highly stable, particularly when compared to other common linkages used in drug development. The table below summarizes the relative stability of various chemical bonds under typical physiological conditions.

Linkage TypeFormation Reaction ExampleGeneral Stability in PlasmaPrimary Cleavage Mechanism
Thioether (from Alkyl Halide) Thiol + this compoundHigh Enzymatic degradation of the entire conjugate[2]
Thioether (from Maleimide) Thiol + MaleimideModerate to High Retro-Michael reaction, succinimide (B58015) ring hydrolysis[3][4]
Disulfide Thiol-disulfide exchangeLow Reduction by glutathione[2]
Ester Carboxylic acid + AlcoholLow to Moderate Hydrolysis (enzymatic and spontaneous)[5]
Amide Carboxylic acid + AmineHigh Enzymatic cleavage (proteases)[6]
Hydrazone Hydrazine + Ketone/AldehydepH-dependent (Low at acidic pH) Hydrolysis at acidic pH[1]

Thioether bonds formed from the S-alkylation of a thiol with an alkyl halide like this compound are robust and do not have a readily available chemical cleavage pathway under physiological conditions.[7][8] Their degradation in vivo is primarily dependent on the catabolism of the entire carrier molecule, for instance, the proteolytic degradation of an antibody within the lysosome.[2] This contrasts with disulfide bonds, which are susceptible to the high concentration of reducing agents like glutathione (B108866) in the cellular cytoplasm, and esters, which can be cleaved by esterase enzymes present in plasma.[2][5] While amide bonds are also very stable, specific peptide sequences can be recognized and cleaved by proteases.[9]

The thioether bond formed from a maleimide-thiol reaction, although widely used, has a potential liability. The resulting succinimide ring can undergo a retro-Michael reaction, leading to premature drug release.[3][4] This has prompted the development of next-generation maleimides and other thiol-reactive groups to enhance stability.[10][11]

Experimental Protocols

To quantitatively assess the stability of a thioether bond, a series of in vitro and in vivo experiments can be conducted. Below are detailed protocols for key assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a thioether-linked conjugate in plasma from different species.

Materials:

  • Thioether-linked conjugate (e.g., antibody-drug conjugate)

  • Human, mouse, and rat plasma (citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instrumentation: LC-MS (Liquid Chromatography-Mass Spectrometry) or ELISA (Enzyme-Linked Immunosorbent Assay)

Methodology:

  • Dilute the thioether-linked conjugate to a final concentration of 100 µg/mL in pre-warmed plasma from each species.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma samples.

  • Immediately store the aliquots at -80°C to quench any further degradation.

  • Analyze the samples to quantify the amount of intact conjugate.

    • LC-MS Analysis: This method can be used to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage or payload loss.[12]

    • ELISA Analysis: A sandwich ELISA can be designed to capture the antibody and detect the payload, thus quantifying the amount of intact conjugate.

Protocol 2: Thiol Challenge Assay

Objective: To assess the stability of the thioether bond in the presence of a high concentration of a competing thiol, mimicking the intracellular environment.

Materials:

  • Thioether-linked conjugate

  • Glutathione (GSH) or L-cysteine

  • PBS, pH 7.4

  • Analytical instrumentation: HPLC (High-Performance Liquid Chromatography) or LC-MS

Methodology:

  • Prepare a solution of the thioether-linked conjugate in PBS.

  • Add a significant molar excess of glutathione or L-cysteine (e.g., 1000-fold excess).

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots and analyze by HPLC or LC-MS to monitor for any signs of linker exchange or degradation. For a stable thioether from an alkyl halide, no significant change is expected.

Visualizing the Reaction and Stability Pathway

The following diagrams, generated using Graphviz, illustrate the formation of the thioether bond and the comparative stability pathways.

G cluster_0 Thioether Bond Formation Thiol Thiol SN2_Reaction SN2 Reaction Thiol->SN2_Reaction Ethyl_6_bromohexanoate This compound Ethyl_6_bromohexanoate->SN2_Reaction Thioether_Bond Stable Thioether Bond SN2_Reaction->Thioether_Bond HBr HBr SN2_Reaction->HBr

Caption: Formation of a stable thioether bond via an SN2 reaction.

G cluster_1 Comparative Linker Stability in Physiological Conditions cluster_thioether Thioether (Alkyl Halide) cluster_disulfide Disulfide cluster_ester Ester Conjugate Conjugate Thioether_Stable Highly Stable Conjugate->Thioether_Stable Disulfide_Cleaved Cleaved by Glutathione Conjugate->Disulfide_Cleaved Ester_Hydrolyzed Hydrolyzed by Esterases Conjugate->Ester_Hydrolyzed

Caption: Relative stability of different chemical linkers.

Conclusion

The thioether bond formed from the reaction of a thiol with this compound represents a highly stable and robust linkage for bioconjugation. Its resistance to cleavage under a wide range of physiological conditions makes it an excellent choice for applications requiring long-term stability in circulation, such as in the development of non-cleavable ADCs. While direct quantitative data for this specific linkage is not extensively published, the fundamental principles of its chemistry, supported by data from analogous stable thioether systems, confirm its superior stability profile compared to many cleavable and some other non-cleavable linkers. For researchers in drug development, the use of such S-alkylation chemistry provides a reliable method for creating durable bioconjugates.

References

Safety Operating Guide

Proper Disposal of Ethyl 6-bromohexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of Ethyl 6-bromohexanoate (B1238239).

Ethyl 6-bromohexanoate is a flammable liquid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3][4][5][6] Adherence to strict disposal protocols is necessary to mitigate these risks and ensure environmental protection. The primary route of disposal is through an approved hazardous waste disposal plant.[1][6] Do not empty this chemical into drains or allow it to contaminate ground water systems.[1]

Immediate Safety Precautions

Before handling this compound for disposal, ensure that all necessary personal protective equipment (PPE) is worn. This includes:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.[3][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[2][3][5]

  • Skin Protection: A flame-retardant lab coat and appropriate protective clothing.[1][3][5]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[1][3][5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][5]

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and leak-proof container. The container should be made of a compatible material.

    • Ensure the container is kept tightly closed when not in use.[1][3]

  • Waste Segregation:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This compound is incompatible with strong oxidizing agents and strong bases.[1] Ensure that it is not mixed with these or any other incompatible materials in the same waste container.

  • Spill Management:

    • In the event of a small spill, absorb the chemical with an inert material such as sand, silica (B1680970) gel, or a universal binder.[1]

    • Use non-sparking tools and explosion-proof equipment during cleanup.[1][6]

    • Collect the absorbed material and contaminated cleaning supplies into a sealed container for disposal as hazardous waste.[1]

    • For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₈H₁₅BrO₂
Molecular Weight 223.11 g/mol [2][4]
Boiling Point 128 - 130 °C @ 16 mmHg[1][2]
Flash Point 58.3 °C (136.94 °F)[1][2]
Density 1.254 g/mL at 25 °C[2]
Refractive Index n20/D 1.458[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect in a Labeled, Compatible Waste Container ppe->collect_waste check_spill Is there a spill? collect_waste->check_spill small_spill Small Spill: Absorb with Inert Material, Use Non-Sparking Tools check_spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Contact EHS check_spill->large_spill Yes (Large) store_waste Store in Designated Hazardous Waste Area check_spill->store_waste No small_spill->collect_waste end End of Process large_spill->end segregate Segregate from Incompatibles (Strong Oxidizers, Strong Bases) store_waste->segregate final_disposal Arrange for Pickup by Approved Waste Disposal Contractor segregate->final_disposal final_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Ethyl 6-bromohexanoate (B1238239) to ensure laboratory safety and procedural excellence.

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides immediate, essential safety and logistical information for handling Ethyl 6-bromohexanoate, a flammable and irritant chemical. Adherence to these procedures will minimize risks and ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4] A lab coat should be worn at all times.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][4] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.

1. Pre-Use Checks and Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • Verify that the chemical fume hood is functioning correctly.

  • Inspect all PPE for integrity before use.

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][4]

2. In-Use Procedures:

  • Handle the chemical exclusively within a certified chemical fume hood.

  • Use only non-sparking tools and explosion-proof equipment.[4][5]

  • Take precautionary measures against static discharge by grounding and bonding the container and receiving equipment.[4][5]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Avoid breathing mist, vapors, or spray.[4]

  • Wash hands and any exposed skin thoroughly after handling.[1][4]

3. Post-Use Procedures:

  • Tightly close the container after use.

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and properly dispose of any contaminated PPE.

  • Wash hands thoroughly before leaving the laboratory.

Emergency First-Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][4][5]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]

Quantitative Data Summary
PropertyValue
Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
Boiling Point 128 - 130 °C @ 16 mmHg
Flash Point 58.3 °C / 136.94 °F
Density 1.254 g/mL at 25 °C
Refractive Index n20/D 1.458

Data sourced from various chemical suppliers.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Chemical: Dispose of contents and container to an approved waste disposal plant.[3][4] Do not allow the chemical to enter drains or groundwater systems.[4]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent materials, should be collected in a suitable, closed container for disposal.[4] Use spark-proof tools for cleanup.[4]

  • Regulatory Compliance: Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures A Verify Fume Hood & Safety Showers B Inspect & Don PPE: - Goggles - Gloves - Lab Coat A->B C Prepare Work Area: - Ground Equipment - Use Non-Sparking Tools B->C D Work Inside Fume Hood C->D E Handle this compound D->E F Avoid Inhalation, Skin & Eye Contact E->F EM_Skin Skin Contact: Wash for 15 min E->EM_Skin EM_Eye Eye Contact: Rinse for 15 min E->EM_Eye EM_Inhale Inhalation: Move to Fresh Air E->EM_Inhale G Securely Close Container F->G H Decontaminate Work Area & Equipment G->H I Remove & Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J K Collect Waste in Labeled, Closed Container J->K L Dispose via Approved Hazardous Waste Facility K->L EM_Med Seek Medical Attention EM_Skin->EM_Med EM_Eye->EM_Med EM_Inhale->EM_Med

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromohexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromohexanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.